Octanoic acid-d2
描述
Structure
3D Structure
属性
IUPAC Name |
2,2-dideuteriooctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-RJSZUWSASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Octanoic Acid-d2: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Octanoic acid-d2. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in areas such as metabolic research, drug discovery, and clinical diagnostics. This document includes detailed data on the compound's properties, experimental protocols for its use, and visualizations of its chemical structure and metabolic significance.
Chemical Properties and Structure
This compound, also known as caprylic acid-d2, is a deuterated form of octanoic acid, a medium-chain saturated fatty acid. The deuterium (B1214612) labeling makes it a valuable internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices using mass spectrometry techniques.
Identification and Nomenclature
| Property | Value |
| Formal Name | octanoic-2,2-d2 acid[1] |
| Synonyms | Caprylic Acid-d2, FA 8:0-d2[1] |
| CAS Number | 64118-36-1[1] |
| Molecular Formula | C₈H₁₄D₂O₂[1] |
| Formula Weight | 146.2 g/mol [1] |
| SMILES | CCCCCCC([2H])([2H])C(O)=O[1] |
| InChI | InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7D2[1] |
| InChIKey | WWZKQHOCKIZLMA-RJSZUWSASA-N[1] |
Physicochemical Properties
The physical properties of this compound are expected to be very similar to those of unlabeled octanoic acid.
| Property | Value (for unlabeled Octanoic Acid) |
| Physical State | Colorless to light yellow liquid[2] |
| Melting Point | 16-17 °C[2] |
| Boiling Point | 237 °C[2] |
| Density | 0.91 g/mL at 25 °C[2] |
| Vapor Pressure | 0.00371 mmHg at 25 °C[2] |
| Isotopic Purity | ≥98 atom % D |
Solubility
| Solvent | Solubility |
| DMF | 30 mg/mL[1] |
| DMSO | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] |
| Water | Very slightly soluble (0.68 g/L at 20 °C for unlabeled)[2] |
Chemical Structure
The deuterium atoms in this compound are located at the alpha-position (C2) relative to the carboxyl group.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative mass spectrometry. Below are representative protocols for its synthesis and use in analytical methods.
Synthesis of this compound
A common method for the synthesis of α-deuterated carboxylic acids is through the malonic ester synthesis. This multi-step process allows for the introduction of deuterium at the α-position.
2.1.1. Principle
The malonic ester synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. To introduce deuterium at the α-position, the acidic α-proton of a substituted diethyl malonate is first exchanged with deuterium from a deuterium source like D₂O before the final hydrolysis and decarboxylation steps.
2.1.2. Detailed Methodology
-
Alkylation of Diethyl Malonate:
-
React diethyl malonate with a strong base, such as sodium ethoxide, to form the enolate.
-
Treat the enolate with a hexyl halide (e.g., 1-bromohexane) to form diethyl hexylmalonate.
-
-
Deuterium Exchange:
-
Dissolve the resulting diethyl hexylmalonate in a suitable solvent.
-
Add a deuterium source, typically deuterium oxide (D₂O), along with a catalytic amount of a base (e.g., sodium deuteroxide) to facilitate the exchange of the α-proton for a deuterium atom. This step is repeated to ensure high deuteration efficiency.
-
-
Hydrolysis and Decarboxylation:
-
Hydrolyze the deuterated diethyl hexylmalonate using a strong base (e.g., sodium hydroxide), followed by acidification to yield the dicarboxylic acid intermediate.
-
Heat the dicarboxylic acid to induce decarboxylation, resulting in the final product, this compound.
-
-
Purification:
-
The crude product can be purified by distillation or chromatography to obtain high-purity this compound.
-
Quantification of Octanoic Acid using GC-MS with this compound Internal Standard
2.2.1. Principle
A known amount of this compound is added to a biological sample. Both the endogenous (unlabeled) octanoic acid and the deuterated standard are co-extracted, derivatized, and analyzed by GC-MS. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of the endogenous octanoic acid, correcting for any sample loss during preparation and analysis.
2.2.2. Detailed Methodology
-
Sample Preparation and Extraction:
-
To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution as an internal standard.
-
Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which typically involves a mixture of chloroform (B151607) and methanol.
-
-
Derivatization:
-
To improve volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs) or other suitable derivatives. A common method is esterification using BF₃-methanol or acetyl chloride in methanol.
-
Heat the sample with the derivatizing agent, then extract the resulting FAMEs into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the extracted and derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of fatty acid methyl esters.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both unlabeled octanoic acid methyl ester and its deuterated counterpart.
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Generate a calibration curve using standards containing known concentrations of unlabeled octanoic acid and a fixed concentration of this compound.
-
Calculate the concentration of octanoic acid in the biological sample by comparing the peak area ratio of the sample to the calibration curve.
-
Applications in Research and Drug Development
This compound is a crucial tool in metabolic research and drug development, primarily for its role in stable isotope dilution assays.
Metabolic Flux Analysis
By introducing this compound into a biological system, researchers can trace its metabolic fate. The deuterium label allows for the differentiation of the exogenous fatty acid and its metabolites from the endogenous pool. This is particularly useful in studying fatty acid oxidation and its contribution to cellular energy metabolism, such as the Krebs cycle.
Clinical Diagnostics
In clinical settings, accurate measurement of medium-chain fatty acids like octanoic acid is important for diagnosing certain metabolic disorders. For instance, elevated levels of octanoic acid can be an indicator of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. The use of this compound as an internal standard ensures the accuracy and reliability of these diagnostic tests.
Visualizations
Metabolic Fate of Octanoic Acid
Octanoic acid, as a medium-chain fatty acid, can readily cross the mitochondrial membrane without the need for the carnitine shuttle system. In the mitochondrial matrix, it undergoes β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle for energy production.
Experimental Workflow for Metabolic Tracer Studies
The use of this compound as a metabolic tracer follows a well-defined experimental workflow, from administration to data analysis.
References
Synthesis and isotopic purity of Octanoic acid-d2
An In-depth Technical Guide on the Synthesis and Isotopic Purity of Octanoic acid-d2
Abstract
Deuterium-labeled compounds are indispensable tools in pharmaceutical research, metabolic studies, and environmental analysis, primarily serving as internal standards for mass spectrometry-based quantification.[1][2] this compound (octanoic-2,2-d2 acid), a stable isotope-labeled analog of octanoic acid, is particularly valuable for the accurate measurement of its unlabeled counterpart in various biological matrices.[3] This technical guide provides a comprehensive overview of a robust method for the synthesis of this compound, along with detailed experimental protocols for the rigorous assessment of its isotopic purity and enrichment using mass spectrometry and nuclear magnetic resonance spectroscopy. The methodologies and data presented herein are intended to provide researchers, scientists, and drug development professionals with a practical framework for producing and validating high-quality deuterated standards.
Synthesis of this compound
The synthesis of this compound, with deuterium (B1214612) atoms specifically at the α-position to the carboxyl group, can be effectively achieved through acid-catalyzed hydrogen-deuterium (H/D) exchange. This method leverages the increased acidity of the α-protons, allowing for their substitution with deuterons from a deuterium-rich source.
Proposed Synthetic Pathway
The reaction proceeds by heating octanoic acid in the presence of a strong deuterated acid, such as deuterium chloride (DCl), in a deuterium oxide (D₂O) medium. The acidic conditions facilitate the enolization of the carboxylic acid, enabling the exchange of the α-protons with deuterons from the solvent.
Caption: Proposed synthesis of this compound via acid-catalyzed H/D exchange.
Experimental Protocol: Synthesis
This protocol is a plausible methodology adapted from general deuteration techniques for carboxylic acids.[4]
-
Materials:
-
Octanoic acid (≥99% purity)
-
Deuterium chloride (DCl) in deuterium oxide (D₂O), 35 wt. % solution
-
Anhydrous diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a 100 mL round-bottom flask, add octanoic acid (10.0 g, 69.3 mmol).
-
Add the DCl in D₂O solution (30 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain the reflux for 24-48 hours to ensure maximum deuterium exchange. The reaction can be monitored by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of the α-proton signal.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL) to remove residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
-
Isotopic Purity Analysis
Rigorous characterization is essential to confirm the isotopic enrichment and distribution of deuterons in the final product. The primary techniques for this analysis are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Analytical Workflow
The overall process for purity assessment involves subjecting the purified product to complementary analytical techniques to determine its chemical purity, isotopic enrichment, and the distribution of isotopologues.
Caption: Workflow for the isotopic purity analysis of synthesized this compound.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis separates the analyte from potential impurities and provides data on the mass-to-charge ratio, allowing for the determination of the relative abundance of each isotopologue (d0, d1, and d2).[6]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent like methanol (B129727) or dichloromethane.
-
(Optional but recommended) Derivatize the carboxylic acid to its methyl ester using diazomethane (B1218177) or trimethylsilylated (TMS) derivative to improve chromatographic behavior.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph: Agilent GC equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer operating in Electron Ionization (EI) mode.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-200.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) or a prominent fragment ion for octanoic acid (unlabeled MW: 144.21 g/mol ).[7][8]
-
Record the ion chromatogram for the expected masses: m/z 144 (d0), 145 (d1), and 146 (d2).
-
Calculate the relative abundance of each isotopologue by integrating the area under the curve for each respective mass peak. Correct these values for the natural abundance of ¹³C.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the location and extent of deuteration.[5] ¹H NMR is used to quantify the remaining protons at the α-position, while ²H NMR confirms the presence of deuterium at the target site.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a known quantity of an internal standard with a distinct, non-overlapping signal (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Instrumentation (Typical Parameters):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
The signal for the α-protons in unlabeled octanoic acid appears as a triplet at approximately 2.35 ppm.[9]
-
-
²H NMR:
-
Acquire a deuterium spectrum to observe a signal corresponding to the deuterated α-position.
-
-
-
Data Analysis:
-
In the ¹H NMR spectrum, carefully integrate the area of the residual α-proton signal (at ~2.35 ppm).
-
Integrate the area of a non-exchangeable proton signal within the molecule (e.g., the terminal methyl group protons at ~0.88 ppm) or the signal from the internal standard.
-
Calculate the isotopic enrichment by comparing the integration of the residual α-proton signal to the integration of the reference signal. For example, if the methyl group (3H) has an integral of 3.0, the theoretical integral for the α-position (2H) should be 2.0. A measured integral of 0.04 at the α-position would indicate (2.0 - 0.04) / 2.0 = 98% deuteration.
-
Quantitative Data Summary
The following tables present hypothetical but realistic data from the synthesis and analysis of this compound, based on the protocols described above.
Table 1: Synthesis Yield
| Parameter | Value |
|---|---|
| Starting Material | 10.0 g |
| Theoretical Yield | 10.14 g |
| Actual Yield | 8.32 g |
| Percentage Yield | 82.1% |
Table 2: Isotopic Distribution from GC-MS Analysis
| Isotopologue | Mass (m/z) | Relative Abundance (%) | Corrected Abundance (%)* |
|---|---|---|---|
| d0 (unlabeled) | 144 | 0.8 | 0.8 |
| d1 | 145 | 2.5 | 1.6 |
| d2 (target) | 146 | 96.7 | 97.6 |
Corrected for the natural abundance of ¹³C.
Table 3: Isotopic Purity and Enrichment
| Analytical Method | Parameter | Result |
|---|---|---|
| GC-MS | Isotopic Purity (d2 form) | 97.6% |
| ¹H NMR | Isotopic Enrichment at C2 | 98.0% |
Conclusion
The synthesis of this compound with high isotopic purity is readily achievable through acid-catalyzed hydrogen-deuterium exchange.[4] The combination of mass spectrometry and NMR spectroscopy provides a robust analytical workflow to comprehensively characterize the product, ensuring its suitability as an internal standard for quantitative assays.[5][10] The detailed protocols and representative data in this guide offer a practical resource for laboratories engaged in the synthesis and application of stable isotope-labeled compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Octanoic acid [webbook.nist.gov]
- 8. Octanoic acid(124-07-2) MS spectrum [chemicalbook.com]
- 9. bmse000502 Octanoic Acid at BMRB [bmrb.io]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium-Labeled Octanoic Acid for Metabolic Research: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Tracing Metabolism with Stable Isotopes
Octanoic acid (C8:0), a medium-chain fatty acid (MCFA), is a key energy substrate and signaling molecule in various biological systems. Its rapid absorption and transport across the blood-brain barrier make it a molecule of significant interest in metabolic research, particularly in neuroscience and studies of energy balance.[1][2][3] Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in vivo and in vitro without the safety concerns associated with radioactive isotopes.[4][5] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, serves as an effective tracer. By replacing hydrogen atoms with deuterium in octanoic acid (e.g., Octanoic acid-d₅, d₁₅), researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry.[6][7][8]
This technical guide provides a comprehensive overview of the principles, applications, and methodologies for using deuterium-labeled octanoic acid in metabolic research. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic and signaling pathways. The use of deuterated fatty acids allows for the precise measurement of metabolic fluxes, such as fatty acid oxidation rates and incorporation into complex lipids, providing critical insights into cellular energy status and metabolic diseases.[9][10][11]
Core Principles of Deuterium Labeling
The fundamental principle behind using deuterium-labeled octanoic acid is the introduction of a mass shift that is easily detectable by mass spectrometry (MS).[8] This allows for the differentiation of the exogenous, labeled octanoic acid and its metabolites from the endogenous, unlabeled pool.
-
Metabolic Tracing: When a deuterium-labeled fatty acid is metabolized, the deuterium atoms are incorporated into downstream products. For instance, during β-oxidation, deuterium from the fatty acid chain is released in the form of deuterated water (D₂O), which mixes with the body's water pool.[9] The enrichment of deuterium in body fluids like plasma can be measured to calculate the cumulative oxidation of the fatty acid over time.[9][11]
-
Internal Standards: Deuterated octanoic acid can also be used as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples.[6][12] Since the deuterated standard is chemically identical to the analyte, it accounts for variability during sample extraction, derivatization, and analysis, ensuring high precision and accuracy.[12][13]
-
Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can slow down reactions where a C-H bond is broken in the rate-determining step. While this effect is exploited in drug development to improve metabolic stability, in tracer studies, the amount of labeled compound administered is typically kept low to minimize any perturbation of the biological pathways under investigation.[14][15][16]
Applications in Metabolic Research
Deuterium-labeled octanoic acid is a versatile tool for investigating several key areas of metabolism.
-
Fatty Acid Oxidation (β-Oxidation): A primary application is the measurement of the rate at which octanoic acid is oxidized for energy. This is crucial for studying metabolic disorders where fatty acid oxidation is impaired.[17][18] The appearance of the deuterium label in body water is a direct measure of its cumulative oxidation.[9][11]
-
Astrocyte-Neuron Metabolic Coupling: Octanoic acid is readily metabolized by astrocytes in the brain. Studies using labeled octanoic acid have shown that its metabolism in astrocytes leads to an elevated supply of glutamine to neurons, which is then used for the synthesis of the neurotransmitter GABA.[19]
-
Energy Balance and Hypothalamic Signaling: Octanoic acid acts as a central signaling nutrient. It can directly activate pro-opiomelanocortin (POMC) neurons in the hypothalamus via the GPR40 receptor and also induce inhibition through an indirect purinergic mechanism, thereby influencing food intake and energy expenditure.[1]
-
Gastric Emptying: Deuterated octanoic acid has been validated as a non-invasive alternative to gamma scintigraphy for measuring the gastric emptying of solids.[20]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing octanoic acid and other labeled fatty acids to investigate metabolic processes.
Table 1: Comparative Oxidation and Storage of Fatty Acids in the Hypothalamus
| Fatty Acid | Relative Oxidation Rate (vs. Oleic/Palmitic) | Oxidation to Storage Ratio |
|---|---|---|
| Octanoic Acid (C8:0) | 90-fold higher | 33:1 |
| Oleic Acid (C18:1) | Baseline | 1:5 |
| Palmitic Acid (C16:0) | Baseline | 1:3 |
Data sourced from a study on the metabolic fate of fatty acids administered directly to the cerebrospinal fluid in mice.[1]
Table 2: Kinetic Parameters of Fatty Acid Oxidation in Rat Colonocytes
| Fatty Acid Substrate | Kₘ (mmol/L) | Vₘₐₓ (nmol/min/mg protein) | Maximum ATP Production (µmol/min/g) |
|---|---|---|---|
| Acetate (C2) | 0.56 (± 0.02) | 1.82 (± 0.07) | 9.09 (± 0.34) |
| Butyrate (C4) | 0.13 (± 0.01) | 1.15 (± 0.03) | 16.12 (± 0.49) |
| Valerate (C5) | 0.19 (± 0.01) | 1.36 (± 0.03) | 28.47 (± 0.70) |
| Hexanoate (C6) | 0.19 (± 0.01) | 1.13 (± 0.04) | 21.33 (± 0.78) |
| Octanoate (C8) | 0.16 (± 0.01) | 0.91 (± 0.03) | 21.78 (± 0.75) |
Data represents the Michaelis-Menten constant (Kₘ), maximum velocity (Vₘₐₓ), and calculated ATP production for the oxidation of various fatty acids.[18]
Table 3: Example Cumulative Recovery of Deuterated vs. ¹³C-Labeled Palmitate in Humans
| Tracer | Condition | Mean Cumulative Recovery (10h post-dose) |
|---|---|---|
| d₃₁-Palmitic Acid | Rest | 13.2% (± 7.7%) |
| ¹³C-Palmitic Acid (Corrected) | Rest | 12.7% (± 7.9%) |
| d₃₁-Palmitic Acid | Exercise | 10.6% (± 3%) |
| ¹³C-Palmitic Acid (Corrected) | Exercise | 10.2% (± 3.4%) |
These data, while for palmitic acid, illustrate the type of quantitative output from fatty acid oxidation studies and the equivalence between deuterium and ¹³C tracers when corrected.[11][21]
Experimental Protocols & Workflows
This section provides detailed methodologies for typical experiments involving deuterium-labeled octanoic acid.
General Experimental Workflow
The workflow for a metabolic tracing study involves several key stages, from administration of the labeled compound to data analysis.
Protocol 1: In Vivo Assessment of Fatty Acid Oxidation in Mice
This protocol is adapted from methodologies used for tracing fatty acid metabolism in rodents.[14][22]
-
Animal Preparation: Acclimatize C57BL/6 mice for at least one week with a standard chow diet and a 12-hour light/dark cycle. Fast the mice for 4-6 hours prior to the experiment.
-
Tracer Preparation: Prepare a formulation of deuterated octanoic acid (e.g., D₁₅-Octanoic acid) mixed with a vehicle like Intralipid or corn oil. A typical dose is 150 mg/kg body weight.
-
Administration: Administer the tracer formulation to the mice via oral gavage.
-
Sample Collection:
-
Collect baseline blood samples (via tail vein or saphenous vein) before tracer administration.
-
Collect serial blood samples at various time points post-administration (e.g., 30 min, 1h, 2h, 4h, 8h).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Analysis of Deuterium Enrichment in Body Water:
-
To measure fatty acid oxidation, the deuterium enrichment in plasma water is determined.
-
Incubate 10 µL of plasma with acetone (B3395972) at a basic pH. This facilitates the exchange of deuteriums from the plasma water to acetone.[14][22]
-
Measure the deuterium enrichment in the acetone headspace using gas chromatography interfaced with an isotope ratio mass spectrometer (GC-IRMS).[14]
-
-
Data Analysis: Calculate the cumulative recovery of the deuterium label in the total body water pool to determine the percentage of the administered dose that has been oxidized.
Protocol 2: In Vitro Tracing in Cultured Cells
This protocol is for studying the metabolic fate of octanoic acid in cell lines, such as hepatocytes or astrocytes.
-
Cell Culture: Plate cells (e.g., HepG2, primary astrocytes) in appropriate culture dishes and grow to ~80% confluency.
-
Tracer Medium Preparation: Prepare the treatment medium by conjugating deuterated octanoic acid to bovine serum albumin (BSA).
-
Dissolve deuterated octanoic acid in ethanol.
-
Add this solution to a sterile BSA solution in serum-free DMEM.
-
Incubate at 37°C for 1 hour to allow conjugation. The final concentration can range from 100 to 500 µM.
-
-
Incubation:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the standard medium with the tracer-containing medium.
-
Incubate the cells for a defined period (e.g., 2, 4, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an ice-cold extraction solvent (e.g., 80:20 methanol:water) to the culture dish.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the cell extract using LC-MS/MS to identify and quantify deuterated metabolites (e.g., labeled acylcarnitines, amino acids, or TCA cycle intermediates).
Protocol 3: Sample Preparation and GC-MS Analysis of Fatty Acids
This protocol describes a standard method for extracting and analyzing fatty acids from plasma or cell lysates.[23][24]
-
Internal Standard Addition: Add a known amount of a different deuterated fatty acid (e.g., d₄-Palmitic acid) to the sample to serve as an internal standard for quantification.
-
Hydrolysis: Saponify the sample by adding a strong base (e.g., NaOH in methanol) and heating to release fatty acids from complex lipids (triglycerides, phospholipids).
-
Extraction:
-
Acidify the sample with HCl.
-
Extract the free fatty acids into an organic solvent like iso-octane or hexane (B92381) by vortexing.
-
Centrifuge to separate the phases and collect the organic layer.
-
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to make them volatile for GC-MS analysis. A common method is to form pentafluorobenzyl (PFB) esters.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column (e.g., DB-1HT).
-
Ionization: Negative ion chemical ionization (NICI) is often used for high sensitivity with PFB esters.[23]
-
Analysis Mode: Use selected ion monitoring (SIM) to monitor the specific mass-to-charge ratios (m/z) for the deuterated octanoic acid, its metabolites, and the internal standard.
-
-
Quantification: Create a standard curve using known concentrations of unlabeled octanoic acid and the internal standard. Determine the concentration in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.[12]
Key Metabolic and Signaling Pathways
Visualizations of pathways involving octanoic acid help to conceptualize its biological roles.
β-Oxidation of Deuterated Octanoyl-CoA
This pathway shows how D₁₅-Octanoyl-CoA is broken down in the mitochondria, releasing deuterated acetyl-CoA units and deuterated water.
Octanoic Acid Signaling in Hypothalamic POMC Neurons
Octanoic acid regulates the excitability of POMC neurons through both direct and indirect pathways to influence energy balance.[1]
Astrocyte-Neuron Metabolism of Octanoic Acid
This diagram illustrates how octanoic acid metabolized in astrocytes supports neuronal GABA synthesis.[19]
References
- 1. A Neural basis for Octanoic acid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 3. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hwb.gov.in [hwb.gov.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 11. Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation: a method for measuring fat-oxidation in free-living subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ckisotopes.com [ckisotopes.com]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 17. Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidation of short and medium chain C2-C8 fatty acids in Sprague-Dawley rat colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of gastric emptying in man using deuterated octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 23. lipidmaps.org [lipidmaps.org]
- 24. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
An In-depth Technical Guide to the Physical Properties of Caprylic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Caprylic acid-d2 (also known as octanoic-2,2-d2 acid). Intended for use in research, scientific, and drug development settings, this document details the compound's key physical characteristics, outlines experimental protocols for their determination, and presents data in a clear, accessible format. Caprylic acid-d2 is a deuterated form of caprylic acid, a medium-chain saturated fatty acid. Its primary application in a scientific context is as an internal standard for the quantification of octanoic acid in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The inclusion of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from its endogenous, non-deuterated counterpart.
Core Physical and Chemical Properties
Data Presentation: Physical Properties of Caprylic Acid-d2 and Caprylic Acid
The following table summarizes the key physical and chemical properties of Caprylic acid-d2, with data for non-deuterated caprylic acid provided for comparison.
| Property | Caprylic acid-d2 | Caprylic acid (for comparison) |
| Chemical Formula | C₈H₁₄D₂O₂[1] | C₈H₁₆O₂[3] |
| Molecular Weight | 146.2 g/mol [1] | 144.21 g/mol [3] |
| Appearance | Liquid[1] | Oily colorless liquid[3] |
| Melting Point | Not available | 16.7 °C (62.1 °F; 289.8 K)[3] |
| Boiling Point | Not available | 239.7 °C (463.5 °F; 512.8 K)[3] |
| Density | Not available | 0.910 g/cm³[3] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/mL[1] | Soluble in alcohol, chloroform, ether, CS₂, petroleum ether, acetonitrile. Minimally soluble in water (0.068 g/100 mL)[3] |
| CAS Number | 64118-36-1[1] | 124-07-2[3] |
Experimental Protocols
This section details the methodologies for determining key physical properties of Caprylic acid-d2. These protocols are based on standard laboratory practices for fatty acids.
Determination of Melting Point (Capillary Method)
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small, dry sample of Caprylic acid-d2 is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.
-
Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting point is reported as a range between these two temperatures.
Determination of Boiling Point (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Apparatus Setup: A small quantity of Caprylic acid-d2 is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
Heating: The flask is gently heated.
-
Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume.
Methodology:
-
Preparation: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately (m₁).
-
Sample Measurement: The pycnometer is filled with Caprylic acid-d2, ensuring no air bubbles are trapped. The excess liquid is wiped off, and the filled pycnometer is weighed again (m₂).
-
Calculation: The mass of the Caprylic acid-d2 is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer (m₂ - m₁). The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. Density = (m₂ - m₁) / Volume of Pycnometer
-
Temperature Control: The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), hexane, chloroform) are selected.
-
Sample Preparation: A known amount of Caprylic acid-d2 is added to a specific volume of each solvent in a series of test tubes or vials at a controlled temperature.
-
Observation: The mixtures are agitated (e.g., by vortexing or stirring) to facilitate dissolution. The solubility is observed visually. If the substance dissolves completely, it is considered soluble. If it does not dissolve or forms a separate phase, it is considered insoluble.
-
Quantitative Measurement (Optional): For a more precise determination, a saturated solution can be prepared. The concentration of the dissolved Caprylic acid-d2 in the supernatant can then be measured using analytical techniques like GC-MS or HPLC after calibration with known standards. The results are typically expressed in units such as mg/mL or mol/L.
Mandatory Visualization
As Caprylic acid-d2 is primarily utilized as an internal standard in analytical chemistry, it is not directly involved in complex biological signaling pathways. Therefore, a diagram illustrating an experimental workflow is more pertinent and scientifically accurate. The following Graphviz DOT script generates a workflow diagram for determining the solubility of Caprylic acid-d2.
Caption: Workflow for determining the solubility of Caprylic acid-d2.
References
Octanoic acid-d2 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Octanoic acid-d2, a crucial tool in metabolic research and clinical diagnostics. It covers its fundamental properties, detailed experimental protocols for its application, and its role in understanding metabolic pathways.
Core Data Presentation
This compound, also known as Caprylic acid-d2, is a deuterated form of the eight-carbon saturated fatty acid, octanoic acid. Its primary application in research is as an internal standard for the precise quantification of its non-deuterated counterpart in biological samples using mass spectrometry.[1]
The key quantitative data for this compound are summarized below:
| Property | Value | References |
| CAS Number | 64118-36-1 | [2][3][4][5][6][7] |
| Molecular Formula | C₈H₁₄D₂O₂ | [2][3] |
| Molecular Weight | Approx. 146.2 g/mol | [2][3][4][6] |
| Synonyms | Caprylic Acid-d2, FA 8:0-d2, octanoic-2,2-d2 acid | [2][3] |
| Purity | Typically ≥98% atom % D | [4][6][7] |
Application in Metabolic Disease Research: MCAD Deficiency
A primary application for the quantification of octanoic acid is in the study and diagnosis of Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][8][9] MCAD deficiency is an inherited disorder of fatty acid beta-oxidation that prevents the body from converting medium-chain fats into energy, particularly during periods of fasting.[8][9][10] In individuals with this condition, the metabolic pathway is disrupted, leading to an accumulation of octanoic acid and its derivatives (like octanoylcarnitine) in blood and urine.[8][9] Therefore, accurate measurement of octanoic acid levels, facilitated by the use of this compound as an internal standard, is critical for diagnosis and monitoring.
Disrupted Fatty Acid Beta-Oxidation in MCAD Deficiency
The following diagram illustrates the fatty acid beta-oxidation spiral and highlights the step catalyzed by the MCAD enzyme, which is deficient in MCAD deficiency. This blockage leads to the buildup of upstream metabolites, including octanoyl-CoA.
Experimental Protocols
The use of this compound as an internal standard is central to the stable isotope dilution method for quantitative analysis by mass spectrometry. This technique provides high accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.
Protocol: Quantification of Octanoic Acid in Human Plasma by GC-MS
This protocol describes a general method for the extraction and quantification of free octanoic acid in plasma.
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
This compound internal standard solution (in ethanol (B145695) or methanol)
-
Phosphate-buffered saline (dPBS)
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Iso-octane (HPLC grade)
-
Derivatizing agent: Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724)
-
Diisopropylethylamine (DIPEA) in acetonitrile
-
Nitrogen gas for drying
-
Glass tubes (e.g., 16x125 mm and 10x75 mm)
2. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
In a 16x125 mm glass tube, add 200 µL of plasma to 300 µL of dPBS.[2]
-
Spike the sample by adding a known amount (e.g., 100 µL) of the this compound internal standard solution.
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[2] Vortex thoroughly.
-
Add 1 mL of iso-octane to the tube, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the layers.[2]
-
Carefully transfer the upper organic layer (iso-octane) to a clean 10x75 mm glass tube.[2]
-
Repeat the extraction (steps 5-6) with another 1 mL of iso-octane and combine the organic layers.
-
Evaporate the combined iso-octane extracts to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried residue, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[2][7]
-
Cap the tube and incubate at room temperature for 20 minutes to form the pentafluorobenzyl ester derivatives.[2][7]
-
Dry the sample again under a stream of nitrogen.
-
Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis.[2]
4. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: 1 µL of the prepared sample is injected.
-
Mode: Negative Chemical Ionization (NCI) is often used for high sensitivity of PFB esters.[2]
-
Data Acquisition: Use Selected Ion Monitoring (SIM) to monitor the characteristic ions for the PFB esters of octanoic acid and this compound.
5. Data Analysis and Quantification:
-
Prepare a calibration curve using standards containing known concentrations of unlabeled octanoic acid and a fixed concentration of this compound, following the same extraction and derivatization procedure.
-
For each sample and standard, calculate the ratio of the peak area of the analyte (octanoic acid) to the peak area of the internal standard (this compound).
-
Plot the peak area ratios of the standards against their concentrations to generate a linear regression curve.
-
Determine the concentration of octanoic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.
Experimental Workflow Diagram
The following diagram outlines the major steps for the quantification of octanoic acid in a biological sample using a deuterated internal standard.
Synthesis of Deuterated Octanoic Acid
While typically purchased from commercial suppliers, deuterated fatty acids like this compound can be synthesized for specific research needs. One common approach involves the reductive deuteration of a corresponding precursor. For instance, octanoyl chloride can be reduced using reagents like samarium(II) iodide (SmI₂) in the presence of deuterium (B1214612) oxide (D₂O) to yield α,α-dideuterio octanol.[11] The resulting deuterated alcohol can then be oxidized to the desired carboxylic acid, this compound. Alternative methods may start from other precursors like deuterated heptane (B126788) derivatives. The specific synthetic route is chosen based on the desired position and extent of deuterium labeling.
References
- 1. MCAD Deficiency Mnemonic for USMLE [pixorize.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epj-conferences.org [epj-conferences.org]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Metabolism - Biochemistry - Medbullets Step 1 [step1.medbullets.com]
- 9. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 11. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Octanoic Acid-d2 for Researchers and Drug Development Professionals
Introduction: This guide provides an in-depth overview of high-purity deuterated octanoic acid (Octanoic acid-d2), a critical tool for researchers, scientists, and professionals in the drug development sector. The primary application of this stable isotope-labeled compound is as an internal standard for the precise quantification of endogenous octanoic acid in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This document details the commercial availability of high-purity this compound, outlines experimental protocols for its use, and visualizes its role in key metabolic and signaling pathways.
Commercial Suppliers of High-Purity this compound
For researchers seeking to procure high-purity this compound, several reputable commercial suppliers offer this product, typically with isotopic purity exceeding 98%. The following table summarizes the key specifications from prominent vendors to facilitate easy comparison.
| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Isotopic Purity | Chemical Purity |
| Cayman Chemical | This compound | 64118-36-1 | C₈H₁₄D₂O₂ | 146.2 | ≥99% deuterated forms (d₁-d₂); ≤1% d₀ | ≥98% |
| MedChemExpress | This compound | 64118-36-1 | C₈H₁₄D₂O₂ | 146.2 | Not specified | Not specified |
| LGC Standards | Octanoic-2,2-d2 Acid | 64118-36-1 | C₈H₁₄D₂O₂ | 146.2 | Not specified | Not specified |
Experimental Protocols for Quantitative Analysis using this compound
The use of deuterated internal standards is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample extraction, matrix effects, and instrument response.[2] Below are detailed methodologies for the quantification of octanoic acid in biological samples using this compound as an internal standard.
I. Quantification of Octanoic Acid by GC-MS
This protocol is adapted for the analysis of total fatty acids in biological samples like plasma or tissue.[2][3]
1. Sample Preparation and Lipid Extraction:
-
Homogenization: Homogenize the biological sample (e.g., tissue) in a suitable buffer. For plasma or serum, direct extraction can be performed.
-
Spiking with Internal Standard: Add a known amount of this compound solution to the homogenate.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (B129727) (2:1, v/v) or methyl-tert-butyl ether (MTBE) and methanol.[4] Vortex the mixture and centrifuge to separate the phases. Collect the organic (lower) phase containing the lipids.
2. Saponification (for total fatty acid analysis):
-
Dry the extracted lipid sample under a stream of nitrogen.
-
Add a methanolic potassium hydroxide (B78521) (KOH) solution and heat to hydrolyze the ester linkages, releasing the fatty acids.[2]
-
Acidify the solution with hydrochloric acid (HCl) to protonate the fatty acids.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Extract the free fatty acids with a nonpolar solvent like hexane (B92381).
-
Dry the extract and add a derivatizing agent such as boron trifluoride in methanol (BF₃-methanol).[5] Heat the mixture to convert the fatty acids to their more volatile methyl esters.
-
Add water and hexane, vortex, and collect the upper hexane layer containing the FAMEs.
4. GC-MS Analysis:
-
Injection: Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Chromatography: Use a suitable capillary column (e.g., a polar column like those with a high cyano content) to separate the FAMEs.[6]
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte (octanoic acid methyl ester) and the internal standard (this compound methyl ester).
-
Quantification: Create a calibration curve by analyzing standards containing known concentrations of unlabeled octanoic acid and a fixed concentration of this compound. The concentration of octanoic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
II. Quantification of Free Octanoic Acid by LC-MS/MS
This protocol is suitable for the analysis of free (non-esterified) fatty acids and avoids the need for derivatization.[7]
1. Sample Preparation and Extraction:
-
Spiking with Internal Standard: Add a known amount of this compound to the plasma or serum sample.
-
Protein Precipitation and Extraction: Add a cold organic solvent like a mixture of isopropanol (B130326) and hexane to precipitate proteins and extract the lipids.[7] Vortex and centrifuge.
-
Collection: Collect the supernatant containing the free fatty acids.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase column (e.g., C8 or C18) for separation. The mobile phases typically consist of an aqueous solution with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile (B52724) or methanol.[7][8][9]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both octanoic acid and this compound.
-
Quantification: As with GC-MS, construct a calibration curve using standards with known concentrations of octanoic acid and a constant concentration of the deuterated internal standard. Quantify the endogenous octanoic acid based on the peak area ratio.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways involving octanoic acid and a typical experimental workflow for its quantification.
Experimental Workflow for Fatty Acid Quantification
Caption: A generalized workflow for the quantitative analysis of fatty acids.
Mitochondrial Fatty Acid β-Oxidation
Octanoic acid, as a medium-chain fatty acid, is a substrate for mitochondrial β-oxidation, a key energy-producing pathway.[10][11][12]
Caption: The catabolic pathway of octanoyl-CoA in the mitochondria.
Ghrelin Octanoylation by GOAT
Octanoic acid is essential for the activation of the hunger hormone ghrelin, a process catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT).[13][14][15][16]
Caption: The enzymatic acylation of proghrelin by GOAT.
AMPK Signaling Pathway Activation
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, and its activity can be influenced by fatty acids.[17][18][19][20]
Caption: Overview of the AMPK signaling pathway activation and its metabolic consequences.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. aocs.org [aocs.org]
- 12. jackwestin.com [jackwestin.com]
- 13. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ghrelin O Acyl Transferase (GOAT) as a Novel Metabolic Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
Navigating the Stability and Storage of Octanoic Acid-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid-d2, a deuterated form of the eight-carbon saturated fatty acid, serves as a critical internal standard and tracer in metabolic research and pharmaceutical development. Its utility in quantitative analyses, such as those performed by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is predicated on its chemical stability and isotopic purity. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and best practices for its handling to ensure the integrity of research outcomes. While specific quantitative stability data for this compound under a wide range of conditions are not extensively published, this guide synthesizes available information and established principles for the handling of stable isotope-labeled lipids.
Chemical Stability of this compound
The stability of this compound is fundamentally derived from its structure as a saturated fatty acid. Unlike unsaturated fatty acids, which are susceptible to oxidation at their double bonds, saturated fatty acids are chemically robust. The carbon-deuterium (C-D) bonds in this compound are stronger than carbon-hydrogen (C-H) bonds, which can further enhance its stability against certain chemical reactions, although the primary determinant of its stability is the absence of double bonds.
One commercial supplier of this compound reports a stability of at least two years when stored at -20°C. This suggests that under appropriate conditions, the compound is not prone to significant degradation over extended periods.
Potential Degradation Pathways
While this compound is generally stable, potential degradation could theoretically occur under harsh conditions that are not typical for standard laboratory storage. These could include:
-
Extreme pH: Strong acidic or basic conditions could potentially hydrolyze the carboxylic acid group, though this is unlikely under normal storage.
-
High Temperatures: While saturated fatty acids are thermally stable at typical storage and experimental temperatures, prolonged exposure to very high temperatures could lead to decomposition.
-
Oxidative Stress: Although saturated, extreme oxidative conditions could potentially lead to degradation, but this is not a primary concern for octanoic acid under recommended storage.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to preserving the purity and isotopic enrichment of this compound. The following recommendations are based on best practices for stable isotope-labeled lipids and available supplier information.
Quantitative Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage | A commercial supplier indicates stability for ≥ 2 years at this temperature. Low temperatures minimize the rate of any potential chemical reactions. |
| 2-8°C for short-term storage (e.g., working solutions) | Acceptable for solutions that will be used within a few days to a week. | |
| Light | Store in amber or opaque vials. | Protects from potential photochemically induced degradation, although octanoic acid does not have significant chromophores in the UV-Vis range. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, which could potentially interact with the compound over long periods. |
| Container | Tightly sealed glass vials with PTFE-lined caps. | Prevents solvent evaporation and contamination. Glass is preferred over plastic for organic solvents to avoid leaching of plasticizers. |
Handling Best Practices
-
Aliquoting: To avoid repeated freeze-thaw cycles of the main stock, it is advisable to aliquot the standard into smaller, single-use vials upon receipt.
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture into the cold sample.
-
Solvent Purity: Use high-purity solvents for preparing solutions to avoid introducing contaminants that could degrade the standard or interfere with analysis.
-
Solution Stability: While stock solutions in appropriate organic solvents are stable for several months at -20°C, working solutions are generally less stable and should be prepared fresh.
Experimental Protocols
Model Protocol for Stability Assessment of this compound
1. Objective: To evaluate the stability of this compound under defined storage conditions (e.g., -20°C, 4°C, and ambient temperature) over a specified period.
2. Materials:
- This compound (high purity)
- High-purity solvent (e.g., acetonitrile (B52724) or ethanol)
- Amber glass vials with PTFE-lined caps
- Inert gas (argon or nitrogen)
- Analytical balance
- GC-MS or LC-MS system
3. Experimental Workflow:
An In-depth Technical Guide to the Natural Abundance of Deuterium in Octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Natural Deuterium (B1214612) Abundance
Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in all hydrogen-containing compounds. The natural abundance of deuterium is approximately 0.015% on Earth. Variations in the deuterium-to-hydrogen (D/H) ratio in organic molecules can provide insights into their geographical origin, biosynthetic pathways, and metabolic history. The analysis of site-specific natural isotope fractionation by quantitative NMR (SNIF-NMR) and isotope ratio mass spectrometry (IRMS) are powerful tools for these investigations.
Quantitative Data on Deuterium Abundance in Fatty Acids
As of the latest literature review, specific quantitative data for the natural abundance of deuterium at different positions within the octanoic acid molecule has not been published. However, studies on other fatty acids, such as oleic and linoleic acid, provide a framework for understanding the expected data and its presentation. These studies reveal a non-statistical distribution of deuterium along the fatty acid chain, which is influenced by the kinetic isotope effects of the enzymes involved in their biosynthesis.
To illustrate the typical data presentation, the following table summarizes hypothetical site-specific deuterium concentrations for octanoic acid, based on general principles observed in other fatty acids. The values are expressed in parts per million (ppm) of deuterium relative to hydrogen.
| Carbon Position | Molecular Fragment | Hypothetical (D/H) ratio (ppm) |
| C1 | -COOH | N/A (exchangeable proton) |
| C2 | α-CH₂ | 145 |
| C3 | β-CH₂ | 150 |
| C4 | -CH₂- | 148 |
| C5 | -CH₂- | 152 |
| C6 | -CH₂- | 150 |
| C7 | -CH₂- | 147 |
| C8 | ω-CH₃ | 155 |
Note: This data is illustrative and not based on experimental measurements for octanoic acid. It is anticipated that the terminal methyl group (ω) would be slightly enriched in deuterium, while the methylene (B1212753) groups would show a subtle alternating pattern.
Experimental Protocols
The determination of the natural abundance of deuterium in fatty acids like octanoic acid can be achieved through two primary analytical techniques: High-Resolution Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).
Sample Preparation
Regardless of the analytical method, proper sample preparation is crucial for accurate results.
-
Extraction of Lipids: Lipids are extracted from the sample matrix (e.g., biological tissue, food product) using established methods such as Folch or Bligh & Dyer extraction, which use a chloroform/methanol (B129727) solvent system.
-
Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to release the free fatty acids.
-
Esterification: For GC-based analysis, the free fatty acids are converted to their more volatile methyl esters (FAMEs) by reaction with a methylating agent such as boron trifluoride in methanol or by acid-catalyzed esterification. For some mass spectrometry techniques, derivatization to pentafluorobenzyl esters can be performed to enhance sensitivity.[1]
-
Purification: The fatty acid esters are then purified, typically by column chromatography, to isolate the octanoic acid methyl ester from other fatty acids.
Quantitative ²H-NMR Spectroscopy Protocol
Site-specific natural isotope fractionation of deuterium is most accurately determined by quantitative ²H-NMR spectroscopy.
-
Sample Preparation for NMR: A high concentration of the purified octanoic acid (or its methyl ester) is dissolved in a deuterium-depleted solvent. An internal standard with a known D/H ratio is added for quantification.
-
NMR Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium-specific probe is required.
-
Acquisition Parameters: To ensure quantitative results, a long relaxation delay (at least 5 times the longest T1 relaxation time of the deuterium nuclei) must be used. A 90° pulse angle is used for excitation. A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The ²H-NMR spectrum is processed with appropriate window functions and baseline correction.
-
The signals for each chemically distinct position in the octanoic acid molecule are integrated.
-
The site-specific D/H ratio is calculated by comparing the integral of each signal to the integral of the internal standard.
-
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) Protocol
GC-IRMS is used to determine the bulk D/H ratio of the entire molecule.
-
Sample Preparation for GC-IRMS: The purified octanoic acid methyl ester is dissolved in an appropriate solvent.
-
GC-IRMS Instrument Setup:
-
Gas Chromatograph: The GC is equipped with a capillary column suitable for separating fatty acid methyl esters. The temperature program is optimized to achieve good separation of the octanoic acid methyl ester peak.
-
Combustion Interface: The eluent from the GC column is passed through a high-temperature combustion furnace (typically >1400 °C) to convert the organic compounds into CO₂, H₂O, and N₂.
-
Isotope Ratio Mass Spectrometer: The resulting gases are introduced into the IRMS, which measures the isotopic ratios of the combustion products. For deuterium analysis, the hydrogen gas is analyzed.
-
-
Data Processing and Analysis:
-
The D/H ratio is measured for the octanoic acid peak and compared to that of a reference gas with a known isotopic composition.
-
The results are typically expressed in delta notation (δD) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.
-
Visualizations
Experimental Workflow for Deuterium Abundance Analysis
The following diagram illustrates the general workflow for the determination of the natural abundance of deuterium in octanoic acid.
Caption: Experimental workflow for determining deuterium abundance in octanoic acid.
Conclusion
The analysis of the natural abundance of deuterium in octanoic acid, while not yet specifically documented, can be accomplished using established methodologies developed for other fatty acids. Quantitative ²H-NMR provides site-specific isotopic information, offering deep insights into the molecule's history, while GC-IRMS provides a bulk isotopic signature. The application of these techniques to octanoic acid will contribute to a more complete understanding of the isotopic fractionation of short-chain fatty acids in various natural and industrial systems. Further research is needed to generate specific quantitative data for octanoic acid to populate comparative databases.
References
The Pivotal Role of Deuterated Fatty Acids in Advancing Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic and intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. As analytical rigor advances, stable isotope-labeled internal standards have become the cornerstone for achieving reliable and reproducible results. Among these, deuterated fatty acids—lipid molecules where one or more hydrogen atoms are replaced by deuterium (B1214612)—have emerged as indispensable tools. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated fatty acids in mass spectrometry-based lipidomics, their function as metabolic tracers, and their emerging therapeutic potential.
Core Principles: Isotope Dilution and the Kinetic Isotope Effect
The utility of deuterated fatty acids in lipidomics is rooted in two fundamental principles: isotope dilution for quantification and the kinetic isotope effect for therapeutic applications.
Isotope Dilution Mass Spectrometry: The gold standard for quantification, this principle involves introducing a known quantity of a deuterated lipid (internal standard) into a biological sample at the earliest stage of preparation.[1] Because the deuterated standard is chemically identical to the endogenous lipid of interest (analyte) but has a higher mass, it can be distinguished by a mass spectrometer.[1] The deuterated standard and the analyte exhibit nearly identical physicochemical properties, meaning they experience similar losses during sample processing and similar ionization efficiencies in the mass spectrometer. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification can be achieved, effectively correcting for variations in sample handling and instrument response.[1]
The Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a slower rate for reactions that involve the cleavage of a C-D bond compared to a C-H bond. This phenomenon, known as the kinetic isotope effect, is particularly significant in polyunsaturated fatty acids (PUFAs), which are vulnerable to oxidative damage initiated by the abstraction of a hydrogen atom. By strategically replacing these susceptible hydrogen atoms with deuterium, the rate of lipid peroxidation can be dramatically reduced.[2] This has positioned deuterated PUFAs (D-PUFAs) as a novel class of therapeutic agents for diseases associated with oxidative stress.[2][3]
Applications of Deuterated Fatty Acids in Lipidomics
The unique properties of deuterated fatty acids lend them to three primary applications in lipidomics research and drug development:
-
Quantitative Analysis using Internal Standards: This is the most widespread application. Deuterated lipids serve as ideal internal standards for accurate and precise quantification of endogenous lipids in complex biological matrices.[1][4] They compensate for variability in sample extraction, matrix effects, and instrument response.[1][4]
-
Metabolic Tracers for Flux Analysis: Their increased mass allows deuterated fatty acids to be used as tracers to follow the metabolic fate of fatty acids in vivo and in vitro without the need for radioactive isotopes.[2][5] Researchers can track their incorporation into complex lipids, their catabolism through beta-oxidation, and their transformation by elongation and desaturation enzymes.[2][6]
-
Therapeutic Agents to Inhibit Lipid Peroxidation: By leveraging the kinetic isotope effect, deuterated PUFAs can protect lipids from oxidative damage.[2][3] This has significant therapeutic potential for a range of diseases linked to oxidative stress, including neurodegenerative disorders and retinal diseases.[3][7]
Data Presentation: Quantitative Insights
The use of deuterated fatty acids significantly enhances the quality of quantitative lipidomics data. The following tables summarize key quantitative findings from various studies.
Table 1: Comparison of Analytical Precision for Fatty Acid Quantification
| Analyte(s) | Method | Precision (CV%) | Reference(s) |
| Various Fatty Acids | GC-MS with Deuterated-Labeled Standards | < 10% | [8] |
| Various Fatty Acids | GC-FID without Isotopic Standards | 0.89% - 2.34% (Repeatability), 1.46% - 3.72% (Reproducibility) | [8] |
| d7-Stearic Acid (C18:0) | HPLC-ESI-MS | > 88% | [8] |
| d7-Oleic Acid (C18:1) | HPLC-ESI-MS | > 88% | [8] |
Table 2: Recovery Rates of Fatty Acids Using Isotopic Tracers
| Fatty Acid Tracer | Method | Cumulative Recovery (%) | Reference(s) |
| d31-Palmitate | Oral Administration, Urine Analysis | 10.6 ± 3 | [8] |
| [1-¹³C]Palmitate | Oral Administration, Breath Analysis | 5.6 ± 2 | [8] |
| d3-Acetate | - | 85 ± 4 | [8] |
| [1-¹³C]Acetate | - | 54 ± 4 | [8] |
Table 3: Kinetic Isotope Effect (KIE) in Lipid Peroxidation
| Deuterated Fatty Acid | Oxidation System | Observed KIE (kH/kD) | Reference(s) |
| 11,11-D2-Linoleic Acid | Tocopherol-mediated oxidation | 23.0 ± 2.3 | [2] |
| 11,11-D2-α-Linolenic Acid | Tocopherol-mediated oxidation | 36.1 | [2] |
| 14,14-D2-α-Linolenic Acid | Tocopherol-mediated oxidation | 35.9 | [2] |
Mandatory Visualizations: Pathways and Workflows
Diagrams created using the Graphviz DOT language help to visualize complex experimental and biological processes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated fatty acids in a lipidomics workflow.
Protocol 1: Lipid Extraction from Plasma using a Modified Bligh-Dyer Method with Deuterated Internal Standards
This protocol describes a standard liquid-liquid extraction for plasma samples.[4][9][10][11]
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Deuterated internal standard working solution (e.g., a commercial mix like Avanti SPLASH LIPIDOMIX®)
-
Ice-cold chloroform:methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution or LC-MS grade water
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: Aliquot 100 µL of plasma into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 10 µL) of the deuterated internal standard working solution to the plasma sample. Vortex briefly.
-
Lipid Extraction:
-
Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.
-
-
Phase Separation:
-
Add 300 µL of 0.9% NaCl solution or LC-MS grade water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge the sample at 2,000-3,000 x g for 5-10 minutes at 4°C. This will result in two distinct layers (an upper aqueous/methanol layer and a lower organic/chloroform layer) separated by a protein disk.
-
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS or GC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v for LC-MS).[4]
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This step is necessary to increase the volatility of fatty acids for gas chromatography.[1][12]
Materials:
-
Dried lipid extract from Protocol 1
-
Boron trifluoride (BF₃) in methanol (12-14%)
-
Anhydrous sodium sulfate (B86663)
-
Water
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 1-2 mL of 12-14% BF₃ in methanol.
-
Seal the tube tightly and heat at 60°C for 5-10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly to mix and then centrifuge briefly to separate the phases.
-
Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to a GC autosampler vial for analysis.
Protocol 3: In Vivo Metabolic Labeling with Deuterated Water (D₂O)
This protocol is used to measure de novo lipogenesis (the synthesis of new fatty acids).[13][14]
Procedure Overview:
-
Administration of D₂O: Human subjects or animals are given drinking water enriched with a known percentage of D₂O for a specified period.[13][14]
-
Sample Collection: Blood samples are collected at various time points.
-
Lipid Extraction and Analysis: Plasma lipids are extracted as described in Protocol 1. The fatty acids are then derivatized to FAMEs (Protocol 2) and analyzed by GC-MS.
-
Data Analysis: The mass isotopomer distribution of the fatty acids (e.g., palmitate) is determined. The enrichment of deuterium in body water (measured from plasma) is also quantified.
-
Calculation of Fractional Synthesis Rate: The rate of new fatty acid synthesis is calculated based on the incorporation of deuterium into the fatty acid chains relative to the enrichment of the D₂O in the body water pool.[14]
Role in Drug Development
Deuterated fatty acids are playing an increasingly important role in the drug development pipeline.
-
Preclinical Research: In preclinical models of diseases characterized by oxidative stress, such as neurodegenerative diseases, deuterated PUFAs have been shown to reduce lipid peroxidation and protect cells from damage.[7][15] This provides a strong rationale for their therapeutic development.
-
Pharmacokinetic and Metabolism Studies: Deuterated versions of fatty acid-based drugs can be used as internal standards to accurately quantify the drug and its metabolites in biological fluids during preclinical and clinical trials.
-
Clinical Trials: Deuterated PUFAs are being investigated in human clinical trials for various conditions, including Friedreich's ataxia and other neurodegenerative diseases. The ability to track the incorporation of these deuterated fatty acids into patient lipids and measure their effect on biomarkers of oxidative stress is crucial for evaluating their efficacy.
Conclusion
Deuterated fatty acids are powerful and versatile tools that have become indispensable in modern lipidomics. Their application as internal standards has set a new benchmark for quantitative accuracy and precision, enabling more reliable and reproducible research. As metabolic tracers, they offer a safe and effective means to investigate the complex dynamics of lipid metabolism in vivo. Furthermore, the therapeutic potential of deuterated PUFAs to combat diseases driven by oxidative stress is a rapidly advancing frontier in drug development. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of methodologies involving deuterated fatty acids are essential for pushing the boundaries of lipid research and translating these discoveries into clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. Human metabolic studies with deuterated alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Navigating the Safety Landscape of Octanoic Acid-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Octanoic acid-d2 (CAS No. 64118-36-1), a deuterated analog of octanoic acid. Understanding the potential hazards, handling protocols, and emergency procedures associated with this compound is paramount for ensuring a safe research and development environment. This document synthesizes information from various safety data sheets (SDS) to present a clear and actionable resource.
Chemical Identification and Physical Properties
This compound, also known as Caprylic acid-d2 or octanoic-2,2-d2 acid, is a stable isotopically labeled medium-chain saturated fatty acid.[1][2] It is primarily utilized as an internal standard for the quantification of octanoic acid in various biological matrices using mass spectrometry-based techniques.[2][3]
| Property | Value | Source |
| CAS Number | 64118-36-1 | [1][2] |
| Synonyms | Caprylic Acid-d2, FA 8:0-d2, octanoic-2,2-d2 acid | [1][2] |
| Molecular Formula | C8H14D2O2 | [2][3] |
| Molecular Weight | 146.2 g/mol | [2] |
| Physical Form | Liquid | [2][4] |
| Purity | ≥99% deuterated forms (d1-d2); ≤1% d0 | [2] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml | [2][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive nature and toxicity.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1] |
Hazard Pictograms:
-
Skull and crossbones (GHS06): Indicates acute toxicity (fatal or toxic).[1]
-
Corrosion (GHS05): Indicates the potential to cause severe skin burns, eye damage, and corrosion to metals.[1]
-
Exclamation mark (GHS07): Indicates less serious hazards such as being harmful if swallowed.[1]
Toxicological Information
Detailed toxicological studies specifically on this compound are limited. The information is often read-across from the non-deuterated form, Octanoic acid (CAS 124-07-2). The primary toxicological concerns are its corrosive effects on tissues.
| Endpoint | Result | Species | Method |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Not specified | GHS Classification |
| Acute Dermal Toxicity | Toxic in contact with skin.[1] | Not specified | GHS Classification |
| Skin Irritation/Corrosion | Causes severe skin burns.[1] | Not specified | GHS Classification |
| Eye Irritation/Corrosion | Causes serious eye damage.[1] | Not specified | GHS Classification |
| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic.[5][6] | Not specified | Based on assessment |
| Carcinogenicity | Shall not be classified as carcinogenic.[5][6] | Not specified | Based on assessment |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant.[6] | Not specified | Based on assessment |
Experimental Protocols
The safety data provided in the SDS is based on standardized testing protocols, though specific experimental details for this compound are not provided. The classifications are derived from guidelines established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and are in accordance with the GHS. For instance, skin and eye irritation classifications are typically determined using OECD (Organisation for Economic Co-operation and Development) test guidelines on animal models.
Handling, Storage, and Emergency Procedures
Safe Handling and Personal Protective Equipment (PPE)
Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Caption: First aid response plan for this compound exposure.
Spill Response
In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.
Caption: Step-by-step workflow for responding to a spill of this compound.
Stability and Reactivity
-
Reactivity: No specific hazardous reactivity is known.[1]
-
Chemical Stability: The substance is stable under recommended storage conditions.[1][7]
-
Possibility of Hazardous Reactions: No dangerous reactions are known.[1]
-
Conditions to Avoid: No specific conditions to avoid are listed, but it is prudent to avoid excessive heat and ignition sources.
-
Incompatible Materials: Information on incompatible materials is not specified in the available SDS for the deuterated form.[1] For the non-deuterated form, strong oxidizing agents are listed as incompatible.[8]
-
Hazardous Decomposition Products: No dangerous decomposition products are known.[1]
Transport Information
This compound is regulated for transport due to its corrosive and toxic properties.
-
UN Number: UN2922[1]
-
Proper Shipping Name: Corrosive liquids, toxic, n.o.s. (this compound)[1]
-
Transport Hazard Class(es): The specific hazard class information was not fully detailed in the provided search results, but it falls under corrosive and toxic categories.
Ecological Information
This compound is classified as harmful to aquatic life with long-lasting effects.[1] Care should be taken to prevent its release into the environment. Do not allow it to enter sewers, surface water, or ground water.[1]
This guide is intended for informational purposes and should be supplemented with a thorough review of the complete Safety Data Sheet provided by the supplier before handling this compound. Always prioritize safety and adhere to all institutional and regulatory guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 64118-36-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Octanoic-2,2-d2 Acid | CymitQuimica [cymitquimica.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. fishersci.com [fishersci.com]
The Sentinel Molecule: An In-depth Technical Guide to the Applications of Octanoic Acid-d2 in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of endocrinology research, the pursuit of precise and dynamic measurements of metabolic processes is paramount. Stable isotope tracers have emerged as indispensable tools, offering a safe and powerful means to elucidate the complexities of hormone regulation, energy metabolism, and cellular signaling. Among these, Octanoic acid-d2, a deuterated form of the eight-carbon medium-chain fatty acid, has garnered significant attention. Its unique biochemical properties and utility as a metabolic tracer have unlocked new avenues for investigating key endocrine pathways.
This technical guide provides a comprehensive overview of the applications of this compound in endocrinology research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and data interpretation frameworks necessary to leverage this versatile tool in their studies. From its pivotal role in the acylation of the "hunger hormone" ghrelin to its function as a ligand for nuclear receptors that govern lipid metabolism, this compound serves as a sentinel molecule, enabling the precise tracking and quantification of critical physiological processes.
Core Applications of this compound in Endocrinology
The utility of this compound in endocrinology research is multifaceted, primarily revolving around its application as a stable isotope tracer in metabolic studies and as a bioactive molecule in its own right.
Tracing Ghrelin Acylation and Energy Homeostasis
Ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach, is a key regulator of appetite, growth hormone secretion, and energy balance.[1][2] Its biological activity is critically dependent on a unique post-translational modification: the acylation of its third serine residue with an eight-carbon fatty acid, predominantly octanoic acid.[2][3] This process is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[1]
This compound serves as an invaluable tracer to study the dynamics of ghrelin acylation. By introducing deuterated octanoic acid into in vitro or in vivo models, researchers can track its incorporation into ghrelin, providing a quantitative measure of GOAT activity and the rate of ghrelin acylation.[4] This is crucial for understanding the regulation of this pathway in various physiological and pathological states, including obesity, cachexia, and metabolic syndrome.
Investigating Fatty Acid Metabolism and β-Oxidation
As a medium-chain fatty acid, octanoic acid is readily metabolized through β-oxidation in the mitochondria to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production.[5] this compound can be used to trace the flux through this fundamental metabolic pathway. By monitoring the appearance of deuterium (B1214612) in downstream metabolites, such as acetyl-CoA and TCA cycle intermediates, researchers can quantify the rate of octanoic acid oxidation.[6] This is particularly relevant in studying endocrine disorders associated with altered fatty acid metabolism, such as diabetes and non-alcoholic fatty liver disease (NAFLD).
Probing Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[7][8] Fatty acids, including octanoic acid, are natural ligands for PPARs, particularly PPARα and PPARγ.[8][9] The activation of these receptors plays a crucial role in modulating insulin (B600854) sensitivity, adipogenesis, and inflammation.
While less potent than some other fatty acids, octanoic acid can be used in in vitro assays to study the activation of PPARs.[7] By using this compound in conjunction with mass spectrometry-based techniques, it is possible to correlate the cellular uptake and metabolism of octanoic acid with the downstream activation of PPAR target genes.
Internal Standard for Quantitative Mass Spectrometry
In addition to its role as a metabolic tracer, this compound is an ideal internal standard for the quantitative analysis of endogenous octanoic acid and other fatty acids by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[10] Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in the mass spectrometer, enabling accurate and precise quantification in complex biological matrices.
Quantitative Data Presentation
The following tables present representative quantitative data from studies utilizing deuterated fatty acid tracers to investigate metabolic processes relevant to endocrinology.
Table 1: Hypothetical Time-Course Analysis of Isotopic Enrichment of Octanoic Acid
This table illustrates the expected increase in the isotopic enrichment of octanoic acid in a cell culture experiment following the introduction of a deuterated precursor, such as Octanal-d16, which is metabolized to Octanoic acid.
| Time (hours) | Unlabeled Octanoic Acid (M+0) Peak Area | Labeled Octanoic Acid (M+15) Peak Area | Percent Enrichment |
| 0 | 500,000 | 0 | 0% |
| 1 | 480,000 | 25,000 | 4.9% |
| 4 | 400,000 | 100,000 | 20.0% |
| 8 | 300,000 | 200,000 | 40.0% |
| 24 | 150,000 | 350,000 | 70.0% |
| Data is hypothetical and for illustrative purposes.[10] |
Table 2: Cellular Uptake and Metabolism of Octanoic Acid in Hepatocytes
This table summarizes the metabolic fate of octanoic acid in cultured hepatocytes, demonstrating its rapid oxidation.
| Metabolite | 13C Accumulation from [U-13C]C8 (%) |
| Citrate | 17.4 ± 0.2 |
| α-Ketoglutarate | 5.4 ± 0.6 |
| Malate | 6.5 ± 0.2 |
| Glutamine | 28.5 ± 0.4 |
| Aspartate | 5.8 ± 0.2 |
| Glutamate | 7.3 ± 0.2 |
| GABA | 7.9 ± 0.7 |
| Data represents mean ± SEM.[6] |
Table 3: PPARα Activation by Various Fatty Acids
This table provides a comparative view of PPARα activation by different fatty acids, including octanoic acid, in a luciferase reporter assay.
| Fatty Acid | Concentration (µM) | Fold Activation vs. Vehicle |
| Octanoic Acid (C8:0) | 500 | ~1 |
| Decanoic Acid (C10:0) | 500 | < 2 |
| Dodecanoic Acid (C12:0) | 500 | > 4 |
| Palmitic Acid (C16:0) | 500 | > 3 |
| Stearic Acid (C18:0) | 500 | > 3 |
| Data is derived from graphical representations in the cited literature.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Ghrelin Acylation Assay Using this compound
Objective: To quantify the incorporation of deuterated octanoic acid into ghrelin in a cell-based assay.
Materials:
-
AGS-GHRL8 cells (a human gastric carcinoma cell line stably expressing ghrelin)[1]
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
This compound solution (in ethanol (B145695) or DMSO)
-
Heptanoic acid (as a competitive inhibitor)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for octanoylated ghrelin and des-acyl ghrelin
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed AGS-GHRL8 cells in a multi-well plate and culture until they reach 80-90% confluency.
-
Tracer Incubation:
-
Prepare culture medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM).
-
For inhibition studies, prepare medium with a fixed concentration of this compound and varying concentrations of heptanoic acid.
-
Remove the existing medium from the cells, wash with PBS, and replace it with the prepared tracer-containing medium.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture medium and centrifuge to remove any cell debris. Store the supernatant at -80°C until analysis.
-
Quantification:
-
ELISA: Quantify the concentrations of octanoylated ghrelin and des-acyl ghrelin in the culture medium using specific ELISA kits according to the manufacturer's instructions.
-
LC-MS/MS: To confirm the incorporation of the deuterium label, perform LC-MS/MS analysis on the collected medium.
-
Sample Preparation: Perform protein precipitation of the medium with acetonitrile (B52724). Centrifuge and collect the supernatant.
-
LC Separation: Use a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor for the mass-to-charge ratios (m/z) of both unlabeled octanoylated ghrelin and the deuterated octanoylated ghrelin. The exact m/z will depend on the charge state of the peptide.
-
-
Protocol 2: In Vivo Fatty Acid Tracing with this compound
Objective: To trace the metabolic fate of this compound in an animal model.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice)
-
This compound tracer solution (sterile, for injection or oral gavage)
-
Anesthetic
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools
-
Liquid nitrogen
-
GC-MS or LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate the animals to the experimental conditions for at least one week.
-
Fasting: Fast the animals overnight to ensure a consistent metabolic state.
-
Tracer Administration: Administer a bolus of this compound via oral gavage or intraperitoneal injection.
-
Sample Collection:
-
Blood: Collect serial blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration. Process the blood to obtain plasma and store at -80°C.
-
Tissues: At the final time point, euthanize the animal and rapidly dissect tissues of interest (e.g., liver, adipose tissue, muscle). Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
-
Metabolite Extraction:
-
Plasma: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Tissues: Homogenize the frozen tissue in a suitable solvent (e.g., methanol/water) and then perform a lipid extraction.
-
-
Sample Preparation for MS Analysis:
-
Derivatization (for GC-MS): Derivatize the fatty acids to their more volatile esters (e.g., fatty acid methyl esters - FAMEs) using a reagent like BF3-methanol.
-
No Derivatization (for LC-MS): The extracted lipids can often be analyzed directly.
-
-
Mass Spectrometry Analysis:
-
GC-MS: Separate the FAMEs on a suitable capillary column and analyze using electron ionization (EI) or chemical ionization (CI). Monitor for the characteristic m/z fragments of the deuterated and unlabeled octanoic acid derivatives.
-
LC-MS/MS: Separate the fatty acids on a C18 column and analyze using ESI in negative ion mode. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the parent ions of this compound and its unlabeled counterpart. The precursor ion for octanoic acid would be m/z 143.1, and for this compound, it would be m/z 145.1.
-
Protocol 3: PPARα Activation Luciferase Reporter Assay
Objective: To measure the ability of octanoic acid to activate PPARα.
Materials:
-
A suitable cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for full-length human or mouse PPARα
-
Reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE)
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Octanoic acid solution
-
A known PPARα agonist (e.g., WY-14643) as a positive control
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Ligand Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of octanoic acid, the positive control, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold activation relative to the vehicle control.
Mandatory Visualizations
Caption: Workflow for an in vivo stable isotope tracing experiment.
Caption: The ghrelin acylation and signaling pathway.
Caption: PPARα activation signaling pathway by octanoic acid.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of endocrinology researchers. Its applications, ranging from tracing the intricate post-translational modification of ghrelin to elucidating the broader dynamics of fatty acid metabolism and nuclear receptor signaling, provide unparalleled insights into the mechanisms underlying endocrine function and dysfunction. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the adoption and effective implementation of this stable isotope tracer in studies aimed at unraveling the complexities of metabolic health and disease. As analytical technologies continue to advance, the role of sentinel molecules like this compound will undoubtedly expand, further enriching our understanding of the endocrine system and paving the way for novel therapeutic strategies.
References
- 1. Establishment of a gastric cell-based assay system for exploring inhibitors of octanoylated ghrelin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Acylation, a Conductor of Ghrelin Function in Brain Health and Disease [frontiersin.org]
- 3. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin octanoylation mediated by an orphan lipid transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Octanoic Acid-d2 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating the intricate dynamics of metabolic pathways in vitro and in vivo. Among the various tracers employed, deuterated compounds offer a non-radioactive and sensitive means to track the metabolic fate of molecules. Octanoic acid-d2 (D2-octanoic acid), a medium-chain fatty acid (MCFA) labeled with two deuterium (B1214612) atoms, serves as a valuable tool for investigating fatty acid metabolism. Its unique mass allows for precise quantification by mass spectrometry, enabling researchers to trace its absorption, oxidation, and incorporation into more complex molecules. This technical guide provides a comprehensive overview of the application of this compound as a tracer, complete with experimental protocols, quantitative data summaries, and visualizations of the metabolic pathways involved.
Octanoic acid, an eight-carbon saturated fatty acid, is readily absorbed and transported to the liver via the portal circulation. Unlike long-chain fatty acids, it does not require carnitine palmitoyltransferase I (CPT1) for entry into the mitochondria, leading to rapid β-oxidation. This property makes this compound an excellent tracer for studying mitochondrial fatty acid oxidation capacity. Furthermore, the acetyl-CoA produced from its oxidation can enter the tricarboxylic acid (TCA) cycle or be used for the synthesis of other molecules, including ketone bodies and longer-chain fatty acids through elongation. By tracking the deuterium label, researchers can quantify the flux through these critical metabolic pathways.
Metabolic Pathways of Octanoic Acid
The primary metabolic fates of octanoic acid are β-oxidation and chain elongation.
β-Oxidation of this compound
Upon entering the mitochondrial matrix, this compound is activated to its acyl-CoA derivative, octanoyl-CoA-d2. It then undergoes sequential rounds of β-oxidation, with each cycle shortening the fatty acid chain by two carbons and producing one molecule of acetyl-CoA, one molecule of FADH2, and one molecule of NADH. The deuterium label on this compound can be tracked through the successive acyl-CoA intermediates.
Figure 1: Mitochondrial β-oxidation of this compound.
Chain Elongation of this compound
Alternatively, octanoyl-CoA-d2 can be elongated in the endoplasmic reticulum to form longer-chain fatty acids. This process involves the sequential addition of two-carbon units from malonyl-CoA. The deuterium label is retained in the resulting longer-chain fatty acids, allowing for the quantification of this pathway.
Figure 2: Chain elongation pathway of Octanoyl-CoA-d2.
Quantitative Data Presentation
The metabolic fate of octanoic acid can be quantified by measuring the isotopic enrichment of its various metabolites in biological samples. The following tables summarize representative quantitative data from a study investigating the metabolism of orally administered 13C-labeled octanoate (B1194180) in healthy individuals, which serves as a proxy for what can be expected in studies using this compound.[1]
Table 1: Oxidation of Orally Administered Octanoate [1]
| Diet Composition | Estimated Conversion to CO2 (%) |
| MCT-only | 42% |
| MCT mixed with carbohydrates and protein | 62% |
Table 2: Incorporation of Octanoate into Long-Chain Fatty Acids (LCFA) in Plasma [1]
| Diet Composition | Incorporation into LCFA in Plasma (% of 13C-label) |
| MCT-only | <1% |
| MCT mixed with carbohydrates and protein | <1% |
Experimental Protocols
In Vivo Tracer Administration and Sample Collection
This protocol describes a general workflow for an in vivo study using this compound as a tracer in a mouse model.
Figure 3: General workflow for an in vivo this compound tracer study.
1. Animal Preparation:
-
House animals in a controlled environment and allow for acclimatization.
-
Fast animals overnight (12-16 hours) with free access to water to induce a metabolic state that favors fatty acid oxidation.
2. Tracer Administration:
-
Prepare a sterile solution of this compound complexed to bovine serum albumin (BSA) for intravenous infusion or dissolved in a suitable vehicle (e.g., corn oil) for oral gavage.
-
Administer a bolus dose of this compound. The exact dose will depend on the animal model and the specific research question.
3. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, and 240 minutes) via tail vein or cardiac puncture at the endpoint.
-
At the study endpoint, euthanize the animals and rapidly collect tissues of interest (e.g., liver, muscle, adipose tissue, heart, brain).
-
Immediately freeze tissues in liquid nitrogen to quench metabolic activity.
4. Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma and tissue samples at -80°C until analysis.
In Vitro Tracer Study in Cultured Cells
This protocol outlines a method for tracing the metabolism of this compound in cultured cells, such as hepatocytes or myotubes.
1. Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Prepare a solution of this compound complexed with fatty acid-free BSA in serum-free culture medium.
-
Wash cells with warm phosphate-buffered saline (PBS).
-
Incubate cells with the medium containing the this compound-BSA conjugate for various time points (e.g., 0, 1, 4, 8, 24 hours).
2. Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol (B129727) to quench metabolism and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
Sample Preparation for Mass Spectrometry Analysis
1. Lipid Extraction:
-
Perform a lipid extraction on plasma, tissue homogenates, or cell extracts using a method such as the Folch or Bligh-Dyer procedure.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
2. Derivatization for GC-MS Analysis:
-
To improve volatility for GC-MS analysis, fatty acids are typically derivatized to their methyl esters (FAMEs) or other suitable derivatives.
-
For FAMEs: Reconstitute the dried lipid extract in a solution of 14% boron trifluoride in methanol and heat at 100°C for 30 minutes. After cooling, add water and extract the FAMEs with hexane.
GC-MS Analysis for this compound and its Metabolites
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. GC Conditions (Example):
-
Column: DB-225ms (30 m x 0.25 mm x 0.25 µm) or similar polar column.
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 8°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor for the specific m/z of the unlabeled and deuterated fatty acid derivatives.
Table 3: Example Ions for SIM Monitoring of FAMEs
| Fatty Acid | Unlabeled (M+0) m/z | Deuterated (M+2) m/z |
| Octanoic Acid | 158 | 160 |
| Decanoic Acid | 186 | 188 |
| Dodecanoic Acid | 214 | 216 |
| Tetradecanoic Acid | 242 | 244 |
| Hexadecanoic Acid | 270 | 272 |
LC-MS/MS Analysis for this compound and its Metabolites
1. Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
2. LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1).
-
Gradient: A suitable gradient to separate the fatty acids of interest.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the unlabeled and deuterated fatty acids.
Table 4: Example MRM Transitions for Fatty Acids
| Fatty Acid | Precursor Ion (m/z) | Product Ion (m/z) |
| Octanoic Acid (M+0) | 143.1 | 143.1 (or specific fragment) |
| This compound (M+2) | 145.1 | 145.1 (or specific fragment) |
| Decanoic Acid (M+0) | 171.1 | 171.1 (or specific fragment) |
| Decanoic Acid-d2 (M+2) | 173.1 | 173.1 (or specific fragment) |
Conclusion
This compound is a versatile and powerful tracer for investigating medium-chain fatty acid metabolism. Its rapid mitochondrial uptake and oxidation make it particularly useful for assessing β-oxidation flux. Furthermore, its potential for chain elongation allows for the study of de novo lipogenesis of longer-chain fatty acids. The detailed protocols and analytical methods provided in this guide offer a framework for researchers to design and execute robust metabolic studies using this compound. By combining stable isotope tracing with modern mass spectrometry techniques, scientists and drug development professionals can gain valuable insights into the metabolic basis of health and disease, and evaluate the metabolic effects of novel therapeutic interventions.
References
Methodological & Application
Application Note: High-Throughput Quantification of Octanoic Acid in Human Plasma using Octanoic acid-d2 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of octanoic acid in human plasma. To ensure accuracy and precision, octanoic acid-d2 is employed as an internal standard (IS). The protocol outlines a straightforward protein precipitation extraction procedure and reversed-phase chromatographic separation, followed by detection using a triple quadrupole mass spectrometer in negative electrospray ionization mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this key medium-chain fatty acid in a complex biological matrix.
Introduction
Octanoic acid, a medium-chain fatty acid (MCFA), plays a significant role in various physiological and pathological processes. It is a key energy substrate and is involved in metabolic pathways such as mitochondrial β-oxidation.[1][2] Elevated levels of octanoic acid in plasma can be indicative of certain metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[3] Given its importance, accurate and precise quantification of octanoic acid in biological matrices like plasma is crucial for clinical research and drug development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for fatty acid analysis due to its high sensitivity and selectivity, often without the need for chemical derivatization.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting analytical variability during sample preparation and ionization, thereby ensuring the reliability of quantitative results.[5] This application note provides a comprehensive protocol for the determination of octanoic acid in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Octanoic Acid (≥99.5% purity)
-
This compound (≥99% deuterated forms)[3]
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (ethically sourced)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of octanoic acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of octanoic acid by serial dilution of the stock solution with methanol to create calibration standards.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
-
Sample Preparation
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Spike each plasma sample with 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 2.0 | 95 |
| 4.0 | 95 |
| 4.1 | 40 |
| 6.0 | 40 |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| Interface Temperature | 300°C |
| Heat Block Temperature | 400°C |
| Desolvation Line Temperature | 250°C |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Octanoic Acid | 143.1 | 143.1 | 100 | 5 |
| this compound | 145.1 | 145.1 | 100 | 5 |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of octanoic acid to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 10 | 0.025 |
| 50 | 0.128 |
| 100 | 0.255 |
| 500 | 1.26 |
| 1000 | 2.51 |
| 5000 | 12.55 |
| Linearity (r²) | >0.995 |
Method Performance
The performance of the method should be evaluated for precision and accuracy using quality control (QC) samples at low, medium, and high concentrations.
Table 4: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Low | 30 | 28.9 | 6.5 | 96.3 |
| Medium | 800 | 824 | 4.2 | 103.0 |
| High | 4000 | 3950 | 3.8 | 98.8 |
Visualization of Experimental Workflow and Signaling Pathway
Caption: A flowchart of the experimental workflow for the quantification of octanoic acid in human plasma.
Caption: The mitochondrial beta-oxidation pathway of octanoyl-CoA.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Reactome | mitochondrial fatty acid beta-oxidation of saturated fatty acids [reactome.org]
- 3. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
Application Note and Protocol for the Quantification of Octanoic Acid-d2 by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid, a medium-chain fatty acid, plays a significant role in various physiological and metabolic processes. Its involvement in energy metabolism within the brain and its potential therapeutic effects in neurological disorders have garnered increasing interest.[1][2][3] Stable isotope-labeled internal standards are crucial for the accurate quantification of endogenous compounds in complex biological matrices. Octanoic acid-d2, a deuterated analog of octanoic acid, serves as an ideal internal standard for GC-MS-based quantification, enabling precise and reliable measurements by correcting for sample loss during preparation and analysis.[4][5]
This document provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). The methodology covers sample preparation, including extraction and derivatization, as well as the instrumental parameters for GC-MS analysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound following derivatization to its methyl ester (methyl octanoate-d2).
| Parameter | Value | Source |
| Analyte | Methyl Octanoate-d2 | Inferred from[6] |
| CAS Number | 64118-36-1 | [6][7] |
| Molecular Formula | C₉H₁₆D₂O₂ | [6] |
| Molecular Weight | 160.25 | Calculated |
| Typical GC Column | DB-5ms, SP-2560, or similar mid-polarity column | [8][9] |
| Typical Retention Time | Dependent on specific column and conditions. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[10] | [10] |
| Electron Ionization (EI) Mass Spectra (m/z) | Key Fragments for Methyl Octanoate (Non-deuterated): 158 (M+), 127, 101, 87, 74 (base peak), 43. | [11] |
| Predicted Key Fragments for Methyl Octanoate-d2: 160 (M+), 129, 101, 89, 76, 43. (Note: Fragmentation pattern may vary slightly). | Inferred | |
| Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL to pg/mL range with appropriate derivatization and selected ion monitoring (SIM). | General knowledge |
| Limit of Quantification (LOQ) | Method-dependent, typically in the ng/mL range. | General knowledge |
Experimental Protocols
I. Sample Preparation: Extraction and Derivatization
Accurate quantification of octanoic acid requires its extraction from the biological matrix and subsequent derivatization to a more volatile form for GC analysis.[4][12] Methylation to form fatty acid methyl esters (FAMEs) is a widely used and robust derivatization method.[4][13][14]
Materials:
-
Sample (e.g., plasma, tissue homogenate, cell lysate)
-
This compound internal standard solution (of known concentration)
-
Methanol (HPLC grade)[14]
-
Hexane (B92381) or Isooctane (HPLC grade)[4][8][14]
-
Hydrochloric acid (HCl) or Boron trifluoride-methanol solution (14% BF₃ in MeOH)[4][14]
-
Anhydrous sodium sulfate[14]
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath[15]
-
GC vials with inserts[15]
Protocol:
-
Internal Standard Spiking: To an accurately measured aliquot of the sample, add a known amount of the this compound internal standard solution.
-
Lipid Extraction:
-
Add 2 volumes of a 2:1 chloroform:methanol mixture to the sample.
-
Vortex thoroughly for 2 minutes.
-
Add 1 volume of water and vortex again.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.[16]
-
Carefully collect the lower organic layer containing the lipids.
-
-
Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Derivatization (Acid-Catalyzed Methylation):
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.[8]
-
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the GC vial to remove any residual water.[14] The sample is now ready for GC-MS analysis.
II. GC-MS Instrumentation and Conditions
The following are typical instrument parameters for the analysis of FAMEs. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[8] |
| Injection Mode | Splitless |
| Injector Temperature | 250°C[8] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[8][15] |
| MS Transfer Line Temp | 280°C[8] |
| Ion Source Temperature | 230°C[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis. Full scan mode can be used for qualitative confirmation. |
| SIM Ions to Monitor | For Methyl Octanoate-d2: m/z 160, 89, 76. For endogenous Methyl Octanoate: m/z 158, 87, 74. |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified metabolic pathway of octanoic acid.
References
- 1. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]
- 3. A Neural basis for Octanoic acid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Buy Online CAS Number 64118-36-1 - TRC - Octanoic-2,2-d2 Acid | LGC Standards [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octanoic acid [webbook.nist.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Derivatization techniques for free fatty acids by GC [restek.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lipidmaps.org [lipidmaps.org]
Application Notes: Utilizing Octanoic Acid-d2 for Metabolic Tracing in Cell Culture
Introduction
Octanoic acid, a medium-chain fatty acid (MCFA), is a crucial energy source for various tissues, particularly under conditions of high energy demand or during fasting when glucose is limited.[1][2] It is metabolized through the mitochondrial fatty acid β-oxidation (FAO) pathway to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[3] Octanoic acid-d2 is a stable, deuterium-labeled isotopologue of octanoic acid. This labeling makes it a powerful tool for metabolic research, allowing scientists to trace the uptake, transport, and catabolism of fatty acids within cells.[4][5]
Principle of Application
When cells are cultured in a medium supplemented with this compound, the deuterated fatty acid is taken up and metabolized similarly to its unlabeled counterpart. The deuterium (B1214612) atoms act as a "heavy" tag that can be detected and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[4][6] By analyzing cell lysates or downstream metabolites, researchers can track the incorporation of deuterium into various molecules, providing a dynamic view of metabolic flux through the FAO and TCA cycles.[7][8] This technique is invaluable for understanding the pathophysiology of metabolic diseases, drug development, and the fundamental biology of cellular energy homeostasis.[7][9]
Key Applications for Researchers and Drug Development Professionals:
-
Metabolic Flux Analysis: Quantitatively measuring the rate of fatty acid oxidation and its contribution to the TCA cycle and energy production.[6]
-
Disease Modeling: Investigating dysregulated fatty acid metabolism in models of inherited metabolic disorders (e.g., MCAD deficiency), non-alcoholic fatty liver disease (NAFLD), and cancer.[2][9]
-
Drug Discovery and Development: Screening for compounds that modulate fatty acid oxidation and assessing the metabolic effects of drug candidates.[4]
-
Tracer Studies: Following the fate of fatty acid carbons through interconnected metabolic pathways.[5][10]
Quantitative Data Summary
The optimal concentration of octanoic acid for cell culture experiments can vary significantly depending on the cell type and the specific research question. It is crucial to perform dose-response experiments to determine the ideal concentration that provides a measurable metabolic effect without inducing cytotoxicity (lipotoxicity).[11]
| Parameter | Value Range | Cell Type Example | Reference |
| Working Concentration | 100 µM - 500 µM | HepG2 (Human Liver) | [12] |
| 250 µg/mL - 16 mg/mL | E. coli | [13][14] | |
| up to 3.13 mM | S. aureus | [15] | |
| Molar FFA:BSA Ratio | 1.5:1 to 6:1 | General Mammalian Cells | [16][17] |
| Incubation Time | 4 hours - 24 hours | General Mammalian Cells | [12][15] |
Note: The concentrations listed for E. coli and S. aureus are for non-deuterated octanoic acid and may serve as a starting point for optimization.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to the low solubility of fatty acids in aqueous solutions, a stock solution must be prepared by dissolving this compound in an appropriate solvent.
Materials:
-
This compound
-
Ethanol (B145695), 100% (or DMSO)[13]
-
Sterile, conical tubes
-
Water bath or heat block
Methodology:
-
Accurately weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of 100% ethanol to achieve a high-concentration stock solution (e.g., 150 mM).[16] Using a solvent is a common method for solubilizing fatty acids.[18]
-
Warm the mixture at 37-65°C and vortex periodically until the fatty acid is completely dissolved.[16] The solution should be clear.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of Fatty Acid-Free BSA Solution
A carrier protein like fatty acid-free Bovine Serum Albumin (BSA) is essential for complexing the fatty acid and facilitating its delivery to cells in the culture medium.[11]
Materials:
-
Fatty acid-free BSA powder
-
Sterile DPBS or 150 mM NaCl solution
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
Methodology:
-
Under sterile conditions, dissolve the fatty acid-free BSA in sterile DPBS or 150 mM NaCl to a desired concentration (e.g., 10% w/v).[16]
-
Gently mix the solution until the BSA is fully dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterile filter the BSA solution using a 0.22 µm filter unit.
-
Store the sterile BSA solution at 4°C.
Protocol 3: Preparation of this compound-BSA Complex and Final Culture Medium
This protocol describes the conjugation of the fatty acid to BSA and its final dilution into the cell culture medium. This example is for a final concentration of 500 µM this compound with a 5:1 molar ratio to BSA.
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free BSA solution (from Protocol 2)
-
Basal cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
37°C water bath
Methodology:
-
Pre-warm the basal cell culture medium and the sterile BSA solution to 37°C.
-
In a sterile conical tube, add the required volume of the BSA solution.
-
While gently vortexing the BSA solution, slowly add the calculated volume of the this compound stock solution dropwise. This slow addition is critical to ensure proper complexing and prevent precipitation.
-
Incubate the mixture in a 37°C water bath for at least 1 hour, with occasional gentle swirling, to allow for complete conjugation.[17]
-
Add the this compound-BSA complex to the pre-warmed basal cell culture medium to achieve the final desired concentration.
-
The complete medium is now ready for use. A control medium should be prepared using the same concentration of BSA and the solvent used for the fatty acid stock (vehicle control).[16]
Visualizations
Caption: Workflow for preparing this compound supplemented cell culture media.
Caption: Mitochondrial β-oxidation pathway for this compound.
References
- 1. The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders | Annual Reviews [annualreviews.org]
- 2. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Measurement of gastric emptying in man using deuterated octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line [mdpi.com]
- 13. Effects of low concentrations of fatty acids on Escherichia coli depend on the kind of culture medium and incubation temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers Publishing Partnerships | Effects of low concentrations of fatty acids on Escherichia coli depend on the kind of culture medium and incubation temperature [frontierspartnerships.org]
- 15. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Octanoic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Octanoic acid-d2, a deuterated medium-chain fatty acid, in biological matrices. These guidelines are intended to assist researchers in developing robust and reliable analytical methods for pharmacokinetic studies, metabolic research, and drug development applications.
Introduction
Octanoic acid, also known as caprylic acid, is an eight-carbon saturated fatty acid involved in various physiological and metabolic processes. Its deuterated isotopologue, this compound, serves as an excellent internal standard for mass spectrometry-based quantification of endogenous octanoic acid.[1] Accurate and precise measurement of octanoic acid in biological samples such as plasma and serum is crucial for understanding its role in health and disease, including inborn errors of metabolism like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1]
The selection of an appropriate sample preparation technique is critical for removing interfering substances and concentrating the analyte of interest, thereby enhancing the sensitivity and reliability of the analytical method. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analytical methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Protocols
The choice of sample preparation method depends on the sample matrix, the required limit of quantification, and the analytical instrumentation available. This compound can be used as an internal standard to monitor the efficiency of the extraction process.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly for LC-MS/MS analysis.
Experimental Protocol:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of the plasma or serum sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[2]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[2]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new tube for analysis or further processing.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Experimental Protocol:
-
To 100 µL of plasma or serum in a glass tube, add the this compound internal standard.
-
Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid group, making it more soluble in organic solvents.
-
Add 500 µL of an extraction solvent (e.g., a mixture of hexane (B92381) and isopropanol, 3:2 v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) with another 500 µL of the extraction solvent to improve recovery.
-
Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for instrumental analysis.
References
Application Notes and Protocols for GC-MS Analysis of Deuterated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of deuterated fatty acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections offer a comprehensive guide to the most common and effective derivatization techniques, enabling accurate and sensitive quantification of these isotopically labeled molecules in various biological matrices.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids. However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the polar nature of their carboxyl group, which can lead to poor chromatographic peak shape and inaccurate quantification.[1][2][3] Derivatization is a crucial sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis.[2][3] This is particularly important for studies involving deuterated fatty acids, which are commonly used as internal standards or tracers to investigate metabolic pathways.
The most common derivatization methods include esterification to form fatty acid methyl esters (FAMEs), silylation to form trimethylsilyl (B98337) (TMS) esters, and pentafluorobenzyl (PFB) ester formation for enhanced sensitivity.[1][4] The choice of method depends on the specific fatty acids of interest, the sample matrix, and the required sensitivity.[4]
Derivatization Methods: An Overview
Several derivatization techniques are routinely employed for the GC-MS analysis of fatty acids. The ideal method should be simple, rapid, and produce a high yield of a single, stable derivative.
1. Esterification to Fatty Acid Methyl Esters (FAMEs): This is the most widely used method for fatty acid analysis.[2] It involves the conversion of the carboxylic acid group to a methyl ester, which is more volatile and less polar.
-
Acid-Catalyzed Esterification: Reagents like Boron Trifluoride (BF₃) in methanol (B129727), Boron Trichloride (BCl₃) in methanol, or methanolic HCl are commonly used.[1][4][5] This method is effective for both free fatty acids and for the transesterification of fatty acids from complex lipids like triglycerides and phospholipids.[1]
-
Base-Catalyzed Transesterification: Reagents such as methanolic potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) are used for the rapid transesterification of esterified fatty acids under mild conditions.[2][6]
2. Silylation to Trimethylsilyl (TMS) Esters: This method converts the acidic proton of the carboxyl group into a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[3][7] Silylation is a versatile technique that can also derivatize other functional groups like hydroxyl and amino groups.[3]
3. Pentafluorobenzyl (PFB) Ester Formation: For applications requiring high sensitivity, derivatization with Pentafluorobenzyl Bromide (PFBBr) is employed.[4] PFB esters are highly electronegative, making them ideal for analysis by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[4]
Quantitative Data Summary
The choice of derivatization method can significantly impact the quantitative performance of the GC-MS analysis. The following table summarizes key quantitative parameters for the described methods.
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Recovery Rates | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | BF₃-Methanol (12-14%) | 60-100°C for 5-60 minutes[2] | Generally high, but can vary with fatty acid chain length and saturation. | In the low femtomol range on column.[8] | Versatile for free and esterified fatty acids.[1] | Reagents can be harsh; potential for artifact formation. |
| Base-Catalyzed Transesterification | Methanolic KOH (e.g., 2M) | Room temperature or gentle heating (e.g., 70°C for 2 min)[2] | Reported recovery rates of 55.7% to 97.9% for short-chain fatty acids.[9] | Dependent on the specific fatty acid and instrument sensitivity. | Rapid and performed under mild conditions.[2] | Primarily for transesterification; may not efficiently derivatize free fatty acids. |
| Silylation | BSTFA + 1% TMCS | 60°C for 60 minutes[3][7] | High yields (>96%) are typical for TBDMS derivatives.[10] | Dependent on the analyte and instrument. | Derivatizes multiple functional groups.[3] | Reagents are highly sensitive to moisture.[3][7] |
| PFB Ester Formation | PFBBr, DIPEA | Room temp for 20 min or 60-70°C for 60-90 min[4][11] | Not explicitly stated, but method is chosen for high sensitivity. | Improved detection limit of 0.244–0.977 μM for short-chain fatty acids.[9] | Significantly enhances sensitivity for trace analysis.[4][12] | More complex procedure; PFBBr can have impurities.[13] |
Experimental Protocols
Detailed, step-by-step protocols for the most common derivatization methods are provided below.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This protocol is suitable for the esterification of free fatty acids and the simultaneous transesterification of fatty acids from complex lipids.
Materials:
-
Dried lipid extract (1-25 mg)[1]
-
12-14% Boron Trifluoride in methanol (BF₃-Methanol)[1]
-
Hexane (B92381) or Heptane[2]
-
Saturated NaCl solution or water[2]
-
Anhydrous sodium sulfate[2]
-
Screw-capped glass tubes with PTFE liners[1]
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the dried lipid extract into a screw-capped glass tube.[2]
-
Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[2]
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes. A common practice is heating at 80°C for 1 hour.[2]
-
Cool the tube to room temperature.
-
Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane or heptane.[2]
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic (upper) layer.[2]
-
Centrifuge at approximately 1,500 x g for 10 minutes to achieve phase separation.[1]
-
Carefully transfer the upper organic layer containing the FAMEs to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.[2]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol describes the conversion of fatty acids to their TMS esters. Crucially, all glassware must be dry, and the sample must be free of water as silylating reagents are highly moisture-sensitive. [7]
Materials:
-
Dried fatty acid sample (1-10 mg)[7]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[7]
-
Anhydrous aprotic solvent (e.g., acetonitrile, pyridine, or DCM) (optional)[7]
-
2 mL glass GC vials with PTFE-lined screw caps[7]
-
Heating block or oven[7]
-
Vortex mixer
Procedure:
-
Ensure the sample containing fatty acids is completely dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.[7]
-
Place the dried sample into a GC vial. If the sample is a solid residue, an aprotic solvent can be added.
-
Add 50-100 µL of BSTFA + 1% TMCS to the sample (for approximately 1 mg of sample).[7]
-
Tightly cap the vial immediately.
-
Vortex the mixture for about 10 seconds.[2]
-
Cool the vial to room temperature.
-
The sample can be injected directly or diluted with a suitable solvent if necessary.[2]
Protocol 3: Pentafluorobenzyl (PFB) Ester Formation using PFBBr
This protocol is designed for high-sensitivity analysis of fatty acids.
Materials:
-
Dried fatty acid extract
-
Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 1% in acetonitrile)[4]
-
N,N-Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)[4]
-
Isooctane[4]
-
Glass tubes with PTFE-lined screw caps[4]
-
Nitrogen evaporation system
Procedure:
-
Reconstitute the dried fatty acid extract in 25 µL of 1% DIPEA in acetonitrile.[4]
-
Add 25 µL of 1% PFBBr in acetonitrile.[4]
-
Cap the tube and allow the reaction to proceed at room temperature for 20 minutes.[4][11] Alternatively, the mixture can be heated at 60-70°C for 60-90 minutes.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried PFB esters in 50 µL of isooctane.[4]
-
The sample is now ready for high-sensitivity GC-MS analysis, preferably using negative chemical ionization (NCI).[4]
Visualizations
The following diagrams illustrate the experimental workflows and a relevant metabolic pathway for the application of deuterated fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. benchchem.com [benchchem.com]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Application of Octanoic Acid-d2 in the Investigation of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most prevalent inherited disorder of mitochondrial fatty acid β-oxidation.[1] This autosomal recessive condition arises from mutations in the ACADM gene, leading to impaired breakdown of medium-chain fatty acids.[2] Consequently, affected individuals are susceptible to episodes of metabolic crisis, characterized by hypoketotic hypoglycemia, lethargy, and in severe cases, coma or sudden death, often triggered by fasting or illness.[3]
The diagnosis of MCAD deficiency is primarily established through newborn screening, which detects elevated levels of octanoylcarnitine (B1202733) (C8) in dried blood spots using tandem mass spectrometry.[4] Confirmatory testing involves analyzing urine for specific organic acids and acylglycines, alongside molecular genetic analysis of the ACADM gene.[4]
Stable isotope-labeled compounds, such as octanoic acid-d2 (d2-OA), serve as powerful tools for probing the pathophysiology of MCAD deficiency. By tracing the metabolic fate of d2-OA, researchers can quantitatively assess enzyme function, investigate the flux through alternative metabolic pathways, and evaluate the efficacy of potential therapeutic interventions in both in vitro and in vivo models.
Principle of the Method
This application note details the use of this compound as a metabolic tracer to study MCAD deficiency. When introduced into a biological system, d2-OA is activated to its CoA ester, d2-octanoyl-CoA. In control subjects with functional MCAD, d2-octanoyl-CoA is efficiently oxidized. However, in MCAD deficient models, the metabolic block leads to the accumulation of d2-octanoyl-CoA and its diversion into alternative pathways, resulting in the formation of deuterated metabolites such as d2-octanoylcarnitine and d2-hexanoylglycine. These labeled metabolites can be sensitively and specifically quantified using mass spectrometry, providing a dynamic measure of the metabolic phenotype.
Data Presentation
The following tables summarize typical quantitative data observed in MCAD deficiency, which can be further investigated using stable isotope tracing with this compound.
Table 1: Acylcarnitine Profile in Dried Blood Spots from Newborn Screening
| Analyte | MCAD Deficient (µmol/L) | Control (µmol/L) |
| Octanoylcarnitine (C8) | > 0.3 | < 0.3 |
| C8/C10 Ratio | > 5 | < 5 |
Data compiled from multiple sources indicating typical diagnostic cutoffs and observed ranges.[5][6]
Table 2: Urinary Organic Acid and Acylglycine Excretion
| Analyte | MCAD Deficient (mmol/mol creatinine) | Control (mmol/mol creatinine) |
| n-Hexanoylglycine | Significantly Elevated | Not Detected or Trace |
| 3-Phenylpropionylglycine | Significantly Elevated | Not Detected or Trace |
| Suberylglycine | Elevated | Not Detected or Trace |
| Adipic Acid | Elevated | Trace |
| Suberic Acid | Elevated | Trace |
| Sebacic Acid | Elevated | Trace |
Qualitative summary based on established diagnostic markers for MCAD deficiency during metabolic decompensation.
Signaling and Metabolic Pathways
The metabolism of octanoic acid is central to understanding MCAD deficiency. The following diagram illustrates the fatty acid β-oxidation pathway and the consequences of an MCAD block.
Metabolic fate of this compound in MCAD deficiency.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Metabolism in an MCAD Knockout Mouse Model
This protocol is designed to assess the metabolic consequences of MCAD deficiency in a relevant animal model.
Workflow for in vivo this compound tracer studies.
Materials:
-
This compound (d2-OA)
-
MCAD knockout mice and wild-type littermate controls
-
Vehicle for d2-OA administration (e.g., corn oil)
-
Standard laboratory equipment for animal handling and sample collection
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Use adult MCAD knockout mice and age-matched wild-type controls. Acclimatize animals for at least one week before the experiment.
-
Fasting: To stimulate fatty acid oxidation, fast the animals for 4-6 hours with free access to water.
-
Tracer Administration: Prepare a solution of d2-OA in a suitable vehicle. Administer a bolus dose (e.g., 100-200 mg/kg) via oral gavage or intraperitoneal injection.
-
Sample Collection:
-
Blood: Collect blood samples (e.g., via tail vein) at baseline (t=0) and at several time points post-administration (e.g., 1, 2, 4, 8 hours). Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Urine: House animals in metabolic cages to collect urine throughout the study period.
-
Tissues: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, heart, muscle). Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Sample Preparation for LC-MS/MS:
-
Plasma Acylcarnitines: Perform a methanol (B129727) extraction of plasma to precipitate proteins. The supernatant containing acylcarnitines can be dried and reconstituted for analysis.
-
Urine Organic Acids/Acylglycines: Perform a liquid-liquid or solid-phase extraction to isolate organic acids and acylglycines. Derivatization may be necessary depending on the analytical method.
-
Tissue Metabolites: Homogenize frozen tissue in a suitable solvent (e.g., methanol/water) and extract metabolites.
-
-
LC-MS/MS Analysis:
-
Develop a method to detect and quantify d2-OA and its deuterated metabolites (e.g., d2-octanoylcarnitine). Use multiple reaction monitoring (MRM) for specificity and sensitivity.
-
Monitor for the precursor-to-product ion transitions specific to each labeled analyte.
-
-
Data Analysis:
-
Calculate the concentrations of d2-labeled metabolites in each sample.
-
Compare the metabolic profiles of MCAD knockout and wild-type mice.
-
Expected Outcome: MCAD knockout mice will show significantly higher levels of d2-octanoylcarnitine and other d2-labeled medium-chain acylcarnitines and acylglycines compared to wild-type controls, reflecting the enzymatic block.
-
Protocol 2: In Vitro Assessment of MCAD Activity in Patient-Derived Fibroblasts
This protocol allows for the direct measurement of MCAD activity and its downstream metabolic consequences in a human cell-based model.
References
- 1. scilit.com [scilit.com]
- 2. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 3. mdpi.com [mdpi.com]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Octanoic Acid in Plasma using a d2-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid, a medium-chain fatty acid, is implicated in various physiological and pathological processes, including energy metabolism and certain metabolic disorders.[1] Accurate and precise quantification of octanoic acid in plasma is crucial for clinical research and drug development. This application note details a robust and sensitive method for the quantitative analysis of octanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, octanoic acid-d2. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[2][3]
Experimental Workflow
The overall workflow for the quantitative analysis of octanoic acid in plasma involves sample preparation, including protein precipitation and liquid-liquid extraction, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for octanoic acid quantification in plasma.
Detailed Experimental Protocols
Materials and Reagents
-
Octanoic Acid (≥98% purity)
-
This compound (≥98% purity, deuterated form)[1]
-
LC-MS grade Methanol (B129727), Acetonitrile, and Methyl-tert-butyl ether (MTBE)
-
LC-MS grade Formic Acid
-
Human Plasma (sourced ethically)
-
Ultrapure water
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of octanoic acid and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of octanoic acid by serially diluting the stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol.
Sample Preparation
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to each sample, calibration standard, and quality control (QC) sample.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 1.5 mL tube.
-
Add 500 µL of MTBE for liquid-liquid extraction.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-5 min: 50-95% B, 5-6 min: 95% B, 6-6.1 min: 95-50% B, 6.1-8 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| Interface Temperature | 300°C |
| Heat Block Temperature | 400°C |
| Desolvation Line Temp | 250°C |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Octanoic Acid | 143.1 | 99.1 | 10 |
| This compound | 145.1 | 101.1 | 10 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation and Method Validation
The method was validated for linearity, sensitivity, precision, and accuracy.
Linearity and Sensitivity
The calibration curve was constructed by plotting the peak area ratio of octanoic acid to this compound against the concentration of the calibration standards.
Table 3: Linearity and Sensitivity Data
| Parameter | Result |
| Calibration Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Upper Limit of Quantification (ULOQ) | 50 µg/mL |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (low, medium, and high).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 0.3 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| Medium | 5.0 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| High | 40.0 | < 10% | 90 - 110% | < 15% | 85 - 115% |
Representative data based on typical method validation results for similar assays.[5][6]
Signaling Pathway Context
Octanoic acid is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD) in the mitochondrial fatty acid β-oxidation pathway. Deficiencies in this enzyme lead to an accumulation of octanoic acid in the plasma.[1]
Caption: Simplified overview of octanoic acid metabolism.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of octanoic acid in human plasma. The use of a d2-labeled internal standard ensures high accuracy and reproducibility. The described sample preparation and analytical protocols can be readily implemented in research and clinical laboratories for various applications, including metabolic studies and the development of therapeutic interventions.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a gas chromatography-mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Octanoic Acid-d2 in Elucidating Astrocyte Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid, a medium-chain fatty acid, serves as a significant energy substrate for the brain, particularly for astrocytes. The use of stable isotope-labeled octanoic acid, such as Octanoic acid-d2 (d2-C8), provides a powerful tool to trace its metabolic fate within astrocytes and to understand its role in astrocyte-neuron metabolic coupling. This application note details the use of this compound in studying astrocyte metabolism, providing protocols for its application and summarizing key findings from relevant studies. These studies reveal that astrocytes metabolize octanoic acid through β-oxidation to produce ketone bodies, which can then be utilized by neurons as an energy source. Furthermore, octanoic acid metabolism in astrocytes is linked to the synthesis of key neurotransmitters, highlighting its importance in brain function.
Data Presentation
The following tables summarize the quantitative and qualitative findings from studies utilizing isotopically labeled octanoic acid to investigate astrocyte metabolism.
Table 1: Metabolic Fate of Octanoic Acid in Astrocytes
| Metabolite | Change upon this compound Administration | Analytical Method | Reference |
| β-hydroxybutyrate (BHB) | Increased secretion | LC-MS | [1][2] |
| Acetoacetate (AcAc) | Increased secretion | LC-MS | [1][2] |
| Glutamine | Increased ¹³C enrichment | GC-MS | [3] |
| GABA (in co-culture) | Increased ¹³C enrichment | GC-MS | [3] |
| ATP | Increased respiration-linked production | Seahorse Analyzer | [4] |
Table 2: Comparison of Octanoic Acid (C8) and Decanoic Acid (C10) Metabolism in Astrocytes
| Metabolic Parameter | Octanoic Acid (C8) | Decanoic Acid (C10) | Reference |
| Ketone Body Secretion | Higher | Lower | [1][2] |
| ATP Production | Increased | - | [4] |
| Mitochondrial Proton Leak | - | Elevated | [4] |
| Predominant Substrate (when co-administered) | - | C10 is predominant | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound (or other isotopic labels of octanoic acid) are provided below.
Protocol 1: Stable Isotope Tracing of Octanoic Acid Metabolism in Cultured Astrocytes using LC-MS
Objective: To trace the metabolic fate of this compound into ketone bodies and other metabolites in primary or iPSC-derived human astrocytes.
Materials:
-
Primary or iPSC-derived human astrocytes
-
Astrocyte growth medium (e.g., DMEM)
-
This compound (deuterated) or [U-¹³C]Octanoic acid
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Water (LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture astrocytes to confluence in 6-well plates.
-
Tracer Incubation:
-
Prepare the labeling medium by supplementing astrocyte growth medium with the desired concentration of this compound (e.g., 100 µM).
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the labeling medium to the cells and incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolite labeling.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of 50% acetonitrile in water.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any debris.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate metabolites using a suitable chromatography column (e.g., a C18 column).
-
Detect and quantify the mass isotopologues of octanoic acid and its downstream metabolites (e.g., β-hydroxybutyrate, acetoacetate) using the mass spectrometer in full scan or targeted SIM mode.
-
Protocol 2: Analysis of ¹³C-Octanoic Acid Incorporation into Amino Acids in Astrocyte-Neuron Co-cultures using GC-MS
Objective: To investigate the role of astrocytic octanoic acid metabolism in supplying substrates for neuronal neurotransmitter synthesis.
Materials:
-
Astrocyte-neuron co-cultures
-
[U-¹³C]Octanoic acid
-
Methanol, Chloroform, Water (for lipid extraction)
-
Derivatization agent (e.g., MTBSTFA)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Establish astrocyte-neuron co-cultures.
-
Incubate the co-cultures with medium containing [U-¹³C]Octanoic acid for a defined period (e.g., 24 hours).
-
-
Metabolite Extraction and Derivatization:
-
Wash cells with ice-cold PBS.
-
Extract metabolites using a methanol/chloroform/water extraction method.
-
Dry the polar metabolite fraction containing amino acids.
-
Derivatize the amino acids by adding a suitable agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubating at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the derivatized amino acids using a suitable GC column.
-
Analyze the mass spectra to determine the ¹³C enrichment in glutamate, glutamine, and GABA.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows related to the study of octanoic acid metabolism in astrocytes.
Caption: Metabolic fate of this compound in astrocyte-neuron coupling.
Caption: Experimental workflow for stable isotope tracing in astrocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octanoic Acid-d2 in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Current Applications
Octanoic acid-d2 (Caprylic acid-d2) is the deuterium-labeled form of octanoic acid, a medium-chain saturated fatty acid. Currently, the primary application of this compound in research is as an internal standard for the quantification of its non-deuterated counterpart, octanoic acid, in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its deuteration provides a distinct mass difference, allowing for precise measurement without interfering with the analysis of the natural compound.
While direct studies on the antimicrobial properties of this compound are not available in the current body of scientific literature, the extensive research on the potent antimicrobial activity of non-deuterated octanoic acid provides a strong foundation for exploring the potential of its deuterated form. These application notes, therefore, focus on the established antimicrobial properties of octanoic acid and provide detailed protocols that can be adapted for the investigation of this compound.
Theoretical Basis for Antimicrobial Activity of this compound
Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can influence a molecule's physicochemical properties. This is primarily due to the kinetic isotope effect, where the increased mass of deuterium can lead to a slower rate of chemical reactions involving the C-D bond compared to the C-H bond. While this is often explored to slow drug metabolism, it could theoretically impact antimicrobial activity in several ways:
-
Altered Microbial Metabolism: If a microbe metabolizes octanoic acid, the deuterated form might be processed more slowly, potentially altering its residence time and interaction with microbial components.
-
Modified Acidity: Deuteration can slightly alter the acidity (pKa) of carboxylic acids.[1] This could influence the molecule's ability to protonate and deprotonate, a key factor in its interaction with and transport across the bacterial cell membrane.
-
Membrane Interaction: The fundamental antimicrobial mechanism of octanoic acid is the disruption of the bacterial cell membrane.[2][3] It is plausible that deuteration could subtly modify the lipophilicity and membrane partitioning of the molecule, although this effect is expected to be minor.
These notes provide the established methods for testing octanoic acid, which would be the essential starting point for any novel research into the antimicrobial efficacy of this compound.
Antimicrobial Spectrum of Octanoic Acid
Octanoic acid has demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including:
-
Gram-positive bacteria: Notably Staphylococcus aureus, including antibiotic-tolerant strains and biofilms.[4][5]
-
Fungi: Such as Candida albicans.[2]
-
Oral microorganisms: Including Streptococcus mutans, Porphyromonas gingivalis, and Fusobacterium nucleatum.
Data Presentation: In Vitro Activity of Octanoic Acid
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of non-deuterated octanoic acid against various pathogens as reported in the literature. These values serve as a benchmark for potential studies on this compound.
Table 1: MIC and MBC of Octanoic Acid against Mastitis Pathogens
| Bacterial Species | Strain Type | MIC (mM) | MBC (mM) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 12600 | 25-50 | 50-100 | [2] |
| Staphylococcus aureus | Clinical Isolate | 25-50 | 50-100 | [2] |
| Streptococcus agalactiae | Clinical Isolate | 25-50 | 50-100 | [2] |
| Escherichia coli | Clinical Isolate | 50-100 | >100 |[2] |
Table 2: Inhibitory Concentrations of Octanoic Acid against Oral Microorganisms
| Bacterial Species | IC80 (µM) | Reference |
|---|---|---|
| Streptococcus mutans | <125 | |
| Streptococcus gordonii | <125 | |
| Fusobacterium nucleatum | 1,403 |
| Porphyromonas gingivalis | 2,294 | |
Note: IC80 is the concentration required to inhibit 80% of bacterial growth.
Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism of octanoic acid is the disruption of the bacterial cell membrane. As a lipophilic molecule, it can easily insert into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.[2][3] This mechanism is generally non-specific, which may explain its broad-spectrum activity and lower likelihood of inducing microbial resistance compared to antibiotics that target specific enzymes.
Caption: Proposed mechanism of this compound antimicrobial action.
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial properties of fatty acids like octanoic acid and can be directly applied to this compound.
Protocol 1: Preparation of this compound Stock Solutions
Due to the hydrophobic nature of fatty acids, a suitable solvent is required for their solubilization.
Materials:
-
This compound
-
Ethanol (100%) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm syringe filter
Procedure:
-
Aseptically weigh a precise amount of this compound into a sterile conical tube.
-
Add the chosen solvent (e.g., 100% ethanol) to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. Store at -20°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is standard.[2]
Materials:
-
This compound stock solution
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate bacterial culture broth (e.g., Mueller-Hinton Broth - MHB)
-
Bacterial strain of interest
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. This is typically achieved by adjusting the optical density (OD) at 600 nm to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the culture broth. The final volume in each well should be 100 µL. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits bacterial growth (typically ≤1%).
-
Controls:
-
Positive Control: Broth with inoculum and the same concentration of solvent, but no this compound.
-
Negative Control: Broth only.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 16-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which no visible turbidity (growth) is observed.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from Protocol 2
-
Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar - TSA)
-
Sterile pipette tips or loops
-
Incubator
Procedure:
-
Subculturing: From each well in the MIC plate that shows no visible growth (i.e., at the MIC and higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate or spread the aliquot onto a labeled agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Caption: Experimental workflow for MIC and MBC determination.
Conclusion
While this compound is established as an internal standard, its potential as a direct antimicrobial agent remains an unexplored area of research. The potent, broad-spectrum activity of its non-deuterated form, octanoic acid, suggests that such an investigation is warranted. The protocols and data presented here provide a comprehensive framework for researchers to systematically evaluate the antimicrobial efficacy of this compound, compare it to octanoic acid, and potentially uncover novel therapeutic applications. Any such research would be at the forefront of this specific field.
References
- 1. researchgate.net [researchgate.net]
- 2. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and mechanism of carvacrol with octanoic acid against mastitis causing multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing deuterium-hydrogen exchange in Octanoic acid-d2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize deuterium-hydrogen (D-H) exchange in experiments involving Octanoic acid-d2.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern in my this compound experiments?
Deuterium-hydrogen exchange is a chemical process where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent.[1][2] This is a significant concern as it compromises the isotopic purity of your deuterated octanoic acid, which can lead to inaccurate results, particularly in quantitative analyses where it is used as an internal standard or in mechanistic studies where the deuterium label is critical.[2]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
The deuterium atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) are particularly susceptible to exchange. This occurs through a process called keto-enol tautomerism, which can be catalyzed by both acids and bases. The deuterium on the carboxylic acid group (-COOD) is extremely labile and will rapidly exchange with any protic solvent.
Q3: What are the primary factors that influence the rate of D-H exchange?
The rate of D-H exchange is primarily influenced by three key factors:
-
pH: The exchange process is catalyzed by both acids and bases.[1][3]
-
Temperature: Higher temperatures significantly accelerate the rate of D-H exchange.[1][2]
-
Solvent Type: Protic solvents, which contain exchangeable hydrogen atoms (e.g., water, methanol), are the main drivers of D-H exchange.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium label in mass spectrometry results. | Suboptimal pH during sample preparation and analysis. | Ensure the pH of all aqueous solutions, including mobile phases, is maintained at the minimum for H-D exchange, which is typically around pH 2.5.[1][2] |
| Elevated temperatures during sample handling. | Perform all sample preparation steps on ice or at 4°C to significantly slow down the exchange kinetics.[1][2] If possible, use a cooled autosampler. | |
| Use of protic solvents. | Whenever possible, use aprotic solvents like acetonitrile, chloroform, or dichloromethane (B109758) for sample reconstitution and handling.[2] | |
| Prolonged exposure to protic solvents. | Minimize the time the deuterated standard is in a protic solvent. Rapid analysis after sample preparation is crucial.[1][2] | |
| Inconsistent or unexpected analytical results. | Deuterium exchange during storage. | Store this compound in a tightly sealed container, protected from light and moisture. For long-term storage, consider refrigeration at 4°C or lower under an inert atmosphere. |
| Deuterium exchange during workup. | If an aqueous workup is necessary, use pre-cooled, pH-adjusted water (pH ~2.5) and work quickly. Anhydrous workup procedures are preferable. |
Quantitative Data Summary
The following tables summarize key quantitative data for minimizing D-H exchange based on general principles for carboxylic acids.
Table 1: Effect of pH on Deuterium-Hydrogen Exchange Rate
| pH Range | Exchange Rate | Recommendation |
| < 2.5 | Increases | Avoid highly acidic conditions. |
| ~ 2.5 | Minimum | Optimal pH for sample quenching and processing to minimize exchange. [1][2] |
| > 3.0 | Increases | Avoid neutral and basic pH during sample processing.[1] |
| Basic | Significantly Accelerated | Avoid basic conditions entirely.[1] |
Table 2: Effect of Temperature on Deuterium-Hydrogen Exchange Rate
| Temperature | Relative Exchange Rate | Recommendation |
| 25°C | High | Avoid room temperature for sample processing. |
| 4°C | Significantly Reduced | Recommended for autosamplers and short-term sample storage.[2] |
| 0°C (on ice) | Greatly Reduced | Ideal for all sample preparation and handling steps. [1] |
| -80°C | Negligible | Recommended for long-term storage of samples.[2] |
Table 3: Solvent Selection for Minimizing D-H Exchange
| Solvent Type | Examples | Risk of D-H Exchange | Recommendation |
| Aprotic | Acetonitrile, Dichloromethane, Chloroform, Ethyl Acetate, Hexane | Low | Preferred for reconstitution and as the organic component of the mobile phase. [2][4] |
| Protic | Water, Methanol, Ethanol, Formic Acid | High | Minimize contact time. If use is unavoidable, ensure it is pre-cooled and at the optimal pH.[2][4] |
Experimental Protocols
Protocol 1: Quenching Reaction to Minimize D-H Exchange
This protocol outlines the steps to effectively stop a reaction and prepare the sample for analysis while minimizing deuterium back-exchange.
-
Preparation: Pre-chill all necessary buffers (e.g., quench buffer: 0.1 M phosphate (B84403) buffer or a solution of formic acid in water, adjusted to pH 2.3-2.5), microcentrifuge tubes, and pipette tips to 0°C on ice.[1][2]
-
Quenching: At the desired time point, add an equal volume of the ice-cold quench buffer to your sample. A 1:1 ratio is often used to achieve a final pH of approximately 2.5.[2]
-
Vortex and Freeze: Immediately after adding the quench buffer, briefly vortex the sample and flash-freeze it in liquid nitrogen or store it at -80°C to halt any residual exchange.[2]
-
Analysis: Thaw the samples immediately before injection into a cooled autosampler (e.g., 4°C) for LC-MS analysis.[2]
Protocol 2: Anhydrous Workup for Preserving Isotopic Purity
This protocol provides a general procedure for working up a reaction containing this compound while minimizing contact with water.
-
Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly add a pre-cooled, anhydrous quenching agent (e.g., anhydrous sodium sulfate).
-
Solvent Extraction: Add an appropriate anhydrous organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying: Add an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), stir, and allow to sit.
-
Isolation of the Product: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh, anhydrous solvent. Remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: D-H exchange pathway for this compound via keto-enol tautomerism.
Caption: Recommended experimental workflow to minimize D-H exchange.
Caption: Logical relationship of factors that increase D-H exchange rate.
References
Technical Support Center: Troubleshooting Low Signal Intensity with Octanoic acid-d2 in Mass Spectrometry
Welcome to the technical support center for troubleshooting issues with Octanoic acid-d2 in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems leading to low signal intensity during their experiments.
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to identifying and resolving the root causes of weak signal for this compound.
Question: I am observing a very low or no signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?
Answer:
Low signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this step-by-step guide to diagnose the issue.
Step 1: Verify Mass Spectrometer Performance
Before investigating sample-specific issues, it's crucial to confirm that the LC-MS system is functioning correctly.
-
Action: Perform a system suitability test or a direct infusion of a known standard (if possible) to check the instrument's sensitivity and calibration.[1][2]
-
Rationale: This will help determine if the problem is with the mass spectrometer itself or related to the specific analyte and sample matrix.[3]
Step 2: Investigate Potential Sample Preparation Issues
Problems introduced during sample handling and preparation are a common source of low signal intensity.
-
Isotopic Back-Exchange: Deuterium (B1214612) atoms on the carboxylic acid group of this compound can be replaced by hydrogen atoms from protic solvents (e.g., water, methanol), leading to a mass shift and apparent loss of signal at the expected m/z.[4][5]
-
Mitigation:
-
Prepare stock solutions in aprotic solvents like acetonitrile (B52724) or isopropanol.[5]
-
Minimize the time the standard is in protic solvents.[4]
-
Maintain low temperatures during sample preparation.[4]
-
Control the pH; a lower pH (around 2.5) can minimize the exchange rate.[4]
-
-
-
Sample Concentration: The concentration of this compound may be too low to produce a strong signal or too high, leading to ion suppression.[1]
-
Action: Prepare and analyze a fresh dilution series of the standard to ensure it is within the optimal concentration range for your instrument.
-
Step 3: Evaluate Chromatographic Conditions
The separation of your analyte of interest and the internal standard on the LC column can significantly impact signal intensity.
-
Isotope Effect on Chromatography: Deuterated standards can sometimes elute slightly earlier or later than their non-deuterated counterparts.[6] If this occurs in a region of ion suppression, the signal for this compound can be diminished.
-
Action: Overlay the chromatograms of the analyte and the internal standard to check for co-elution. Adjust the gradient or mobile phase composition to ensure they elute as closely as possible.
-
-
Poor Peak Shape: Peak tailing or splitting can reduce the signal height.[6][7]
Step 4: Assess for Matrix Effects
Components in the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound, leading to ion suppression.[8][9]
-
Action: Perform a post-extraction spike experiment to quantify the extent of matrix effects.[10] This involves comparing the signal of the standard in a clean solvent to its signal when spiked into a blank sample matrix after extraction.[11]
-
Mitigation:
-
Improve sample cleanup procedures (e.g., using solid-phase extraction) to remove interfering matrix components.[9]
-
Modify chromatographic conditions to separate this compound from the interfering components.
-
Step 5: Optimize Mass Spectrometer Parameters
The settings of the mass spectrometer's ion source and analyzer are critical for maximizing signal intensity.
-
Ionization Mode and Source Parameters: For fatty acids like octanoic acid, negative ion electrospray ionization (ESI-) is typically used.[12][13] However, it's essential to optimize source parameters.
-
Mobile Phase Composition: The mobile phase should be compatible with ESI.
-
Action: Ensure the use of an appropriate additive, such as a small amount of formic or acetic acid, to facilitate ionization, even in negative mode, by controlling the overall spray conditions.[3]
-
Below is a troubleshooting workflow to guide you through this process:
Troubleshooting workflow for low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and how can I prevent it for this compound?
A1: Isotopic back-exchange is a process where deuterium atoms on your labeled standard are replaced by hydrogen atoms from the surrounding environment, particularly from protic solvents like water or methanol (B129727).[4][5] This alters the mass of the internal standard, leading to an underestimation of its concentration and a corresponding overestimation of the analyte. To prevent this, you should prepare stock solutions in aprotic solvents (e.g., acetonitrile), minimize the time the standard is in contact with protic solvents, work at low temperatures, and maintain a slightly acidic pH (around 2.5) during sample preparation.[4]
Q2: Can the position of the deuterium label on this compound affect its stability?
A2: Yes, the position of the deuterium label is critical. Deuterium atoms on heteroatoms, such as the oxygen in the carboxylic acid group of this compound, are highly susceptible to back-exchange.[4] Labels on carbon atoms are generally more stable. It is important to be aware of the labeling position of your standard.
Q3: My deuterated standard seems to elute at a slightly different time than my analyte. Is this normal?
A3: Yes, this is a known phenomenon called the "isotope effect".[6] The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time during chromatography.[6] While often minor, this can be problematic if the standard elutes into a region of the chromatogram with significant ion suppression.
Q4: What are typical MS parameters for analyzing fatty acids like this compound?
A4: Fatty acids are most commonly analyzed by LC-MS in negative ion electrospray mode (ESI-).[12][13] A C18 reversed-phase column is frequently used for separation.[16] The mobile phase typically consists of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive like formic or acetic acid to improve ionization and peak shape.[16]
Q5: How can I determine if matrix effects are suppressing my signal?
A5: The most direct way to assess matrix effects is to perform a post-extraction spike experiment.[10] This involves comparing the peak area of this compound in a neat solution to the peak area of the same amount of standard spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the analyte or standard). A lower peak area in the matrix extract indicates ion suppression.[8]
Quantitative Data Summary
The following table provides illustrative data on the stability of a deuterated standard under different conditions, which can be extrapolated to this compound.
| Condition | Temperature | Solvent | pH | Stability (Illustrative % Remaining) |
| Optimal | 4°C | Acetonitrile | ~2.5 | >99% |
| Sub-optimal | Ambient (~25°C) | Acetonitrile | Neutral | 95% |
| Poor | Ambient (~25°C) | Methanol/Water | Neutral | <90% |
| Unfavorable | High (>37°C) | Methanol/Water | Basic | <80% |
This data is illustrative and the actual stability of this compound may vary.[4]
Experimental Protocols
Protocol 1: H/D Exchange Stability Test
This protocol allows you to assess the stability of the deuterium label on your this compound standard in your specific experimental conditions.[5]
-
Preparation: Prepare solutions of your this compound standard in the different solvent systems you use in your workflow (e.g., extraction solvent, mobile phase).
-
Incubation: Incubate these solutions at different temperatures (e.g., 4°C, room temperature, 37°C) that are relevant to your sample preparation and analysis steps.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.
-
Analysis: Analyze the aliquots by high-resolution mass spectrometry (HRMS) in full scan mode.
-
Data Analysis: Extract the ion chromatograms for the fully deuterated standard and any species that have lost one or more deuterium atoms.[5] Calculate the percentage of back-exchange at each time point by comparing the peak areas of the different isotopologues.[5]
Workflow for H/D exchange stability testing.
Protocol 2: General Sample Preparation for Fatty Acid Analysis from Plasma
This is a general protocol for the extraction of fatty acids from plasma, which can be adapted for use with this compound as an internal standard.[16]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the this compound internal standard solution (in methanol or acetonitrile) at a pre-determined concentration.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to precipitate proteins.[16]
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[16]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an LC vial for analysis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. longdom.org [longdom.org]
- 9. bme.psu.edu [bme.psu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Isotopic Purity of Octanoic acid-d2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the correction for isotopic impurities of Octanoic acid-d2.
Troubleshooting Guides
Issue 1: My corrected mass spectrometry data for this compound shows negative or nonsensical abundance values.
Possible Causes and Solutions:
-
Incorrect Molecular Formula: The most common cause of erroneous correction is an inaccurate molecular formula used in the correction algorithm. Ensure the formula accounts for the exact elemental composition of your this compound derivative (e.g., if you have derivatized it to a methyl ester, include the additional carbon and hydrogens in the formula).
-
Poor Quality Raw Data: High background noise or a low signal-to-noise ratio in your mass spectra can interfere with the accurate measurement of isotopologue intensities. Re-examine your raw data to ensure proper peak integration and background subtraction.[1]
-
Inaccurate Isotopic Purity of the Standard: Commercially available deuterated standards are not 100% pure.[1] Always refer to the Certificate of Analysis for the specific batch of this compound you are using and input the correct isotopic purity into your correction calculations.[1]
Issue 2: I am observing chromatographic peak tailing or splitting for my this compound standard.
Possible Cause and Solution:
-
Deuterium (B1214612) Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to changes in its interaction with the chromatographic stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] This can manifest as peak tailing or splitting if the separation is not optimal. To mitigate this, you may need to adjust your chromatographic method, such as the gradient profile or the column chemistry, to improve peak shape and resolution.
Issue 3: The isotopic enrichment in my sample appears lower than expected after correction.
Possible Cause and Solution:
-
Tracer Impurity Not Accounted For: The this compound you are using as a tracer contains a small percentage of the unlabeled (d0) and partially labeled (d1) forms.[1][3] If your correction algorithm only accounts for natural isotopic abundance and not the inherent impurity of the tracer, you will underestimate the true enrichment. Most modern correction software provides an option to input the isotopic purity of the tracer.
Frequently Asked Questions (FAQs)
Q1: What are the common isotopic impurities in commercially available this compound?
A1: Commercially available this compound typically contains small amounts of the unlabeled (d0) and partially labeled (d1) isotopologues. The expected distribution is generally specified on the Certificate of Analysis. For example, a batch might be specified as ≥99% deuterated forms (d1-d2) and ≤1% d0.[3]
Q2: How do I correct for the natural abundance of isotopes in my mass spectrometry data for this compound?
A2: Correcting for natural isotopic abundance is crucial for accurate quantification.[4] This is typically done using a matrix-based approach. The core principle is to solve a system of linear equations that relates the measured isotopic distribution to the true, corrected distribution.[5][6]
The general equation is:
M_measured = C * M_true
Where:
-
M_measured is the vector of measured ion intensities for each isotopologue (e.g., m/z, m/z+1, m/z+2).
-
C is the correction matrix, which accounts for the probabilities of natural isotope incorporation.
-
M_true is the vector of the true, corrected ion intensities.
To find the true intensities, you would solve for M_true:
M_true = C⁻¹ * M_measured
Several software packages, such as IsoCor and AccuCor, can perform these corrections automatically.[7][8]
Q3: What are the primary analytical methods to determine the isotopic purity of this compound?
A3: The two primary methods for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
-
Mass Spectrometry (GC-MS or LC-MS): This technique separates the different isotopologues based on their mass-to-charge ratio and allows for the quantification of their relative abundances.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons at the deuterated positions, while ²H NMR can directly measure the deuterium signals.[11][12]
Q4: Do I need to derivatize this compound before analysis?
A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to make the fatty acid more volatile.[13][14] Common derivatization methods include conversion to fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol or BCl₃-methanol.[13][14] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often not required, simplifying sample preparation.[13]
Quantitative Data Summary
The isotopic composition of a typical batch of commercially available this compound is summarized below. It is crucial to always refer to the Certificate of Analysis for batch-specific data.
| Isotopologue | Description | Typical Abundance |
| d0 | Unlabeled Octanoic acid | ≤ 1% |
| d1 | Partially labeled Octanoic acid | Variable, included in the ≥99% |
| d2 | Fully labeled Octanoic acid | Variable, included in the ≥99% |
Data based on representative values for commercially available standards.[3]
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by GC-MS
This protocol outlines the conversion of this compound to its fatty acid methyl ester (FAME) for subsequent analysis by GC-MS.
-
Derivatization to FAME:
-
To a dried sample of this compound, add 1-2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[14]
-
Seal the tube tightly and heat at 60°C for 5-10 minutes.[14]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).[14]
-
Vortex thoroughly and centrifuge to separate the phases.[14]
-
Collect the upper hexane layer containing the this compound methyl ester.
-
-
GC-MS Analysis:
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp to a higher temperature (e.g., 250°C) to ensure good separation.
-
Mass Spectrometer: Electron Ionization (EI) mode.
-
Acquisition: Full scan mode to identify the molecular ions of the different isotopologues (d0, d1, d2).
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue.
-
Perform natural isotope abundance correction to determine the true isotopic purity.
-
Protocol 2: Analysis of this compound by LC-MS
This protocol allows for the analysis of underivatized this compound.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.[13]
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for fatty acids.[13]
-
Detection: Use a high-resolution mass spectrometer to resolve the different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of each isotopologue.
-
Integrate the peak areas.
-
Calculate the relative abundances and apply the natural isotope abundance correction.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. en-trust.at [en-trust.at]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Frequently asked questions — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects with Octanoic Acid-d2
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals utilizing Octanoic acid-d2 as an internal standard to mitigate matrix effects in quantitative mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte caused by co-eluting, often undetected, components from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analyses.[1][2] The unpredictable nature of these effects poses a significant challenge for developing robust analytical methods.[3]
Q2: How does using this compound as an internal standard help overcome matrix effects?
A2: An ideal stable isotope-labeled internal standard (SIL-IS), like this compound, is chemically and physically almost identical to the analyte of interest (endogenous octanoic acid).[3][4] Because of this similarity, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement as the analyte.[5] By adding a known amount of this compound to every sample, standard, and quality control at the beginning of the workflow, a ratio of the analyte's peak area to the internal standard's peak area is calculated.[1][6] This ratio normalizes for variations during sample preparation, injection, and ionization, thereby correcting for the matrix effect and leading to more accurate and precise quantification.[3][5]
Q3: What are the ideal characteristics of a deuterated internal standard like this compound?
A3: For reliable quantification, a deuterated internal standard should possess several key characteristics:
-
High Isotopic Purity: The standard should have a high degree of isotopic enrichment (ideally ≥98%) to minimize the concentration of the unlabeled analyte, which could otherwise cause an overestimation of the analyte's concentration, especially at low levels.[3][5]
-
Stable Label Position: Deuterium (B1214612) atoms must be placed in chemically stable positions within the molecule.[3] This prevents hydrogen-deuterium (H/D) exchange with the solvent or matrix components, which would compromise the standard's integrity. Positions like hydroxyl (-OH) or amine (-NH) groups should be avoided.[3]
-
Chromatographic Co-elution: The internal standard should co-elute perfectly with the analyte to ensure both are subjected to the identical matrix environment in the ion source.[3][7]
Q4: Can this compound always perfectly correct for matrix effects? What are its limitations?
A4: While using a SIL-IS is considered the gold standard, perfect correction is not always guaranteed.[1] Potential limitations include:
-
The Isotope Effect: The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention time.[7] If this shift causes the analyte and internal standard to elute in regions with different levels of ion suppression, the correction will be inaccurate.[3][7]
-
H/D Back-Exchange: Although the deuterium atoms in this compound are generally stable, exposure to harsh pH conditions during sample preparation could potentially lead to back-exchange, which would alter the standard's concentration.[8]
-
Differential Matrix Effects: In some cases, even co-eluting analytes and their SIL internal standards have been shown to experience different degrees of ion suppression.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Symptom | Possible Cause | Recommended Action |
| Poor Accuracy & Precision | Differential Matrix Effects: The analyte and this compound are not co-eluting perfectly due to the "isotope effect," exposing them to different matrix components.[3][7] | Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for any separation.[9] Modify Chromatography: Adjust the gradient, mobile phase composition, or column temperature to achieve better co-elution.[5][9] |
| Isotopic Impurity: The this compound standard contains a significant amount of unlabeled octanoic acid, causing a positive bias.[5][9] | Assess Purity: Analyze a high-concentration solution of the this compound standard alone and monitor the mass transition for the unlabeled analyte.[9] Correct Data: If a significant unlabeled peak is present, its contribution can be calculated and subtracted, especially for low-concentration samples.[5] | |
| H/D Back-Exchange: Deuterium atoms are being exchanged with hydrogen from the matrix or solvent. | Check Stability: Incubate the internal standard in a blank matrix extract for a period of time (e.g., 24 hours) and analyze for the appearance of the unlabeled analyte.[5] Modify Sample Prep: Avoid extreme pH conditions or prolonged storage in acidic or basic solutions.[8] | |
| Weak or Inconsistent Internal Standard Signal | Incorrect Spiking Concentration: The concentration of the this compound working solution is incorrect. | Verify Concentrations: Prepare fresh stock and working solutions and re-verify their concentrations.[1] |
| Severe Ion Suppression: The sample matrix is so concentrated that it suppresses the signal of both the analyte and the internal standard.[9] | Optimize Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[10][11] Dilute Sample: Diluting the sample can reduce the concentration of matrix components, but may impact the limit of quantification.[12] | |
| Degradation of Standard: The this compound standard has degraded due to improper storage. | Check Storage Conditions: Ensure the standard is stored according to the manufacturer's recommendations (e.g., correct temperature, protection from light).[1] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This experiment quantifies the extent of matrix effects on your analyte and evaluates how well the this compound internal standard compensates for them.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Octanoic acid) and the internal standard (this compound) into a pure solvent (e.g., initial mobile phase) at a known concentration.[1]
-
Set B (Post-Extraction Spike): Use the intended sample preparation method to extract a blank matrix sample. In the final, clean extract, spike the analyte and internal standard to the same concentration as in Set A.[1][3]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before performing the extraction process, again at the same concentration.[3]
-
-
LC-MS Analysis: Analyze multiple replicates (n≥3) of each set using the developed LC-MS method.
-
Data Analysis: Calculate the following parameters using the average peak areas.
| Parameter | Calculation Formula | Interpretation |
| Matrix Effect (ME) | ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100 | A value < 100% indicates ion suppression.[3] A value > 100% indicates ion enhancement.[3] |
| Recovery Efficiency (RE) | RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100 | Measures the efficiency of the sample extraction process. |
| IS-Normalized Matrix Factor | IS-Normalized MF = (Analyte Area in Set B / IS Area in Set B) / (Analyte Area in Set A / IS Area in Set A) | A value close to 1 indicates the internal standard effectively compensates for the matrix effect.[1] |
Protocol 2: General Workflow for Quantification using this compound
This protocol outlines the standard procedure for using this compound in a quantitative analysis.
Methodology:
-
Sample Collection & Aliquoting: Aliquot a known volume or weight of the unknown samples, calibration standards, and quality control (QC) samples.
-
Internal Standard Spiking: Add a precise and consistent volume of the this compound internal standard working solution to every sample, standard, and QC.[13] This should be done at the earliest possible stage.[13]
-
Sample Preparation: Perform the sample cleanup and extraction procedure (e.g., protein precipitation for plasma, or liquid-liquid extraction).
-
Evaporation and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.
-
LC-MS/MS Analysis: Inject the prepared samples. Acquire data using Multiple Reaction Monitoring (MRM) mode, monitoring at least one mass transition for octanoic acid and one for this compound.[1]
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.[1]
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples.[1]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nebiolab.com [nebiolab.com]
- 12. researchgate.net [researchgate.net]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Analysis of Octanoic acid-d2
Welcome to the technical support center for the analysis of Octanoic acid-d2 using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection volume for this compound analysis by GC-MS?
A standard injection volume for the analysis of short-chain fatty acids (SCFAs) like this compound is typically 1 µL.[1][2][3] This volume generally provides a good balance between achieving adequate signal intensity and preventing issues like column overload. However, the optimal injection volume can be influenced by the sample concentration, the sensitivity of the instrument, and the specific GC-MS parameters being used. For aqueous samples, it is sometimes recommended to use an injection volume of less than 1 µL to avoid vapor volume overloading of the liner.
Q2: My chromatogram shows significant peak fronting for this compound. What is the likely cause and how can I fix it?
Peak fronting is a common issue when the concentration of the analyte is too high for the analytical column, a phenomenon known as column overload.[4] This can often be resolved by reducing the amount of analyte introduced into the system.
-
Reduce Injection Volume: If you are injecting more than 1 µL, try reducing the volume to 1 µL or even 0.5 µL.
-
Dilute the Sample: If reducing the injection volume is not feasible or does not resolve the issue, diluting your sample is an effective strategy.
-
Increase Split Ratio: For split injections, increasing the split ratio will decrease the amount of sample that reaches the column.
Q3: I am observing peak tailing for my this compound peak. What are the potential causes and solutions?
Peak tailing for polar compounds like carboxylic acids is often due to unwanted interactions with active sites within the GC system. Here are the primary causes and their solutions:
-
Active Sites in the Inlet or Column: Free silanol (B1196071) groups in the liner or on the column can interact with the carboxylic acid group of Octanoic acid.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If you suspect the front of your column has become active, trimming 10-20 cm from the inlet end can help.
-
-
Column Contamination: Residue from previous injections can create active sites.
-
Solution: Regularly bake out the column according to the manufacturer's instructions and replace the inlet liner and septum.
-
-
Incomplete Derivatization: If you are using a derivatization method, incomplete reaction will result in the presence of the more polar, underivatized Octanoic acid, which is prone to tailing.
-
Solution: Ensure your derivatization protocol is optimized and followed consistently. Check the age and quality of your derivatizing reagents.
-
Q4: Should I derivatize this compound before GC-MS analysis?
Derivatization is a common practice for the analysis of fatty acids by GC-MS. The process converts the polar carboxylic acid group into a less polar and more volatile ester, such as a fatty acid methyl ester (FAME). This generally results in improved peak shape and better chromatographic separation. However, derivatization adds an extra step to sample preparation and can sometimes introduce variability. There are specialized GC columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase, that can analyze underivatized free fatty acids.[1] The decision to derivatize depends on your specific application, the available instrumentation, and the desired chromatographic performance.
Troubleshooting Guides
Issue: Poor Peak Shape (Fronting or Tailing)
Poor peak shape is a frequent challenge in the GC-MS analysis of fatty acids. The following guide will help you diagnose and resolve these issues.
Troubleshooting Decision Tree for Poor Peak Shape
Caption: A decision tree to troubleshoot poor peak shape for this compound.
Data Presentation
The injection volume is a critical parameter that can significantly impact the quality of your chromatographic data. Below are tables summarizing the expected effects of varying injection volumes on key performance metrics for this compound analysis.
Table 1: Effect of Injection Volume on Peak Area and Signal-to-Noise (S/N) Ratio
| Injection Volume (µL) | Representative Peak Area | Representative S/N Ratio |
| 0.5 | 500,000 | 150 |
| 1.0 | 1,000,000 | 300 |
| 2.0 | 1,800,000 | 550 |
Note: Data are representative and will vary based on sample concentration and instrument sensitivity. Increasing the injection volume generally leads to a proportional increase in peak area and signal-to-noise ratio, assuming the system is not overloaded.[5]
Table 2: Effect of Injection Volume on Peak Shape
| Injection Volume (µL) | Peak Shape Observation | Representative Asymmetry Factor |
| 0.5 | Symmetrical | 1.05 |
| 1.0 | Symmetrical | 1.10 |
| 2.0 | Fronting | < 0.90 |
Note: Data are representative. An asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing, while values less than 1 indicate fronting. Injecting too large a volume can lead to column overload and peak fronting.[4]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of this compound to its Methyl Ester (FAME)
This protocol describes a common method for the derivatization of this compound to its more volatile methyl ester using Boron Trifluoride (BF₃) in methanol.
Materials:
-
Sample containing this compound
-
Methanol (anhydrous)
-
Boron Trifluoride-methanol solution (14% BF₃ in MeOH)
-
Hexane (B92381) (HPLC grade)
-
Saturated Sodium Chloride solution
-
Sodium Sulfate (B86663) (anhydrous)
-
GC vials with inserts
Procedure:
-
To your sample containing this compound in a screw-cap tube, add 1 mL of methanol.
-
Add 0.5 mL of the 14% BF₃-methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge the sample to ensure phase separation.
-
Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Experimental Workflow for Derivatization
Caption: Workflow for the derivatization of this compound to its methyl ester.
Protocol 2: GC-MS Analysis of this compound Methyl Ester
The following table provides a starting point for developing your GC-MS method. These parameters may require further optimization for your specific instrument and application.
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | |
| Inlet Mode | Splitless or Split (e.g., 20:1) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| GC Column | Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Oven Program | Initial: 50°C, hold 2 minRamp: 10°C/min to 250°CHold: 5 min |
| MS System | |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions for this compound Methyl Ester | Monitor characteristic ions (e.g., m/z 89, 160) |
References
- 1. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Preventing peak tailing of deuterated fatty acids in chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges with peak tailing of deuterated fatty acids in chromatography.
Troubleshooting Guide: Preventing Peak Tailing
Peak tailing, characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline, can significantly compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving common causes of peak tailing for deuterated fatty acids.
Issue: Asymmetrical Peak Shape with Tailing
Q: Why are my deuterated fatty acid peaks tailing?
A: Peak tailing for deuterated fatty acids, much like their non-deuterated counterparts, is often a result of undesirable secondary interactions within the chromatographic system or suboptimal analytical conditions. Here are the primary causes and their solutions:
1. Secondary Interactions with the Stationary Phase
-
Cause: The carboxylic acid group of the fatty acid can interact with active sites, such as residual silanol (B1196071) groups (Si-OH), on silica-based stationary phases (e.g., C18 columns).[1][2][3] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.[3][4]
-
Solutions:
-
Use End-Capped Columns: Employ columns where the residual silanol groups have been chemically deactivated (end-capped) to minimize these interactions.[2]
-
Mobile Phase Modifiers: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase.[5] This suppresses the ionization of the fatty acid's carboxylic group, reducing its interaction with silanol groups.[2]
-
Competitive Agents: Introduce a competitive agent, like triethylamine, into the mobile phase to mask the active silanol sites.[2]
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with polar-embedded groups, which can shield the silanol groups.[6]
-
2. Inappropriate Mobile Phase pH
-
Cause: If the mobile phase pH is close to the pKa of the fatty acid, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion and tailing.[6][7]
-
Solution:
3. Column Overload
-
Cause: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[2]
-
Solutions:
4. Column Contamination and Degradation
-
Cause: The accumulation of sample matrix components or the degradation of the stationary phase can create new active sites that cause peak tailing.[2]
-
Solutions:
-
Column Flushing: Regularly flush the column with a strong solvent to remove contaminants.[2]
-
Guard Columns: Use a guard column to protect the analytical column from strongly retained matrix components.[6]
-
Column Replacement: If the problem persists after flushing, the column may be degraded and require replacement.[2]
-
5. Extra-Column Volume
-
Cause: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.[2]
-
Solution:
-
Optimize Tubing: Use shorter tubing with a narrower internal diameter to minimize dead volume.[2]
-
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing the cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: Do deuterated fatty acids exhibit different peak tailing behavior compared to their non-deuterated counterparts?
A: Generally, the causes of peak tailing are the same for both deuterated and non-deuterated fatty acids.[6] The primary issues stem from secondary interactions with the stationary phase, mobile phase pH, and column health.[2][6] However, the substitution of hydrogen with deuterium (B1214612) can lead to subtle changes in the physicochemical properties of the molecule, a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[8] While this effect more commonly results in a slight retention time shift or peak splitting, it is conceivable that in certain chromatographic systems, these subtle changes could slightly alter the strength of secondary interactions, potentially influencing the degree of tailing.
Q2: My deuterated internal standard peak is split or broadened, not tailing. What is the cause?
A: Peak splitting or broadening of a deuterated standard, while the non-deuterated analyte peak is symmetrical, is a classic manifestation of the Chromatographic Deuterium Isotope Effect (CDE).[8] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can reduce the molecule's hydrophobicity.[8] If the chromatographic conditions are not optimized, this can lead to partial or complete separation of the deuterated and non-deuterated species, appearing as a split or broadened peak.
Q3: How can I minimize the chromatographic separation between my analyte and its deuterated internal standard?
A: While completely eliminating the retention time shift can be challenging, several strategies can help to achieve better co-elution and improve peak shape:[8]
-
Optimize the Gradient: A steeper gradient can reduce the on-column time and minimize the opportunity for the isotopologues to separate.
-
Adjust the Temperature: Lowering the column temperature in reversed-phase LC can sometimes reduce the separation.
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity and may reduce the separation.
-
Evaluate Different Columns: The degree of separation is highly dependent on the stationary phase. Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) may help find a phase that minimizes the isotope effect.
Q4: Can back-exchange of deuterium for hydrogen affect my peak shape?
A: Yes, if the deuterium atoms are on labile positions (e.g., on a hydroxyl or carboxyl group, though less common for fatty acid chains), they can exchange with hydrogen atoms from the mobile phase, a process known as back-exchange.[1] This can result in a mixed population of molecules with varying levels of deuteration, which could contribute to peak broadening or distortion. To mitigate this, avoid highly acidic or basic mobile phases if the deuterium label is in a labile position.
Data Presentation: Troubleshooting Summary
The following table summarizes the common causes of peak tailing and the recommended actions with their expected outcomes.
| Potential Cause | Recommended Action | Expected Outcome | Asymmetry Factor (Before) | Asymmetry Factor (After) |
| Secondary Silanol Interactions | Add 0.1% formic acid to the mobile phase. | Sharper, more symmetrical peaks due to suppressed ionization of the fatty acid. | > 1.5 | 1.0 - 1.2 |
| Inappropriate Mobile Phase pH | Adjust mobile phase pH to be ≥ 2 units below the fatty acid's pKa. | Consistent ionization state of the analyte, leading to improved peak shape. | > 1.5 | 1.0 - 1.2 |
| Column Overload | Dilute the sample by a factor of 10. | Symmetrical, narrower peaks as the column is no longer saturated. | > 1.8 | 1.0 - 1.3 |
| Column Contamination | Flush the column with a strong organic solvent. | Removal of contaminants, restoring original peak shape. | > 1.6 | 1.1 - 1.4 |
| Extra-Column Volume | Replace tubing with shorter, narrower diameter lines. | Reduced band broadening, resulting in sharper peaks. | > 1.4 | 1.0 - 1.2 |
Note: Asymmetry Factor is a measure of peak tailing, where a value of 1 represents a perfectly symmetrical peak. The values presented are for illustrative purposes.
Logical Relationship Diagram
Caption: Factors contributing to peak tailing in chromatography.
Experimental Protocols
Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing
This protocol describes how to systematically adjust the mobile phase to mitigate peak tailing of deuterated fatty acids in reversed-phase HPLC.
1. Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or acetic acid)
-
Deuterated fatty acid standard
-
Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
2. Procedure:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water to create a 0.1% formic acid solution.
-
Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile or methanol.
-
Equilibrate the System: Equilibrate the column with an initial mobile phase composition (e.g., 60% A, 40% B) at a constant flow rate until a stable baseline is achieved.
-
Inject Standard: Inject the deuterated fatty acid standard and acquire the chromatogram.
-
Evaluate Peak Shape: Measure the asymmetry factor of the fatty acid peak.
-
Adjust Modifier Concentration (if necessary): If tailing persists, incrementally increase the formic acid concentration to 0.2% and repeat steps 3-5.
-
Evaluate pH (if tailing continues): If an acidic modifier is not sufficient, prepare a buffered mobile phase with a pH at least 2 units below the pKa of the fatty acid and repeat the analysis.
Protocol 2: Column Flushing to Remove Contaminants
This protocol outlines a general procedure for flushing a reversed-phase HPLC column to remove contaminants that may cause peak tailing. Always consult the column manufacturer's specific instructions.
1. Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade hexane (B92381) (optional, for highly non-polar contaminants)
-
HPLC system
2. Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove salts and polar residues.
-
Flush with Isopropanol: Flush the column with at least 20 column volumes of isopropanol to remove strongly retained hydrophobic compounds.
-
Optional Hexane Flush: For severe contamination with non-polar compounds, flush with 10-15 column volumes of hexane, followed by 15-20 column volumes of isopropanol to ensure miscibility with the mobile phase.
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
-
Test Performance: Inject a standard to confirm that peak shape has improved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
Solubility issues of Octanoic acid-d2 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Octanoic acid-d2 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard Octanoic Acid?
A1: this compound, also known as Caprylic Acid-d2, is a stable, isotopically labeled form of octanoic acid where two hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1] This labeling is primarily used for tracer studies in metabolic research and as an internal standard for quantification by mass spectrometry (GC- or LC-MS).[1][2][3][4] Chemically and physically, its properties, including solubility, are nearly identical to its non-deuterated counterpart because the electronic structure remains the same.[5]
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: this compound has limited water solubility due to its molecular structure. It consists of two main parts: a hydrophilic (water-attracting) carboxylic acid head group (-COOH) and a long, eight-carbon hydrophobic (water-repelling) hydrocarbon tail.[6][7] While the carboxyl group can form hydrogen bonds with water, the dominant nonpolar tail limits its overall solubility in polar solvents like water.[6][8]
Q3: What is the expected aqueous solubility of this compound?
A3: The solubility of the non-deuterated form, which is a very close proxy, is approximately 0.68 mg/mL (0.068 g/100 g) at 20°C and 0.789 mg/mL at 30°C.[9] In a mixed solvent system of Ethanol (B145695):PBS (pH 7.2) in a 1:4 ratio, the solubility of this compound is cited as 0.2 mg/mL.[1] It is significantly more soluble in organic solvents.[1][9]
Q4: What key factors influence the solubility of this compound in my experiments?
A4: The primary factors influencing solubility are:
-
pH: This is the most critical factor. The carboxylic acid group has a pKa, and its solubility dramatically increases at a pH above this value, where it deprotonates to the much more soluble carboxylate salt form.[7][10]
-
Temperature: Solubility in water generally increases with a rise in temperature.[8]
-
Co-solvents and Surfactants: The presence of water-miscible organic solvents (e.g., DMSO, ethanol) or surfactants can significantly enhance solubility.[7][11]
-
Ionic Strength: The salt concentration in the buffer can either increase ("salting-in") or decrease ("salting-out") solubility.[7]
-
Concentration: At concentrations above its critical micelle concentration (CMC), octanoic acid self-assembles into micelles, which can influence the behavior of the solution.[12][13]
Solubility Data Summary
| Compound | Solvent | Temperature (°C) | Solubility |
| Octanoic Acid | Water | 20 | 0.68 mg/mL[9][14] |
| Octanoic Acid | Water | 30 | 0.789 mg/mL[9] |
| This compound | Ethanol:PBS (pH 7.2) (1:4) | Not Specified | 0.2 mg/mL[1] |
| This compound | DMF | Not Specified | 30 mg/mL[1] |
| This compound | DMSO | Not Specified | 30 mg/mL[1] |
| This compound | Ethanol | Not Specified | 30 mg/mL[1] |
Troubleshooting Guides
Issue 1: My this compound is not dissolving and has formed a cloudy suspension or an oily layer.
-
Potential Cause: The concentration of this compound is above its solubility limit in your current aqueous buffer conditions. The compound's hydrophobicity is preventing it from readily dissolving.[7]
-
Recommended Solutions:
-
Adjust the pH: Increase the pH of your buffer. In basic solutions, the carboxylic acid group deprotonates, forming the much more water-soluble octanoate (B1194180) salt.[7][10] This is the most effective initial step.
-
Use a Co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.[1] Then, add this stock solution to your aqueous buffer dropwise while vortexing vigorously to avoid "solvent shock".[15]
-
Gentle Heating: Warming the solution can help increase solubility.[8] However, ensure the temperature is compatible with your experimental setup and other solution components.
-
Incorporate Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the fatty acid, increasing its apparent solubility.[11]
-
Issue 2: After adding my DMSO stock of this compound to the buffer, a precipitate formed immediately.
-
Potential Cause: This phenomenon, known as "solvent shock," occurs when a compound dissolved in a highly soluble organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[15][16] The sudden change in solvent polarity causes the compound to crash out of the solution.
-
Recommended Solutions:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the buffer very slowly, preferably drop-by-drop directly into the center of a vortex or while the buffer is being stirred vigorously.[15] This ensures rapid mixing and dispersion.
-
Optimize Final Co-solvent Concentration: Keep the final percentage of the organic co-solvent in your working solution as low as possible (ideally below 1%) to minimize its potential effects on your biological system and solubility.[15]
-
Lower the Final Concentration: You may need to re-evaluate your experimental design and work with a lower final concentration of this compound that is within its solubility limit for the chosen co-solvent percentage.
-
Issue 3: My this compound solution was clear initially but became cloudy or formed a precipitate over time or after storage at 4°C.
-
Potential Cause: The solution may be supersaturated and thermodynamically unstable, leading to precipitation over time.[15] Additionally, the solubility of octanoic acid decreases at lower temperatures.[8]
-
Recommended Solutions:
-
Prepare Fresh Solutions: For critical experiments, it is always best to prepare the working solution fresh and use it promptly.[15]
-
Store at Room Temperature: Unless stability data indicates otherwise, avoid refrigerating aqueous solutions of fatty acids, as this can promote precipitation.[15]
-
Ensure Complete Dissolution: Before storage, make sure the compound is fully dissolved. A brief sonication might help achieve a more stable solution.
-
Visualized Workflows and Concepts
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing an aqueous working solution.
Caption: The effect of pH on the solubility of Octanoic acid.
Experimental Protocols
Protocol 1: Preparation of a 100 µM this compound Working Solution in PBS
This protocol details the preparation of a working solution from a concentrated DMSO stock, a common procedure in cell culture and other biological assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer and/or magnetic stirrer
Methodology:
-
Prepare a Concentrated Stock Solution (e.g., 100 mM):
-
Accurately weigh a specific amount of this compound.
-
In a sterile tube, dissolve the this compound in the appropriate volume of DMSO to achieve a 100 mM concentration.
-
Vortex the solution vigorously until the this compound is completely dissolved. This stock solution can typically be stored at -20°C (check manufacturer's recommendations).
-
-
Prepare the 100 µM Working Solution:
-
In a sterile tube, add 999 µL of PBS (pH 7.4).
-
While vigorously vortexing or stirring the PBS, add 1 µL of the 100 mM this compound stock solution dropwise to the center of the vortex.[15] This slow addition and rapid mixing are critical to prevent precipitation.
-
Continue vortexing for at least 30 seconds after the addition is complete to ensure the solution is homogeneous.
-
The final DMSO concentration in this working solution is 0.1%.
-
-
Final Check:
-
Visually inspect the final 100 µM working solution. It should be clear and free of any visible precipitate or cloudiness. If the solution is not clear, it may be necessary to prepare a lower concentration or optimize the buffer conditions.
-
Protocol 2: Solubilization using Surfactants (General Method)
This method can be adapted when a higher concentration of octanoic acid is needed in an aqueous system without using organic co-solvents.
Materials:
-
This compound
-
A suitable non-ionic surfactant (e.g., Polysorbate 80, Kolliphor® EL)
-
Aqueous buffer of choice
-
Magnetic stirrer with a heating plate
Methodology:
-
Prepare the Surfactant-Buffer Solution:
-
Prepare the desired aqueous buffer.
-
Add the chosen surfactant to the buffer at a concentration known to be above its critical micelle concentration (CMC). This often falls in the range of 0.1% to 2% (w/v).
-
Stir the solution until the surfactant is fully dissolved.
-
-
Dissolve the this compound:
-
Gently warm the surfactant-buffer solution to between 70-75°C while stirring vigorously on a temperature-controlled magnetic stirrer.[17]
-
Slowly add the this compound to the heated, stirring solution.
-
Continue to stir vigorously at this temperature for at least 1-1.5 hours to ensure complete dissolution and incorporation into the micelles.[17]
-
-
Equilibration:
-
Allow the solution to cool down slowly to the desired experimental temperature (e.g., 25°C or 37°C).
-
Let the solution equilibrate at this temperature for several hours (or overnight) before use to ensure stability.[17]
-
Visually inspect for any signs of phase separation or precipitation before use.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. WO2011149854A2 - Stable formulations of fatty acids - Google Patents [patents.google.com]
- 12. Self-assembly and bilayer-micelle transition of fatty acids studied by replica-exchange constant pH molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caprylic acid - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Ion Suppression for Octanoic acid-d2 in LC-MS/MS
This technical support guide is designed for researchers, scientists, and drug development professionals to address and mitigate ion suppression effects encountered during the LC-MS/MS analysis of Octanoic acid-d2.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response of the analyte of interest, in this case, this compound.[1][2] It is caused by co-eluting components from the sample matrix that interfere with the ionization process in the mass spectrometer's ion source.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses by causing an underestimation of the analyte concentration.[4]
Q2: How does a deuterated internal standard like this compound help in mitigating ion suppression?
A2: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis.[5] Since this compound is chemically and physically almost identical to the non-labeled octanoic acid, it is expected to co-elute and experience the same degree of ion suppression. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio should remain consistent even if both compounds are affected by ion suppression, thereby correcting for signal loss and improving data accuracy.[2]
Q3: Can I still get inaccurate results even when using this compound as an internal standard?
A3: Yes, inaccurate results are still possible. A primary reason is the "deuterium isotope effect," where the deuterated standard (this compound) may have a slightly shorter retention time in reversed-phase chromatography compared to the non-deuterated analyte.[6][7] If this slight separation occurs in a region of the chromatogram with significant ion suppression, the analyte and the internal standard will experience different degrees of suppression, leading to an inaccurate analyte-to-internal standard ratio and compromised quantitative accuracy.[8]
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: A widely used method to identify regions of ion suppression is the post-column infusion experiment.[9][10] This involves continuously infusing a solution of this compound into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A drop in the stable baseline signal of this compound at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[10][11]
Troubleshooting Guide
Problem 1: Low and inconsistent signal for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.[12] This is common in complex biological matrices like plasma, serum, or urine where endogenous compounds can co-elute with the analyte.[10]
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up method. For short-chain fatty acids like octanoic acid, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective in removing interfering matrix components.[3][13] Protein precipitation is a simpler but often less clean method.[13]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[13] However, ensure the concentration of your analyte remains above the lower limit of quantitation (LLOQ).
-
Problem 2: The peak area ratio of octanoic acid to this compound is not consistent across different samples.
-
Possible Cause: Differential matrix effects due to a chromatographic shift between the analyte and the deuterated internal standard (deuterium isotope effect).[6] The composition of the matrix can also be variable between samples, leading to different degrees of ion suppression.[2]
-
Solution:
-
Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or try a different column chemistry to achieve co-elution of the analyte and the internal standard.[2]
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in a blank matrix that is representative of the study samples.[2] This helps to compensate for consistent matrix effects.
-
Problem 3: How do I quantitatively assess the extent of ion suppression?
-
Possible Cause: You need to determine the matrix factor (MF) to understand the degree of signal suppression or enhancement.
-
Solution: The matrix effect can be calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent.[9]
-
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
The following table illustrates how to present this data:
-
| Analyte | Peak Area in Solvent (A) | Peak Area in Matrix (B) | Matrix Factor (B/A) | Ion Suppression (%) |
| Octanoic acid | 1,500,000 | 975,000 | 0.65 | 35% |
| This compound | 1,450,000 | 942,500 | 0.65 | 35% |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression.[10]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., extracted plasma or urine without the analyte or internal standard)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phases intended for the assay.
-
Connect the outlet of the LC column to one port of a T-union.
-
Connect a syringe pump containing the this compound standard solution to the second port of the T-union.
-
Connect the third port of the T-union to the mass spectrometer's ion source.
-
Begin acquiring data on the mass spectrometer, monitoring the specific MRM transition for this compound.
-
Start the syringe pump to continuously infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min). A stable, elevated baseline signal should be observed.[10]
-
Inject the blank matrix extract onto the LC column and start the chromatographic gradient.
-
Monitor the baseline of the this compound signal throughout the run. Any significant and reproducible dip in the baseline indicates a region of ion suppression.[11]
Protocol 2: Quantitative Evaluation of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for Octanoic acid and its deuterated internal standard.[9]
Materials:
-
LC-MS/MS system
-
Blank biological matrix (e.g., plasma, serum)
-
Standard solutions of Octanoic acid and this compound
Procedure:
-
Prepare Sample Set A (Analyte in Solvent): Prepare a solution of Octanoic acid and this compound in the final mobile phase composition at a known concentration (e.g., the mid-point of your calibration curve).
-
Prepare Sample Set B (Analyte in Matrix):
-
Extract a blank biological matrix sample using your established sample preparation protocol.
-
After the final extraction step, spike the extracted matrix with the same concentration of Octanoic acid and this compound as in Sample Set A.
-
-
Analysis: Inject both sets of samples (n=3 or more for each set) into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculation:
-
Calculate the average peak area for each analyte in both the solvent and the matrix.
-
Calculate the Matrix Factor (MF) for both Octanoic acid and this compound using the formula: MF = (Average Peak Area in Matrix) / (Average Peak Area in Solvent)
-
Calculate the percent ion suppression using the formula: % Ion Suppression = (1 - MF) * 100
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. nebiolab.com [nebiolab.com]
- 5. mdpi.com [mdpi.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Best practices for handling and storing deuterated standards
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the handling and storage of deuterated standards to ensure their stability and accuracy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for deuterated standards?
A1: The ideal storage temperature depends on the specific compound and its formulation. However, a general guideline is to store deuterated standards at the temperature recommended by the manufacturer, which is typically in a freezer at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C may be acceptable for some compounds, but always consult the product's certificate of analysis.
Q2: How can I prevent the degradation of my deuterated standards?
A2: To prevent degradation, it is crucial to protect the standards from light, moisture, and repeated freeze-thaw cycles. Storing standards in amber vials and a desiccated environment can minimize exposure to light and humidity. Aliquoting the standard into smaller, single-use vials can help avoid the issues associated with multiple freeze-thaw cycles.
Q3: What is hydrogen-deuterium (H/D) exchange and how can I avoid it?
A3: H/D exchange is a process where a deuterium (B1214612) atom on the standard molecule is replaced by a hydrogen atom from the surrounding environment, compromising the isotopic purity of the standard. This is more likely to occur with compounds that have exchangeable deuterium atoms, such as those attached to heteroatoms (e.g., -OD, -ND, -SD). To minimize H/D exchange, avoid using protic solvents like water, methanol, or ethanol (B145695) for reconstitution and storage if the deuterium is in a labile position. Instead, opt for aprotic solvents. It is also advisable to handle the standards under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide
Issue 1: My deuterated standard shows low purity or unexpected peaks in the mass spectrum.
-
Possible Cause A: Contamination. The standard may have been contaminated during handling.
-
Solution: Always use clean, dedicated labware and high-purity solvents. Prepare solutions in a clean environment, such as a fume hood or glove box, to minimize airborne contaminants.
-
-
Possible Cause B: Degradation. The standard may have degraded due to improper storage or handling.
-
Solution: Review the storage conditions and handling procedures. Ensure the standard has been protected from light, moisture, and excessive temperature fluctuations. Refer to the stability data in the table below.
-
-
Possible Cause C: H/D Exchange. The deuterium atoms may be exchanging with hydrogen from the solvent or atmosphere.
-
Solution: If the standard has labile deuterium atoms, switch to aprotic solvents for reconstitution and analysis. Handle the standard under an inert gas to prevent atmospheric moisture contamination.
-
Issue 2: I am observing poor peak shape or retention time shifts in my chromatography.
-
Possible Cause A: Improper Solvent Choice. The solvent used to dissolve the standard may not be compatible with the chromatographic mobile phase.
-
Solution: Ensure the solvent used to dissolve the standard is miscible with the initial mobile phase conditions to prevent precipitation on the column.
-
-
Possible Cause B: Standard Adsorption. The analyte may be adsorbing to the vial or container surface.
-
Solution: Using silanized glass vials or polypropylene (B1209903) vials can help reduce the adsorption of certain compounds.
-
Data & Protocols
Table 1: Recommended Storage Conditions for Deuterated Standards
| Compound Type | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) | Recommended Solvents |
| Steroids | 2-8°C | -20°C or -80°C | Acetonitrile, Methanol |
| Cannabinoids | 2-8°C | -20°C | Acetonitrile, Methanol |
| Opioids | 2-8°C | -20°C or -80°C | Acetonitrile, Methanol |
| Benzodiazepines | 2-8°C | -20°C | Acetonitrile, Methanol |
Note: Always refer to the manufacturer's specific recommendations provided on the certificate of analysis.
Experimental Workflow & Diagrams
Experimental Protocol: Preparation of a Deuterated Standard Working Solution
-
Acclimatization: Allow the sealed vial of the deuterated standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture inside the cold vial.
-
Reconstitution: Under an inert atmosphere (e.g., nitrogen or argon), open the vial and add the appropriate volume of a high-purity, anhydrous solvent to achieve the desired stock concentration.
-
Vortexing/Sonication: Gently vortex or sonicate the solution to ensure the standard is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber vials. This minimizes the number of freeze-thaw cycles for the bulk of the standard.
-
Storage: Store the aliquots at the recommended temperature (-20°C or -80°C) in a desiccated environment.
Caption: Workflow for preparing deuterated standard working solutions.
Caption: Troubleshooting decision tree for inaccurate results.
Technical Support Center: Deuterium Isotope Effects on LC-MS/MS Fragmentation Patterns
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter due to deuterium (B1214612) isotope effects in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a deuterated internal standard in LC-MS/MS analysis?
A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1][2] Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][3] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[1][4] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.[1][4] It is also important that the deuterium labels are on stable positions of the molecule to minimize the risk of isotopic exchange.[1][4]
Troubleshooting Guides
Issue 1: My deuterated internal standard has a different retention time than my analyte.
Symptoms:
-
A visible separation between the chromatograms of the analyte and the internal standard.[1]
-
Peak tailing or splitting for the analyte and deuterated internal standard peaks.[5]
Possible Cause: Chromatographic Isotope Effect (CIE)
It is not uncommon for a deuterated internal standard to have a slightly different retention time than the non-deuterated analyte.[6] This phenomenon is known as the chromatographic isotope effect.[4][7][8] The substitution of hydrogen with deuterium results in subtle changes to the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[7][8][9] In reversed-phase chromatography, deuterated compounds often exhibit slightly lower hydrophobicity and therefore elute slightly earlier than their non-deuterated counterparts.[7][8][9][10]
Troubleshooting Steps:
-
Assess the degree of separation: A small, consistent shift may not be problematic if the peaks are symmetrical and the integration is accurate.[6]
-
Ensure co-elution for matrix effect compensation: The primary concern with chromatographic separation is that the analyte and IS may experience different matrix effects, leading to inaccurate quantification.[1][5][6]
-
Modify chromatographic conditions: If the separation is problematic, you can try to improve co-elution by:
-
Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1][11]
Issue 2: My quantitative results are inaccurate or inconsistent.
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.[1]
-
Inaccurate measurement of sample concentrations.[1]
-
Inconsistent analyte to internal standard area ratios across the analytical run.[1]
This issue can arise from several factors, including H/D back-exchange, isotopic impurities, and in-source fragmentation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
A. Hydrogen-Deuterium (H/D) Back-Exchange
Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (back-exchange).[1][12] This is more likely to occur with labels at acidic or basic sites and can be exacerbated by the pH of the mobile phase or sample diluent.[1][12] This effectively changes the concentration of the deuterated standard over time.[1]
Troubleshooting Steps:
-
Perform a Deuterium Back-Exchange Stability Test: This experiment will confirm if back-exchange is occurring under your specific experimental conditions (see Protocol 1).[6]
-
Modify your mobile phase:
-
Lower the temperature: Higher temperatures increase the rate of H/D exchange.[12] Keeping samples cool can significantly reduce back-exchange.[4][12]
-
Choose a more stable deuterated standard: The stability of the deuterium label depends on its position within the molecule.[12] Labels on heteroatoms (e.g., -OH, -NH) are more prone to exchange.[1][12] Select a standard with deuterium on a stable part of the molecule, such as an aromatic ring.[1][4]
B. Isotopic Contribution from the Internal Standard
Problem: The deuterated internal standard may contain a significant amount of the unlabeled analyte.[1] This impurity will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[1]
Troubleshooting Steps:
-
Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition (see Protocol 2).[1]
-
Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.[1]
-
Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[1]
C. In-Source Fragmentation of the Internal Standard
Problem: The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source and contributes to the analyte's signal.[1][2]
Troubleshooting Steps:
-
Optimize MS Conditions: Adjust source parameters such as collision energy and cone voltage to minimize in-source fragmentation.[1]
-
Select Stable Labeling Position: Choose a deuterated standard where the labels are on chemically stable positions of the molecule.[1]
Quantitative Data Summary
The following tables summarize the impact of various factors on deuterium isotope effects.
Table 1: Factors Influencing the Chromatographic Isotope Effect (CIE)
| Factor | Observation | Rationale |
| Chromatographic Mode | In Reversed-Phase LC, deuterated compounds generally elute earlier.[7][9][10] In Normal-Phase LC, they tend to elute later.[9] | In RPLC, the slightly lower hydrophobicity of the C-D bond leads to weaker interactions with the non-polar stationary phase.[9] In NPLC, there is a stronger interaction with the polar stationary phase.[9] |
| Number of Deuterium Atoms | A greater number of deuterium atoms can lead to a more pronounced shift in retention time.[7] | The cumulative effect of multiple C-D bonds amplifies the difference in physicochemical properties. |
| Position of Deuteration | Deuteration on aromatic rings may have a different impact than on aliphatic chains.[7] | The position of the label influences the molecule's overall polarity and interaction with the stationary phase.[7] |
| Mobile Phase & Temperature | The organic modifier, pH, and temperature can all modulate the observed retention time difference.[7] | These parameters alter the interactions between the analyte and the stationary phase. |
Table 2: Factors Influencing H/D Back-Exchange
| Factor | Impact on H/D Exchange Rate | Mitigation Strategy |
| pH | Catalyzed by both acidic and basic conditions. Minimal exchange rate typically at pH 2.5-3.0.[12] | Adjust mobile phase pH to the 2.5-3.0 range. |
| Temperature | Increases with higher temperatures.[4][12] | Keep samples and columns cool (e.g., 0-4°C).[13] |
| Solvent Composition | Protic solvents (e.g., water, methanol) are the source of hydrogen for back-exchange.[4][12] | Use aprotic solvents for sample storage where possible.[4] |
| Label Position | Deuteriums on heteroatoms (-OH, -NH) are highly labile.[12] Labels on aromatic rings are generally stable.[1] | Select internal standards with deuterium labels on chemically stable positions.[1][12] |
Experimental Protocols
Protocol 1: Deuterium Back-Exchange Stability Test
Objective: To determine the stability of the deuterated internal standard in the analytical solutions over time.[2]
Methodology:
-
Prepare Solutions:
-
Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.[2]
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[2]
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[2]
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[2]
-
In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[2]
-
Protocol 2: Quantification of Isotopic Purity
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[1][2]
Methodology:
-
Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[2]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.[2]
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[2]
-
Data Analysis: Calculate the percentage of the unlabeled analyte relative to the main deuterated peak. This will give you an indication of the isotopic purity.[1]
Visualizations
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Complete Derivatization of Octanoic Acid-d2 for GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and reliable derivatization of Octanoic acid-d2 for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Direct GC analysis of free fatty acids like this compound is challenging due to their low volatility and the polar nature of the carboxylic acid group.[1] This polarity can lead to strong interactions with the GC column's stationary phase, resulting in poor chromatographic performance, including broad, tailing peaks, and potential adsorption to the column.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester, which significantly improves peak shape, thermal stability, and overall chromatographic separation.[2]
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent and effective methods for the derivatization of fatty acids, including this compound, are:
-
Esterification: This method converts the carboxylic acid to a fatty acid methyl ester (FAME). The most common reagent for this is Boron Trifluoride-Methanol (BF3-Methanol).[1] This method is robust, and the resulting FAMEs are stable.[2][3]
-
Silylation: This technique replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS).[1][4] Silylation is a versatile method that can also derivatize other functional groups.[1]
Q3: I am working with this compound. Should I be concerned about Hydrogen-Deuterium (H/D) exchange during derivatization?
A3: Yes, H/D exchange is a potential concern when derivatizing deuterated compounds, as it can compromise the isotopic purity of your analyte. The acidic proton of the carboxylic acid group is susceptible to exchange with protons from protic solvents like water or methanol (B129727). While the deuterium (B1214612) atoms on the carbon chain of this compound are generally stable, the deuterium on the carboxyl group (if any) would be readily exchanged. More importantly, any residual water in the reaction can lead to the hydrolysis of the derivatizing agent and the formed derivative, which can affect derivatization efficiency.
To minimize the risk of H/D exchange and ensure the integrity of your deuterated standard:
-
Work under strictly anhydrous (dry) conditions. This is the most critical factor. Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried, for instance, by oven-drying.
-
For silylation reactions, which are highly sensitive to moisture, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
When using BF3-Methanol , while methanol is a protic solvent, the reaction is driven towards esterification. Ensuring the absence of water is still crucial for optimal results.[6]
Q4: How can I tell if my derivatization is incomplete?
A4: Incomplete derivatization will manifest in your chromatogram in several ways:
-
Poor peak shape: You may observe tailing or broad peaks for your analyte.[1]
-
Low signal response: The peak area or height will be smaller than expected.
-
Multiple peaks: You might see a peak for the underivatized this compound (if it elutes) and/or partially derivatized products.
-
Poor reproducibility: Inconsistent peak areas across replicate injections.
To confirm complete derivatization, you can perform a time-course study, analyzing aliquots at different time points until the peak area of the derivative plateaus.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
Problem 1: Incomplete Derivatization
Symptoms:
-
Low peak area for the derivatized analyte.
-
Presence of a peak corresponding to the underivatized acid.
-
Poor reproducibility of results.
Potential Causes and Solutions:
| Cause | Solution |
| Presence of Moisture | Moisture consumes the derivatizing reagent, especially silylating agents.[1] Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Store reagents under an inert atmosphere.[5] |
| Insufficient Reagent | An inadequate amount of derivatizing reagent will lead to an incomplete reaction. Use a sufficient molar excess of the reagent. For silylation, a general guideline is at least a 2:1 molar ratio of the reagent to active hydrogens.[5] |
| Suboptimal Reaction Time or Temperature | The reaction may not have reached completion. Optimize the reaction conditions. For BF3-Methanol, heating at 60°C for 60 minutes is a common starting point.[1] For silylation with BSTFA, heating at 60-80°C for 30-60 minutes is typical.[3] |
| Reagent Degradation | Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and check the expiration date. |
| Sample Matrix Effects | Components in the sample matrix can interfere with the derivatization reaction. Perform a sample cleanup or extraction prior to derivatization. |
Problem 2: Poor Peak Shape (Tailing)
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
Potential Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | Unreacted polar carboxylic acid groups will interact with active sites in the GC system.[1] Follow the troubleshooting steps for incomplete derivatization. |
| Active Sites in the GC System | Silanol groups on the surface of the inlet liner, glass wool, or column can interact with the analyte. Use a deactivated inlet liner and column. Regularly replace the septum and liner.[2] |
| Column Contamination | Accumulation of non-volatile residues can create active sites. Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column. |
| Improper Column Installation | A poor column cut or incorrect installation can cause peak distortion. Ensure a clean, square cut and correct installation depth. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample. |
Experimental Protocols
Protocol 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a general guideline for the formation of fatty acid methyl esters (FAMEs).[1][7]
Materials:
-
Dried sample containing this compound
-
BF3-Methanol solution (14% w/v)
-
Anhydrous Hexane (B92381)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Reaction vial with a screw cap
Procedure:
-
Place the dried sample (e.g., 100 µL of a 1 mg/mL solution) into a reaction vial.
-
Add 50 µL of 14% BF3-Methanol solution.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
Add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: Silylation with BSTFA (+1% TMCS)
This protocol is a general guideline for the formation of trimethylsilyl (TMS) esters.[1]
Materials:
-
Dried sample containing this compound
-
BSTFA with 1% TMCS
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Reaction vial with a screw cap
Procedure:
-
Ensure the sample is completely dry in a reaction vial.
-
Add 100 µL of an anhydrous solvent to dissolve the sample.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
The sample can be directly injected or diluted with an appropriate solvent if necessary.
Quantitative Data Summary
The choice of derivatization method can impact the yield and reproducibility of your analysis. The following tables summarize key parameters and comparative data for the two most common methods.
Table 1: Comparison of Derivatization Methods for Octanoic Acid
| Parameter | Esterification (BF3-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Target Group | Carboxyl | Carboxyl, Hydroxyl, Amino |
| Derivative Stability | High | Moderate (sensitive to hydrolysis)[5] |
| Reaction Conditions | Mild (e.g., 60°C for 60 min)[1] | Mild (e.g., 60°C for 60 min)[1] |
| Moisture Sensitivity | Sensitive[1] | Highly Sensitive[1][5] |
| Byproducts | Volatile | Volatile |
| H/D Exchange Risk | Lower | Higher if moisture is present |
Table 2: Illustrative Derivatization Efficiency and Reproducibility
| Derivatization Method | Analyte | Average Yield (%) | Relative Standard Deviation (RSD, %) |
| BF3-Methanol | Octanoic Acid | >95% | <5% |
| BSTFA + 1% TMCS | Octanoic Acid | >98% | <3% |
Note: The data in this table is illustrative and based on typical performance. Actual results may vary depending on experimental conditions, sample matrix, and instrumentation.
Visualizations
Experimental Workflow: Esterification of this compound
Caption: Workflow for the esterification of this compound.
Troubleshooting Logic: Incomplete Derivatization
Caption: Troubleshooting decision tree for incomplete derivatization.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. repository.seafdec.org [repository.seafdec.org]
Validation & Comparative
A Comparative Guide to Octanoic Acid-d2 vs. Octanoic Acid-13C8 as Internal Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard (IS) is a critical decision that directly influences data accuracy and reliability. In mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation, chromatography, and ionization.[1] This guide provides an objective, data-driven comparison of two SIL standards for octanoic acid: Octanoic acid-d2 and Octanoic acid-13C8.
While both standards serve the same fundamental purpose—correcting for analytical variability—their performance can differ due to the nature of their isotopic labels. The choice between deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling can have significant implications for data quality.[2]
Head-to-Head Performance Comparison
The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.[1]
Chromatographic Co-elution
An ideal internal standard must co-elute perfectly with the analyte to experience the same matrix effects at the moment of ionization.[2]
-
Octanoic acid-13C8 : This standard is expected to co-elute perfectly with unlabeled octanoic acid. Because the heavier ¹³C isotopes are distributed throughout the carbon backbone, the physicochemical properties like polarity and hydrophobicity remain virtually identical to the native compound.[1] This ensures that both the analyte and the IS move through the chromatography column at the same rate.
-
This compound : Deuterated standards often exhibit a chromatographic shift, a phenomenon known as the "isotope effect."[3] In reversed-phase liquid chromatography (LC), deuterated compounds, including fatty acids, typically elute slightly earlier than their non-deuterated counterparts.[3][4] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle differences in molecular interactions. This separation, even if minor, can compromise accurate quantification if matrix effects are not uniform across the elution peak.[3]
Isotopic Stability
The stability of the isotopic label is paramount; any loss or exchange of the label will compromise the integrity of the quantification.
-
Octanoic acid-13C8 : The ¹³C labels are incorporated into the fundamental carbon skeleton of the molecule. This makes them exceptionally stable and not susceptible to chemical exchange under typical analytical conditions.[1]
-
This compound : Deuterium labels on a carbon skeleton (an alkyl chain) are generally stable. However, deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly under strongly acidic or basic conditions.[1][5] While less likely for labels on an alkyl chain compared to those on heteroatoms (like -OH or -NH), the risk, though minimal, is not zero. The complete stability of ¹³C labels makes them the more robust choice.[6]
Matrix Effect Compensation
Matrix effects—the suppression or enhancement of ionization by co-eluting compounds—are a major challenge in bioanalysis.
-
Octanoic acid-13C8 : Due to its perfect co-elution with the analyte, Octanoic acid-13C8 experiences the exact same matrix effects at the same time. This allows for the most accurate and precise correction, leading to more reliable results, especially in complex biological matrices like plasma or urine.[1]
-
This compound : The potential for a chromatographic shift means the deuterated standard may not be in the identical "analytical space" as the analyte during ionization. If ion suppression or enhancement varies across this small time gap, the correction will be imperfect, potentially leading to biased results. In one documented case, an imperfect retention time match led to a 40% error in quantification.[3]
Data Presentation: Performance Summary
The following table summarizes the expected performance differences between the two internal standards, based on established principles for deuterated and ¹³C-labeled compounds.
| Performance Parameter | This compound | Octanoic acid-13C8 | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier in reversed-phase LC.[3] | Co-elutes perfectly with the unlabeled analyte.[1] | Perfect co-elution of ¹³C-IS provides superior correction for matrix effects.[1] |
| Isotopic Stability | Generally stable, but a minimal risk of back-exchange exists under certain conditions.[1][5] | Exceptionally stable with no risk of isotopic exchange.[1] | The stability of the ¹³C label ensures the integrity of the IS throughout the analytical workflow.[6] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts, leading to potential inaccuracies.[3] | Excellent, due to identical elution and ionization behavior.[1] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[2] |
| Expected Accuracy (% Bias) | < ±15% | < ±10% | ¹³C-labeled standards generally demonstrate improved accuracy.[2] |
| Expected Precision (% RSD) | < 15% | < 10% | The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification.[2] |
| Cost & Availability | Generally less expensive and more widely available.[5][6] | Typically more expensive due to more complex synthesis.[5] | The higher cost of ¹³C-IS is often justified by reduced method development time and higher data quality.[5] |
Experimental Protocols
A rigorous and well-defined protocol is essential for the accurate quantification of octanoic acid. The following methodology is a general guideline for the analysis in human plasma using LC-MS/MS and is applicable to either internal standard.
Sample Preparation and Lipid Extraction (MTBE Method)
-
Sample Thawing : Thaw human plasma samples on ice.
-
Internal Standard Spiking : To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add 10 µL of a working solution of either this compound or Octanoic acid-13C8 at a known concentration (e.g., 1 µg/mL). This should be the very first step to account for variability in extraction.[7]
-
Protein Precipitation & Extraction : Add 500 µL of methyl-tert-butyl ether (MTBE) and 125 µL of methanol. Vortex vigorously for 1 minute.
-
Phase Separation : Add 125 µL of water to induce phase separation. Vortex for 20 seconds.
-
Centrifugation : Centrifuge at 14,000 x g for 5 minutes.
-
Lipid Collection : Carefully collect the upper organic layer (MTBE layer) and transfer it to a new 1.5 mL tube.[8]
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in 100 µL of a solvent suitable for LC-MS analysis (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[8]
LC-MS/MS Analysis
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient suitable for the separation of medium-chain fatty acids.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
Ionization Mode : Negative ion electrospray ionization (ESI-).[8]
-
Detection Mode : Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both octanoic acid and the chosen internal standard.[1]
Data Analysis and Quantification
-
Peak Integration : Integrate the peak areas for both the analyte (octanoic acid) and the internal standard.
-
Ratio Calculation : Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve : Prepare a series of calibration standards with known concentrations of octanoic acid and a constant concentration of the internal standard. Plot the peak area ratio against the analyte concentration to generate a calibration curve.[9]
-
Quantification : Determine the concentration of octanoic acid in the samples by comparing their peak area ratios to the linear regression of the calibration curve.[8]
Mandatory Visualization
Logical Comparison of Internal Standards
Caption: Logical workflow for selecting an internal standard.
Experimental Workflow for Quantification
Caption: Experimental workflow for octanoic acid quantification.
Conclusion and Recommendation
The choice between this compound and Octanoic acid-13C8 hinges on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budget considerations.
-
This compound is a viable and cost-effective option for many applications. However, it requires careful validation to ensure that any chromatographic shift does not negatively impact data quality, especially in samples with significant matrix effects.[3]
-
Octanoic acid-13C8 represents the superior choice for quantitative bioanalysis.[2] Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[1] It eliminates the risks associated with the deuterium isotope effect and isotopic instability.
For researchers and drug development professionals where data quality, accuracy, and reliability are non-negotiable, the investment in Octanoic acid-13C8 is a scientifically sound decision that leads to more robust and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Cross-Validation of Octanoic Acid-d2 Quantification: A Comparative Guide to LC-MS/MS, GC-MS, and ELISA Methods
For researchers, scientists, and drug development professionals, the accurate quantification of deuterated compounds like Octanoic acid-d2 is critical for pharmacokinetic studies, metabolic labeling experiments, and as an internal standard in mass spectrometry-based assays. The choice of analytical methodology can significantly impact the precision, sensitivity, and throughput of these measurements. This guide provides an objective comparison of three common quantification platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by representative experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The selection of a quantification method often depends on a balance between sensitivity, specificity, and throughput. Below is a summary of typical performance characteristics for each method, compiled from studies on short-chain fatty acids and their deuterated analogs. It is important to note that direct comparative studies for this compound across all three platforms are not extensively available in published literature; therefore, these values represent expected performance based on analogous compounds.[1][2][3][4]
| Performance Parameter | LC-MS/MS | GC-MS | Competitive ELISA (Hypothetical) |
| Linearity (R²) | >0.99[4] | >0.99[2] | >0.98 |
| Limit of Detection (LOD) | 0.8 - 14.0 ng/mL[3][4] | 0.002 - 0.01 µg/mL[2] | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 2.4 - 45.0 ng/mL[3][4] | 0.02 - 0.1 µg/mL[2] | 5 - 50 ng/mL |
| Intra-day Precision (%CV) | <10%[3] | <15%[2] | <15% |
| Inter-day Precision (%CV) | <10%[3] | <15%[2] | <20% |
| Recovery | 83.4 - 112.8%[3] | 97.8 - 108.3%[2] | 80 - 120% |
| Derivatization Required | Optional, can enhance sensitivity[5][6] | Mandatory[1][7] | Not applicable |
| Sample Throughput | High[1] | Lower[1] | Very High |
| Specificity | Very High | High | Moderate to High |
Mandatory Visualization
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of quantitative assays. Below are representative protocols for the analysis of this compound by LC-MS/MS, GC-MS, and a hypothetical competitive ELISA.
Protocol 1: Quantification of this compound by LC-MS/MS
This method allows for the direct analysis of this compound, often without the need for derivatization, providing high throughput and specificity.[4][8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., a different deuterated fatty acid like Decanoic acid-d4).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1% formic acid to ensure the analyte is in its protonated form.
-
Add 600 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether), vortex for 2 minutes, and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound (e.g., m/z 147.1 → 102.1) and the internal standard.
-
Protocol 2: Quantification of this compound by GC-MS
This protocol requires derivatization to increase the volatility of this compound for gas chromatography.[9][10][11]
-
Sample Preparation and Derivatization:
-
Perform liquid-liquid extraction as described in Protocol 1 (steps 1a-1g).
-
To the dried extract, add 50 µL of a derivatizing agent. A common choice for fatty acids is N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 80°C), and ramp up to a higher temperature (e.g., 280°C) to ensure separation of analytes.
-
Mass Spectrometry: Electron ionization (EI) source.
-
Data Acquisition: Use scan mode to identify the derivatized this compound and selected ion monitoring (SIM) mode for quantification.
-
Protocol 3: Quantification of this compound by Competitive ELISA (Hypothetical)
As specific ELISA kits for this compound are not widely available, this protocol is based on the principles of competitive immunoassays for small molecules.[12][13] This would require the generation of a specific antibody to octanoic acid.
-
Assay Principle: The assay is based on the competition between free this compound in the sample and a fixed amount of octanoic acid conjugated to a carrier protein (e.g., BSA) coated on the microplate wells, for a limited number of specific antibody binding sites.
-
Assay Procedure:
-
Coating: Coat a 96-well microplate with an octanoic acid-BSA conjugate and incubate overnight. Block non-specific binding sites.
-
Competitive Reaction: Add standards or samples containing this compound to the wells, followed by the addition of a limited amount of anti-octanoic acid primary antibody. Incubate to allow competition.
-
Washing: Wash the plate to remove unbound antibody and analyte.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody that binds to the primary antibody captured on the plate. Incubate and wash.
-
Signal Development: Add a TMB substrate solution. The color development is inversely proportional to the amount of this compound in the sample.
-
Readout: Stop the reaction with an acid solution and measure the absorbance at 450 nm. A standard curve is generated by plotting the absorbance versus the concentration of the standards.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. food.r-biopharm.com [food.r-biopharm.com]
A Researcher's Guide to Quantitative Assays: Evaluating Octanoic Acid-d2 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly in metabolomics and drug development, the precision and accuracy of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantification, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the performance of deuterated internal standards, such as Octanoic acid-d2, with other alternatives, supported by established principles and representative experimental data.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency and extraction recovery, and be distinguishable by mass.[1] Both deuterated and ¹³C-labeled standards fulfill the last criterion, but their performance can differ in other key aspects. The choice between a deuterated and a ¹³C-labeled internal standard can have significant implications for data quality and assay reliability.[1]
Table 1: Key Performance Differences Between Deuterated and ¹³C-Labeled Internal Standards
| Performance Metric | Deuterated Standard (e.g., this compound) | ¹³C-Labeled Standard (e.g., Octanoic acid-¹³C₈) | Advantage |
| Chromatographic Co-elution | Potential for a slight retention time shift relative to the native analyte due to the "isotope effect."[2] | Co-elutes perfectly with the native analyte as the mass difference has a negligible impact on physicochemical properties.[2] | ¹³C-Labeled |
| Isotopic Stability | Risk of back-exchange of deuterium (B1214612) with hydrogen from the sample matrix or solvent, especially if the label is in a labile position.[2] | The ¹³C label is incorporated into the carbon backbone, making it highly stable and not susceptible to exchange.[3] | ¹³C-Labeled |
| Correction for Matrix Effects | A chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising accurate quantification.[2][3] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3] | ¹³C-Labeled |
| Accuracy & Precision | Can lead to inaccuracies if the chromatographic shift is significant. However, with proper validation, high accuracy and precision can be achieved.[4] | Generally provides improved accuracy and precision due to better co-elution and stability.[4] | ¹³C-Labeled |
| Availability & Cost | Generally more widely available and cost-effective. | Often more expensive and less commonly available. | Deuterated |
Note: The data presented here is based on general principles of stable isotope-labeled internal standards and not from a direct comparative study of this compound and its ¹³C-labeled analog.
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of a short-chain fatty acid, like octanoic acid, in human plasma using a deuterated internal standard with LC-MS/MS. This protocol should be optimized and validated for the specific analyte and laboratory conditions.
Protocol: Quantification of Octanoic Acid in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
Analytes: Octanoic acid and this compound (Internal Standard).
-
Chemicals: Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure), Methanol (HPLC grade).
-
Biological Matrix: Drug-free human plasma.
2. Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Octanoic acid and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Octanoic acid stock solution in methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol:water (1:1, v/v).
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an LC vial for analysis.
5. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure good separation and peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Octanoic acid: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
6. Data Analysis
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
A linear regression with a weighting factor of 1/x² is typically used.[5]
Visualizations
Experimental Workflow
Signaling Pathway
In tissues with high energy requirements, such as the heart, a significant portion of energy is derived from fatty acid beta-oxidation. During this process, long-chain acyl-CoA molecules are broken down into acetyl-CoA molecules. The acetyl-CoA generated then enters the mitochondrial TCA cycle to produce ATP, NADH, and FADH2.
References
Isotopic Stability Showdown: Octanoic Acid-d2 vs. 13C-Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of the isotopic stability of deuterium-labeled octanoic acid (Octanoic acid-d2) and carbon-13-labeled (¹³C) octanoic acid standards, supported by established principles and experimental data from analogous compounds.
Stable isotope-labeled (SIL) internal standards are the cornerstone of precise quantification in complex biological matrices. By mimicking the physicochemical properties of the analyte, they effectively compensate for variations during sample preparation, chromatography, and ionization. However, the choice between deuterium (B1214612) and ¹³C labeling can significantly impact analytical performance, primarily due to differences in isotopic stability and chromatographic behavior.
Executive Summary: The Superior Stability of ¹³C-Labeling
While both deuterated and ¹³C-labeled standards are utilized, the scientific consensus and available data strongly indicate that ¹³C-labeled octanoic acid offers superior performance for high-stakes quantitative assays. This advantage stems from the greater bond strength of carbon-13 compared to deuterium, which imparts higher isotopic stability and minimizes the risk of analytical inaccuracies arising from chromatographic shifts and isotopic back-exchange. Deuterated standards, while often more readily available and cost-effective, are susceptible to these phenomena, which can compromise data integrity.
Performance Comparison: Isotopic Stability and Chromatographic Behavior
The primary concerns with deuterated standards are the potential for isotopic back-exchange and altered chromatographic retention times, neither of which typically affects ¹³C-labeled compounds.
| Performance Metric | This compound (Deuterated) | ¹³C-Labeled Octanoic Acid | Rationale |
| Isotopic Stability | Moderately stable; susceptible to back-exchange. | Highly stable. | The carbon-deuterium (C-D) bond is weaker than the carbon-hydrogen (C-H) bond, making it more susceptible to exchange with protons from the solvent or matrix, especially under certain pH and temperature conditions.[1][2] The carbon-13 isotope is integrated into the stable carbon backbone of the molecule and is not prone to exchange. |
| Chromatographic Co-elution | Potential for retention time shift (isotopic effect). | Virtually identical retention time to the native analyte. | The significant mass difference between deuterium and hydrogen can alter the physicochemical properties of the molecule, leading to a slight difference in retention time compared to the unlabeled analyte.[3][4] This can be particularly problematic in high-resolution chromatography. The mass difference between ¹³C and ¹²C has a negligible effect on retention time, ensuring near-perfect co-elution. |
| Accuracy & Precision | Can be compromised by isotopic exchange and chromatographic shifts, potentially leading to quantification errors. | Generally provides higher accuracy and precision. | Inaccurate quantification can occur if the internal standard does not perfectly track the analyte's behavior due to chromatographic separation or if the label is lost. The superior stability and co-elution of ¹³C-labeled standards lead to more reliable and reproducible results. |
| Cost | Generally less expensive to synthesize. | Typically more expensive to synthesize. | The synthetic routes for introducing deuterium are often simpler and less costly than those for incorporating ¹³C. |
Experimental Protocols
To ensure the highest quality of data when using either deuterated or ¹³C-labeled octanoic acid as an internal standard, a rigorously validated experimental protocol is essential. Below are detailed methodologies for a typical quantitative analysis in a biological matrix such as human plasma.
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting small molecules like octanoic acid from plasma.
-
Internal Standard Spiking: To 100 µL of thawed human plasma in a polypropylene (B1209903) microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled octanoic acid) at a concentration that falls within the linear range of the assay.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube for analysis.
LC-MS/MS Analysis
This section outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of octanoic acid.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient suitable for the separation of medium-chain fatty acids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled octanoic acid and the chosen isotopic standard (this compound or ¹³C-labeled octanoic acid).
-
Data Analysis
-
Peak Integration: Integrate the peak areas for both the analyte (octanoic acid) and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Quantification: Determine the concentration of octanoic acid in the samples by comparing the calculated peak area ratios to a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting a ¹³C-labeled internal standard for optimal analytical performance.
Conclusion and Recommendation
The selection of an internal standard is a pivotal decision in quantitative mass spectrometry that directly influences the quality of the resulting data. While deuterated standards like this compound are widely used, they possess inherent limitations, including the potential for chromatographic shifts and isotopic back-exchange, which can compromise analytical accuracy.[1][4]
For researchers, scientists, and drug development professionals who demand the highest level of precision and reliability in their quantitative assays, ¹³C-labeled octanoic acid is unequivocally the superior choice . Its high isotopic stability and near-perfect co-elution with the native analyte minimize the risk of analytical artifacts, leading to more robust and defensible scientific outcomes. The initial higher cost of ¹³C-labeled standards is often justified by the enhanced data quality and the avoidance of potential complications and re-analyses associated with less stable deuterated analogues.
References
Quantitative Analysis of Octanoic Acid-d2 in Biofluids: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of analytical methodologies for the quantification of Octanoic acid-d2 in biological fluids. We present supporting experimental data and detailed protocols to inform the selection of the most appropriate internal standard for achieving accurate and reproducible results.
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis. Their near-identical physicochemical properties to the endogenous analyte allow for effective correction of variability during sample preparation and analysis. However, alternative internal standards, such as odd-chain fatty acids, offer a more cost-effective solution. This guide compares the performance of this compound with a common odd-chain fatty acid internal standard, Heptadecanoic acid (C17:0), for the quantification of octanoic acid in biofluids.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods. The following table summarizes the key performance characteristics of this compound versus Heptadecanoic acid for the analysis of octanoic acid in human plasma.
| Performance Metric | This compound (Deuterated Standard) | Heptadecanoic acid (C17:0) (Odd-Chain Standard) |
| Linearity (Range) | 1 - 1000 ng/mL (for a panel of 19 free fatty acids) | Not specified for octanoic acid, but a linearity of R² > 0.98 was achieved for other fatty acids using C17:0 as an internal standard[1] |
| Correlation Coefficient (R²) | > 0.99 (for a panel of 19 free fatty acids) | > 0.98[1] |
| Limit of Detection (LOD) | Method dependent, generally in the low ng/mL range | Not specified for octanoic acid |
| Limit of Quantification (LOQ) | 2 nM (for nitrated fatty acids using C17:0 as IS)[1] | 2 nM (for nitrated fatty acids)[1] |
| Accuracy (% Recovery) | Typically 85-115% | Typically 80-120% |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
A validated and robust experimental protocol is essential for accurate and reproducible quantification of octanoic acid in biofluids. Below are detailed methodologies for sample preparation and analysis using both LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Octanoic Acid Quantification in Human Plasma
This protocol is adapted from established methods for the analysis of free fatty acids in human plasma.[2][3]
1. Materials and Reagents:
-
Octanoic acid standard
-
This compound or Heptadecanoic acid (Internal Standard)
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (ethically sourced)
2. Sample Preparation:
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard solution (a working solution of this compound or Heptadecanoic acid in methanol).
-
Add 295 µL of acetonitrile containing 1% formic acid to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: A suitable gradient to separate octanoic acid from other plasma components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[2]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for octanoic acid and the internal standard should be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Octanoic Acid Quantification in Urine
This protocol is a general guideline for the analysis of medium-chain fatty acids in urine and may require optimization.[4]
1. Materials and Reagents:
-
Octanoic acid standard
-
This compound or Heptadecanoic acid (Internal Standard)
-
Methanol, Iso-octane
-
Hydrochloric acid (HCl)
-
Pentafluorobenzyl bromide (PFBBr) for derivatization
-
Urine samples
2. Sample Preparation and Derivatization:
-
To a suitable volume of urine, add a known amount of the internal standard (this compound or Heptadecanoic acid).
-
Acidify the sample with HCl.
-
Extract the fatty acids with iso-octane.
-
Evaporate the iso-octane extract to dryness under a stream of nitrogen.
-
Derivatize the dried residue with PFBBr to form pentafluorobenzyl esters, which are more volatile and suitable for GC analysis.[4]
3. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for fatty acid analysis (e.g., DB-FFAP).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Oven Temperature Program: A programmed temperature gradient to separate the fatty acid derivatives.
-
MS Detector: A mass spectrometer operating in negative ion chemical ionization (NICI) mode.[4]
-
Data Acquisition: Selected Ion Monitoring (SIM) of the characteristic ions for the derivatized octanoic acid and the internal standard.
Metabolic Pathway of Octanoic Acid
Octanoic acid, a medium-chain fatty acid, is primarily metabolized through beta-oxidation within the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle for energy production.
Caption: Mitochondrial beta-oxidation of octanoic acid.
Conclusion
Both deuterated and odd-chain fatty acid internal standards can be effectively used for the quantification of octanoic acid in biofluids. Stable isotope-labeled standards like this compound are generally preferred for their ability to more accurately correct for matrix effects and variations in sample processing, leading to higher precision and accuracy. However, odd-chain fatty acids such as Heptadecanoic acid provide a viable and more economical alternative, particularly for less demanding applications. The choice of internal standard should be based on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the complexity of the biological matrix. The provided protocols offer a robust starting point for the development and validation of analytical methods for octanoic acid quantification in a research or clinical setting.
References
A Proposed Framework for Inter-Laboratory Comparison of Octanoic Acid-d2 Quantification
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of publicly available, formal inter-laboratory comparison studies specifically focused on the quantification of Octanoic acid-d2. Such studies are vital for establishing standardized methodologies and ensuring the consistency and comparability of results across various research and clinical laboratories. This compound serves as a crucial internal standard for the accurate quantification of endogenous octanoic acid by mass spectrometry, a key biomarker in several metabolic pathways and disease states.[1]
This guide presents a proposed framework for conducting an inter-laboratory comparison of this compound quantification. It outlines detailed experimental protocols based on established analytical techniques, provides a structure for comparative data presentation, and includes visualizations to clarify workflows and metabolic context.
Proposed Inter-Laboratory Study Design
A successful inter-laboratory comparison would necessitate a central organizing body to prepare and distribute standardized samples. This would allow for an objective assessment of method performance across different laboratories.
Key Stages of the Proposed Study:
-
Sample Preparation and Distribution: A coordinating laboratory would prepare a homogenous pool of a relevant biological matrix (e.g., human plasma) fortified with a precisely known concentration of this compound. Aliquots of this sample, along with a blank matrix and a calibration curve standard set, would be distributed to participating laboratories. To ensure an unbiased evaluation, some samples would be provided as "blind" samples, where the concentration is unknown to the participants.
-
Analysis by Participating Laboratories: Each laboratory would analyze the samples using their in-house validated method for fatty acid quantification. This would allow for the comparison of different instrumentation and variations in protocols.
-
Data Submission and Statistical Analysis: Participants would submit their final calculated concentrations for the blind samples, along with details of their methodology. The coordinating body would then perform a statistical analysis of the collective data to determine the consensus mean concentration, inter-laboratory variability (e.g., coefficient of variation), and individual laboratory performance (e.g., z-scores).[2][3]
Experimental Protocols
The following are detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most common and robust methods for this purpose.[4][5][6]
Protocol 1: GC-MS Quantification of this compound
This method involves the extraction of fatty acids, derivatization to increase volatility, and subsequent analysis by GC-MS.
1. Sample Preparation and Lipid Extraction:
- To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., Heptadecanoic acid-d3 if this compound is the analyte of interest).
- Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex vigorously for 2 minutes.[5]
- Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.[5]
- Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.[5]
- Carefully transfer the lower organic phase to a new glass tube.
2. Saponification and Derivatization (FAMEs Preparation):
- Dry the lipid extract under a gentle stream of nitrogen.
- Add 2 mL of 14% Boron Trifluoride-Methanol (BF3-MeOH) to the dried extract.[5]
- Cap the tube tightly and heat at 100°C for 30 minutes to form Fatty Acid Methyl Esters (FAMEs).[5]
- Cool the tube to room temperature.
- Add 1 mL of hexane (B92381) and 2 mL of saturated NaCl solution, and vortex for 1 minute.[5]
- Centrifuge at 1,000 x g for 5 minutes.[5]
- Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[5]
3. GC-MS Instrumental Parameters:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.
- Injection Mode: Splitless.
- Oven Program: Start at 80°C, ramp to 170°C at 20°C/min, then to 250°C at 20°C/min, and hold for 5 minutes.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
- Acquisition Mode: Selected Ion Monitoring (SIM).[5][7]
Protocol 2: LC-MS/MS Quantification of this compound
This method offers high sensitivity and specificity without the need for derivatization.
1. Sample Preparation and Protein Precipitation:
- To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Octanoic acid-d15).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.[8]
- Transfer to an LC vial for analysis.[8]
2. LC-MS/MS Instrumental Parameters:
- Liquid Chromatograph: Shimadzu Nexera or equivalent UHPLC system.[7]
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[7]
- Mobile Phase A: 0.1% formic acid in water.[4][7]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[4][7]
- Gradient: A suitable gradient starting from 10% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.[7]
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.[7]
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]
Data Presentation
The quantitative data from the inter-laboratory comparison should be summarized in a clear and structured table to facilitate easy comparison of performance.
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Quantification
| Laboratory ID | Method | Reported Concentration (µg/mL) | % Recovery | Z-Score |
| Lab 01 | GC-MS | 9.85 | 98.5% | -0.5 |
| Lab 02 | LC-MS/MS | 10.12 | 101.2% | 0.4 |
| Lab 03 | LC-MS/MS | 9.95 | 99.5% | 0.0 |
| Lab 04 | GC-MS | 10.30 | 103.0% | 1.2 |
| Lab 05 | LC-MS/MS | 9.70 | 97.0% | -1.0 |
| Lab 06 | GC-MS | 10.55 | 105.5% | 2.2 |
| Lab 07 | LC-MS/MS | 9.91 | 99.1% | -0.2 |
| Consensus Mean | 9.94 | |||
| Std. Deviation | 0.25 | |||
| True Value | 10.00 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes.
Mandatory Visualizations
The following diagrams illustrate the proposed workflow for the inter-laboratory study and the metabolic context of octanoic acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, achieving the highest level of accuracy and precision in quantitative mass spectrometry is paramount. This in-depth technical guide explores the core advantages of employing deuterated internal standards, a practice widely recognized as the gold standard for robust and reliable bioanalytical data.[1] Deuterated standards, which are stable isotope-labeled (SIL) analogs of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), have become indispensable tools in modern analytical laboratories.[2] Their unique physicochemical properties, nearly identical to the unlabeled analyte, allow for superior correction of variability throughout the analytical process, from sample preparation to detection.[2]
Mitigating the Matrix: The Core Advantage
One of the most significant challenges in quantitative mass spectrometry, particularly with complex biological matrices like plasma or whole blood, is the "matrix effect".[2] This phenomenon, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement of the analyte signal, compromising the accuracy of the results.[2][3]
Deuterated internal standards are the most effective tool to combat matrix effects.[2] Because they are chemically almost identical to the analyte, they co-elute during chromatographic separation and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise quantification of the analyte.[2] In contrast, non-labeled analogs may have different retention times and be affected differently by the matrix, leading to compromised data quality.[1]
Enhanced Precision and Accuracy: A Quantitative Look
The use of deuterated internal standards significantly improves the precision and accuracy of quantitative assays. This is evident when comparing methods using deuterated standards to those employing structural analogs or no internal standard at all. Regulatory agencies like the FDA and EMA strongly recommend using stable isotope-labeled internal standards whenever possible for bioanalytical method validation.[5][6]
| Parameter | Non-Labeled Analog IS | Deuterated IS | Rationale for Improvement |
| Accuracy (% Bias) | Can be > ±25% | Typically < ±15% | Co-elution ensures the deuterated IS experiences the same matrix effects and extraction recovery losses as the analyte, leading to a more accurate signal ratio.[1][7] |
| Precision (%RSD) | Can be > 20% | Typically < 15% | The deuterated IS corrects for run-to-run and sample-to-sample variability in instrument response and sample processing, resulting in lower relative standard deviation.[8] |
| Matrix Effect Factor | Variable (0.6 - 1.5) | Close to 1.0 | Near-identical physicochemical properties mean both analyte and IS are suppressed or enhanced to the same degree, normalizing the effect.[2] |
| Recovery | May differ from analyte | Tracks analyte recovery | The deuterated IS behaves identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction), accurately reflecting analyte loss.[9] |
Table 1: Comparative performance of deuterated versus non-labeled internal standards in bioanalytical assays. The data illustrates the significantly lower bias and higher precision achieved with deuterated standards.[1]
The Kinetic Isotope Effect (KIE): A Double-Edged Sword
The replacement of a hydrogen atom (¹H) with a deuterium atom (²H) doubles the mass of that atom.[10] This leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Breaking the C-D bond requires more energy, which can slow down chemical reactions where this bond cleavage is the rate-limiting step.[11] This phenomenon is known as the Kinetic Isotope Effect (KIE).[12]
While KIE is exploited in drug development to slow down metabolism and improve pharmacokinetics, it can be a potential pitfall for internal standards.[12]
-
Advantage: If an analyte is prone to degradation during sample storage or preparation, a deuterated standard where the label is placed at a metabolically active site can be more stable, preventing loss of the standard.
-
Disadvantage (Chromatographic Shift): The stronger C-D bond can lead to slight differences in retention time on a chromatography column, with the deuterated compound often eluting slightly earlier.[11][13] If this separation causes the analyte and the standard to elute into regions with different levels of ion suppression, it can lead to "differential matrix effects," compromising accuracy.[11][14][15]
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures.[4] Below are detailed methodologies for key aspects of their use.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a biological matrix (e.g., plasma).[16]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank plasma from at least six different sources is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank plasma before the extraction process.
-
-
Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculated as the (peak area in Set B) / (peak area in Set A). An MF < 1 indicates ion suppression, while > 1 indicates enhancement.
-
IS-Normalized MF: Calculated as the (analyte/IS peak area ratio in Set B) / (analyte/IS peak area ratio in Set A).
-
Recovery: Calculated as the (peak area in Set C) / (peak area in Set B).
-
-
Acceptance Criteria: For a deuterated standard, the IS-Normalized MF should be close to 1.0, and the coefficient of variation (%CV) across the different matrix sources should be ≤15%. This demonstrates that the internal standard effectively corrects for the matrix effect.
Protocol 2: General Bioanalytical Method Using a Deuterated IS
Objective: To accurately quantify an analyte in a biological matrix.
Methodology:
-
Sample Preparation:
-
To a defined volume of the sample (e.g., 100 µL of plasma), add a small volume of a concentrated deuterated internal standard working solution. This should be the very first step to account for all subsequent variability.[2]
-
Perform sample cleanup. A common method is protein precipitation, where a solvent like acetonitrile (B52724) or methanol (B129727) (often containing the IS) is added to the plasma.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable HPLC/UHPLC column and mobile phase gradient to achieve chromatographic separation of the analyte from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated internal standard.[2]
-
-
Quantification:
-
Generate a calibration curve by spiking blank matrix with known concentrations of the analyte and a fixed concentration of the deuterated IS.
-
Plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration.
-
Determine the concentration of the analyte in unknown samples by calculating their peak area ratio and interpolating the concentration from the calibration curve.[2]
-
Potential Limitations and Considerations
Despite being the gold standard, deuterated standards are not without potential challenges:
-
Isotopic Purity: The standard should have high isotopic purity to avoid interference from any residual unlabeled analyte, which could lead to an overestimation of the analyte's concentration.[5][6]
-
Isotopic Exchange: The deuterium labels must be on stable positions (e.g., aromatic rings) and not on exchangeable sites like -OH or -NH groups, where they can be replaced by hydrogen from the solvent.[11][17]
-
Cost and Availability: The synthesis of deuterated compounds can be complex and more expensive than non-labeled structural analogs.[1][9]
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative methods. The experimental data overwhelmingly demonstrates that deuterated internal standards offer unparalleled accuracy and precision by effectively compensating for sample loss and matrix effects.[1][7] While potential issues like chromatographic shifts and isotopic stability require careful validation, their ability to closely mimic the analyte of interest solidifies their position as the gold standard for quantitative mass spectrometry in research and drug development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Portico [access.portico.org]
- 13. benchchem.com [benchchem.com]
- 14. myadlm.org [myadlm.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. resolvemass.ca [resolvemass.ca]
Co-elution of Octanoic Acid-d2 with Native Octanoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing isotopic labeling for quantitative analysis, the precise co-elution of internal standards with their native counterparts is a critical parameter for method validation and data accuracy. This guide provides an objective comparison of the chromatographic behavior of Octanoic acid-d2 and native octanoic acid, supported by established experimental protocols and data.
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard. They are expected to exhibit identical chemical and physical properties to the analyte of interest, leading to co-elution and minimizing variability during sample preparation and analysis. This guide evaluates the co-elution characteristics of this compound, a common internal standard, with native octanoic acid.
Comparative Analysis of Chromatographic Performance
While this compound is an ideal internal standard for the quantification of octanoic acid due to its chemical similarity, a slight difference in retention time can be observed due to the kinetic isotope effect. Deuterium (d) has a higher mass than protium (B1232500) (¹H), which can lead to subtle differences in intermolecular interactions with the stationary and mobile phases during chromatography. In reverse-phase liquid chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.
The following table summarizes the expected chromatographic parameters for native octanoic acid and this compound based on typical reverse-phase LC-MS methods.
| Parameter | Native Octanoic Acid | This compound |
| Typical Retention Time (min) | 8.42 | 8.39 |
| Retention Time Difference (ΔRt) | - | ~0.03 min |
| Peak Width (min) | 0.25 | 0.25 |
| Chromatographic Resolution (Rs) | - | < 1.0 |
| Precursor Ion (m/z) [M-H]⁻ | 143.1 | 145.1 |
| Product Ion (m/z) | 143.1 | 145.1 |
Note: The data presented is representative and may vary depending on the specific LC-MS system, column, and mobile phase conditions.
Experimental Protocol: Quantification of Octanoic Acid in Human Plasma
This protocol outlines a standard method for the extraction and quantification of octanoic acid from human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 5 µL of an internal standard spiking solution (this compound in methanol).
-
Add 295 µL of acetonitrile (B52724) containing 1% formic acid.[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient from 60% B to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizing Octanoic Acid's Role: Metabolism and Signaling
Octanoic acid, a medium-chain fatty acid (MCFA), plays a significant role in cellular energy metabolism and signaling.[2][3] The following diagrams illustrate the general workflow for its analysis and its key metabolic pathways.
Figure 1. Experimental workflow for the quantification of octanoic acid in plasma.
Figure 2. Simplified metabolic and signaling pathways of octanoic acid.
References
A Comparative Guide to Octanoic Acid-d2 and Octanoic Acid-d15 as Internal Standards in Quantitative Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is fundamental to the integrity of their findings. In mass spectrometry-based analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability.[1] This guide provides an objective comparison of two commercially available deuterated internal standards for octanoic acid: Octanoic acid-d2 and Octanoic acid-d15. This comparison is supported by established analytical principles and includes detailed experimental protocols for their application.
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for variations during sample preparation, chromatography, and ionization.[2] Both this compound and Octanoic acid-d15 serve this purpose by being chemically identical to octanoic acid, yet distinguishable by their mass. However, the number and position of the deuterium (B1214612) labels can influence their performance in terms of isotopic stability and chromatographic behavior.
Performance Comparison: A Theoretical Framework
The primary distinction between this compound and Octanoic acid-d15 lies in the extent and location of deuterium labeling. This compound is deuterated at the alpha-position to the carboxyl group, while Octanoic acid-d15 is perdeuterated, with deuterium atoms replacing hydrogen on the alkyl chain.
-
Isotopic Stability: Deuterium atoms on carbons adjacent to carbonyl groups (alpha-carbons) can be susceptible to hydrogen-deuterium (H/D) exchange under certain pH and temperature conditions.[1] This "back-exchange" can compromise the isotopic purity of the standard, potentially affecting the accuracy of quantification. While generally stable under controlled analytical conditions, this compound carries a theoretical risk of this exchange. The deuterium labels on the alkyl chain of Octanoic acid-d15 are in chemically stable positions and not prone to exchange.[3]
-
Chromatographic Isotope Effect: A common phenomenon with deuterated standards is a slight shift in chromatographic retention time compared to their non-labeled counterparts, known as the deuterium isotope effect.[3] This effect is more pronounced with a higher degree of deuteration. Consequently, Octanoic acid-d15 is expected to exhibit a more significant retention time shift, typically eluting slightly earlier than the native octanoic acid in reversed-phase chromatography.[3] While modern analytical software can manage this, a significant separation could lead to the analyte and internal standard experiencing different matrix effects.
-
Mass Separation: The larger mass difference between Octanoic acid-d15 (+15 amu) and the analyte provides a distinct advantage in avoiding isotopic overlap from the naturally occurring isotopes of the analyte. This clear mass separation can enhance the specificity and selectivity of the assay, particularly at low analyte concentrations.
Quantitative Data Summary
| Performance Parameter | This compound | Octanoic acid-d15 | Justification |
| Accuracy (% Bias) | ± 10% | ± 10% | Both are expected to provide high accuracy with proper method validation. |
| Precision (%RSD) | < 15% | < 15% | Both are expected to provide high precision. |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Both should yield excellent linearity over a defined concentration range. |
| Retention Time Shift | Minimal | Noticeable | The higher degree of deuteration in d15 (B612444) is known to cause a more pronounced isotope effect.[3] |
| Risk of Isotopic Exchange | Low but possible | Negligible | The alpha-deuteriums in d2 are more labile than the alkyl deuteriums in d15.[1] |
| Matrix Effect | Comparable | Comparable | Both are expected to effectively compensate for matrix effects, assuming chromatographic resolution is adequate. |
Experimental Protocols
The successful implementation of either deuterated standard relies on a robust and validated experimental protocol. Below are detailed methodologies for the quantification of octanoic acid in human plasma using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Logical Workflow for Internal Standard Selection
Caption: Workflow for selecting an appropriate internal standard.
Protocol 1: Quantification of Octanoic Acid in Human Plasma by LC-MS/MS
This protocol is adapted for the analysis of free fatty acids without derivatization.[4]
1. Materials and Reagents
-
Human plasma (EDTA)
-
This compound or Octanoic acid-d15 internal standard stock solution (1 mg/mL in methanol)
-
Octanoic acid analytical standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
2. Sample Preparation
-
Thaw human plasma samples on ice.
-
Prepare a working internal standard solution by diluting the stock solution to 1 µg/mL in methanol.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 1 µg/mL internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[4]
3. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate octanoic acid from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
Octanoic Acid: Precursor ion [M-H]⁻ → Product ion
-
This compound: Precursor ion [M-H]⁻ → Product ion
-
Octanoic acid-d15: Precursor ion [M-H]⁻ → Product ion (Note: Specific MRM transitions must be optimized for the instrument used)
-
Simplified Experimental Workflow
Caption: General workflow for fatty acid quantification.
Protocol 2: Quantification of Octanoic Acid in Human Serum by GC-MS
This protocol involves derivatization to form more volatile esters.[6][7]
1. Materials and Reagents
-
Human serum
-
This compound or Octanoic acid-d15 internal standard stock solution (1 mg/mL in methanol)
-
Octanoic acid analytical standard
-
Iso-octane
-
Methanol
-
Hydrochloric acid (HCl)
-
Pentafluorobenzyl bromide (PFB-Br)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
2. Sample Preparation and Derivatization
-
In a glass tube, add 200 µL of serum.
-
Add 10 µL of the 1 µg/mL internal standard working solution.
-
Add 1 mL of methanol and acidify with HCl to a final concentration of 25 mM.[7]
-
Add 2 mL of iso-octane, vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper iso-octane layer to a clean tube.
-
Repeat the extraction with another 2 mL of iso-octane and combine the organic layers.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen.
-
For derivatization, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[7]
-
Incubate at room temperature for 20 minutes.
-
Dry the sample again under nitrogen.
-
Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis.[7]
3. GC-MS Parameters
-
GC System: Gas chromatograph with an autosampler
-
Column: A suitable capillary column for fatty acid analysis (e.g., VF-17ms, 30 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[6]
-
Injection Mode: Splitless
-
Oven Temperature Program: An appropriate temperature gradient to separate the octanoic acid derivative.[6]
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PFB esters of octanoic acid and the deuterated internal standard.
Conclusion and Recommendations
Both this compound and Octanoic acid-d15 are highly effective internal standards for the quantification of octanoic acid. The choice between them may depend on the specific requirements of the assay and the analytical platform.
-
This compound is a suitable and cost-effective option for most applications. However, care should be taken during method development to ensure that the analytical conditions (pH, temperature) do not promote H/D exchange.
-
Octanoic acid-d15 is recommended for assays requiring the highest level of confidence in isotopic stability. Its significant mass shift provides excellent separation from the analyte's isotopic signals. The potential for a greater chromatographic shift should be assessed during method development to ensure co-eluting matrix components do not differentially affect the analyte and the internal standard.
Ultimately, the selection of the internal standard should be followed by a thorough method validation to demonstrate its performance in the specific biological matrix and analytical system being used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
The Analytical Edge: Evaluating Octanoic Acid-d2 in Complex Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a critical challenge. This is particularly true for endogenous compounds like octanoic acid, a medium-chain fatty acid implicated in various metabolic and signaling pathways. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable and accurate results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides an objective comparison of the performance of Octanoic acid-d2 against other common internal standards, supported by established analytical principles and experimental data.
The Gold Standard: Why Deuterated Internal Standards Excel
Stable isotope-labeled internal standards, such as this compound, are considered the superior choice for quantitative bioanalysis. By incorporating deuterium (B1214612) atoms, these standards are chemically almost identical to the analyte of interest. This near-identical physicochemical behavior allows them to effectively compensate for variations throughout the analytical workflow, from sample extraction to ionization in the mass spectrometer. The primary advantage is the mitigation of "matrix effects," where co-eluting endogenous components in complex samples like plasma or serum can suppress or enhance the analyte's signal, leading to inaccurate quantification. Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.
Performance Under the Microscope: A Comparative Analysis
The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible to compensate for variations in sample preparation and instrument response. Here, we compare the expected performance of this compound with two common alternatives: a structural analog (Heptadecanoic acid, C17:0) and a ¹³C-labeled version of octanoic acid.
| Performance Metric | This compound | Heptadecanoic Acid (C17:0) | ¹³C-Octanoic Acid |
| Chemical & Physical Similarity | Very High | Moderate | Extremely High |
| Co-elution with Analyte | Nearly Identical | Different Retention Time | Identical |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Excellent to Superior |
| Recovery Consistency | High | Moderate to Low | Very High |
| Accuracy (% Bias) | < ±15% | Can be > ±20% | < ±10% |
| Precision (% RSD) | < 15% | Can be > 20% | < 10% |
Note: This table summarizes expected performance characteristics based on established principles of bioanalysis. Actual values can vary depending on the specific matrix, method, and instrumentation.
Key Takeaways:
-
This compound provides excellent performance, closely mimicking the behavior of endogenous octanoic acid.
-
Heptadecanoic acid , as a structural analog, is a more cost-effective option but is prone to different extraction efficiencies and chromatographic behaviors, potentially leading to less accurate quantification. Odd-chain fatty acids like heptadecanoic acid can also be naturally present in some dietary-influenced samples, which would interfere with its use as an internal standard.[1]
-
¹³C-Octanoic Acid represents the pinnacle for accuracy, as it is less likely to exhibit chromatographic separation from the analyte (isotopic effect) that can sometimes be observed with deuterated standards, providing the most precise correction.[2]
Experimental Protocols: A Roadmap to Accurate Quantification
A robust and validated experimental protocol is crucial for the successful quantification of octanoic acid in biological matrices. Below is a representative LC-MS/MS method.
Sample Preparation: Protein Precipitation & Extraction
-
Spiking: To 100 µL of plasma or serum in a polypropylene (B1209903) tube, add 10 µL of the internal standard solution (e.g., this compound in methanol) at a concentration within the linear range of the assay.
-
Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient suitable for the separation of medium-chain fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both octanoic acid and the internal standard.
-
Data Analysis
-
Integrate the peak areas for both the analyte (octanoic acid) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of octanoic acid in the samples by comparing the peak area ratios to a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
Visualizing the Workflow and Biological Pathways
To better understand the experimental process and the biological relevance of octanoic acid, the following diagrams illustrate the analytical workflow and key signaling pathways.
Caption: Experimental workflow for octanoic acid quantification.
Octanoic acid is not just a metabolic intermediate but also a signaling molecule that can influence cellular processes. Two key pathways it interacts with are the G-protein coupled receptor 40 (GPR40) and the AMP-activated protein kinase (AMPK) pathway.
Caption: Octanoic acid signaling via the GPR40 pathway.
Caption: Activation of the AMPK pathway by octanoic acid.
References
Guarding Against Cellular Damage: A Comparative Guide to the Kinetic Isotope Effect of Deuterated Fatty Acids
For researchers, scientists, and drug development professionals, understanding and mitigating the effects of lipid peroxidation is crucial in the quest to combat a range of diseases. This guide provides an objective comparison of deuterated polyunsaturated fatty acids (D-PUFAs) against their non-deuterated counterparts, supported by experimental data, to assess their potential in preventing oxidative damage.
The central mechanism behind the protective effects of D-PUFAs lies in the kinetic isotope effect (KIE). By replacing hydrogen atoms at the bis-allylic sites of polyunsaturated fatty acids (PUFAs) with their heavier isotope, deuterium (B1214612), the carbon-deuterium (C-D) bond becomes significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes it more difficult for reactive oxygen species (ROS) to abstract a deuterium atom, the rate-limiting first step in the cascade of lipid peroxidation. This inherent resistance to oxidation provides a powerful and targeted approach to protecting cellular membranes from damage.
Comparative Performance Against Lipid Peroxidation
The efficacy of deuterated fatty acids in reducing lipid peroxidation has been demonstrated across various experimental models. The following tables summarize key quantitative data, offering a clear comparison between deuterated and non-deuterated fatty acids.
Table 1: Reduction of Lipid Peroxidation Markers by Deuterated Fatty Acids
| Model System | Lipid Peroxidation Marker | Treatment Group | % Reduction vs. Control/H-PUFA | Reference |
| Mouse Model of Alzheimer's Disease (APP/PS1) | F2-Isoprostanes (Brain) | D-PUFA Diet | Significant reduction | [1] |
| Mouse Model of Alzheimer's Disease (Aldh2-/-) | F2-Isoprostanes (Cortex & Hippocampus) | D-PUFA Diet | ~55% | [2] |
| C. elegans | Lipid Peroxides | Deuterated trilinolenin | Significant prevention of accumulation | [3] |
| Mouse Model of Nonalcoholic Steatohepatitis (NASH) | Malondialdehyde (MDA) & 4-HNE (Liver) | D-PUFA Diet | Significant reduction | [4] |
| Mouse Model of Type 1 Diabetes | Lipid Hydroperoxides (Muscle) | D-PUFA Diet | Protection against accumulation | [5] |
Table 2: Kinetic Isotope Effect (kH/kD) of Deuterated Fatty Acids in Oxidation Reactions
| Deuterated Fatty Acid | Experimental Condition | kH/kD Value | Reference |
| 11,11-D2-Linoleic Acid | Tocopherol-mediated oxidation | 23.0 ± 2.3 | |
| 11-D1-Linoleic Acid | Tocopherol-mediated oxidation | 8.9 ± 0.2 | |
| 11,11,14,14-D4-α-Linolenic Acid | Tocopherol-mediated oxidation | 32.3 ± 3.2 | |
| 14,14-D2-α-Linolenic Acid | Tocopherol-mediated oxidation (0.5 M tocopherol) | 35.9 | |
| 11,11-D2-α-Linolenic Acid | Tocopherol-mediated oxidation (0.5 M tocopherol) | 36.1 | |
| 14,14-D2-α-Linolenic Acid | Tocopherol-mediated oxidation (0.05 M tocopherol) | 31 | |
| 11,11-D2-α-Linolenic Acid | Tocopherol-mediated oxidation (0.05 M tocopherol) | 30.9 |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Measurement of F2-Isoprostanes by LC-MS/MS
F2-isoprostanes are considered a gold-standard biomarker of in vivo lipid peroxidation. Their quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity.
a. Sample Preparation (from Tissue)
-
Homogenize tissue samples in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Perform lipid extraction using a solvent system such as the Folch method (chloroform:methanol, 2:1 v/v).
-
Saponify the lipid extract using a strong base (e.g., potassium hydroxide) to release the F2-isoprostanes from phospholipids.
-
Acidify the sample and perform solid-phase extraction (SPE) to purify and concentrate the F2-isoprostanes.
-
Derivatize the sample if necessary for improved chromatographic separation and detection.
b. LC-MS/MS Analysis
-
Inject the purified sample into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Separate the F2-isoprostane isomers using a suitable C18 column and a gradient elution program.
-
Detect and quantify the specific isomers using multiple reaction monitoring (MRM) mode, which provides high selectivity.
-
Quantify the concentration of each isomer by comparing its peak area to that of a deuterated internal standard.
Malondialdehyde (MDA) Assay
The MDA assay is a widely used method to measure lipid peroxidation by detecting the formation of malondialdehyde, a reactive aldehyde product.
a. Sample Preparation
-
Homogenize tissue or cell samples in a lysis buffer containing BHT.
-
Centrifuge the homogenate to remove insoluble material.
b. Reaction
-
Mix the supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct, which has a characteristic pink color.
-
Cool the samples on ice to stop the reaction.
c. Measurement
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
Calculate the MDA concentration based on a standard curve prepared with a known concentration of MDA.
C11-BODIPY Assay for Cellular Lipid Peroxidation
The fluorescent probe C11-BODIPY 581/591 is a sensitive indicator of lipid peroxidation in living cells. Upon oxidation, its fluorescence emission shifts from red to green, allowing for ratiometric analysis.
a. Cell Staining
-
Culture cells to the desired confluency.
-
Incubate the cells with a working solution of C11-BODIPY 581/591 (typically 1-10 µM) in cell culture medium for 30-60 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
b. Induction of Lipid Peroxidation (Optional)
-
Treat the stained cells with an oxidizing agent (e.g., cumene (B47948) hydroperoxide) to induce lipid peroxidation.
c. Fluorescence Measurement
-
Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader.
-
Measure the fluorescence intensity in both the green (oxidized) and red (reduced) channels.
-
The ratio of green to red fluorescence intensity provides a quantitative measure of lipid peroxidation.
Visualizing the Impact: Pathways and Workflows
To better understand the mechanisms at play, the following diagrams illustrate the lipid peroxidation pathway and a typical experimental workflow for assessing the kinetic isotope effect.
Caption: Lipid Peroxidation Pathway and the Protective Role of D-PUFAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope-reinforced polyunsaturated fatty acids protect mitochondria from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biojiva.com [biojiva.com]
- 5. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
The Gold Standard: Why ¹³C-Labeled Internal Standards Outperform Deuterated Counterparts in Analytical Assays
In the precise world of quantitative analysis, particularly in pharmaceutical research and clinical diagnostics, the choice of an internal standard is a critical decision that directly influences data accuracy and reliability. For mass spectrometry-based applications, stable isotope-labeled (SIL) internal standards are the undisputed gold standard, designed to mimic the behavior of the analyte of interest throughout the analytical process. However, a crucial distinction exists within this category: the choice between carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeling. A growing body of experimental evidence demonstrates the clear superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and robustness.
This guide provides an objective, data-driven comparison of ¹³C- and deuterium-labeled internal standards, offering insights for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
Key Performance Differences: A Head-to-Head Comparison
The primary distinctions between ¹³C- and deuterium-labeled internal standards stem from their fundamental physicochemical properties, which impact their performance in three critical areas: chromatographic co-elution, correction for matrix effects, and isotopic stability.
Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[1][2] This is because the substitution of a ¹²C atom with a ¹³C atom results in a negligible change to the molecule's physicochemical properties, such as polarity and hydrophobicity.[2] In contrast, deuterium-labeled standards often exhibit a chromatographic shift, typically eluting slightly earlier than the native analyte in reversed-phase chromatography.[2][3] This "isotope effect" is due to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[3] This seemingly minor difference can lead to significant analytical errors, with one study reporting a 40% error in quantification due to imperfect retention time matching with a deuterated standard.[2]
Correction for Matrix Effects: Biological matrices are complex environments, and co-eluting endogenous components can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[3] An ideal internal standard should experience the exact same matrix effects as the analyte to provide accurate correction. Due to their perfect co-elution, ¹³C-labeled standards are far more effective at compensating for these matrix effects.[2][4] The chromatographic shift of deuterated standards means they may not be in the same "analytical space" as the analyte during ionization, leading to differential matrix effects and potentially biased results.[3]
Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms.[3][5] Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions.[3][5] This can compromise the integrity of the internal standard and lead to inaccurate quantification.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the performance differences between ¹³C- and deuterium-labeled internal standards.
| Performance Parameter | Deuterated (²H) Labeled Internal Standard | ¹³C Labeled Internal Standard | Key Findings & References |
| Chromatographic Co-elution | Often exhibits a retention time shift, eluting earlier than the analyte.[2][3] | Typically co-elutes perfectly with the analyte.[4][6] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[4] |
| Accuracy & Precision | Can lead to inaccuracies, with one study reporting a 40% error due to imperfect retention time matching.[2] | Demonstrates improved accuracy and precision. | The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification. |
| Coefficient of Variation (CV%) | Higher variability in complex matrices. | In a lipidomics study, the use of a biologically generated ¹³C-IS mixture resulted in an average CV% of 6.36% compared to 11.01% for non-normalized data.[7] | ¹³C-labeled standards provide better precision in complex analytical methods.[7][8] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons, especially at labile positions.[3][5] | Highly stable with no risk of isotopic exchange.[3][5] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[5] |
Experimental Protocols
To rigorously evaluate the performance of internal standards, a well-designed experimental protocol is essential. The following outlines a general methodology for comparing ¹³C- and deuterium-labeled internal standards for the quantification of a specific analyte in a biological matrix (e.g., plasma) by LC-MS/MS.
Objective:
To compare the performance of a ¹³C-labeled and a deuterium-labeled internal standard for the quantification of a specific analyte in a biological matrix.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, ¹³C-IS, and ²H-IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to appropriate concentrations for spiking into calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Standards and QC Samples:
-
Prepare two sets of calibration curves by spiking the analyte into the biological matrix at a range of concentrations. To one set, add a fixed concentration of the ¹³C-IS. To the other set, add the same fixed concentration of the ²H-IS.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To an aliquot of each standard and QC sample, add three volumes of cold acetonitrile (B52724) containing the respective internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC method to achieve chromatographic separation of the analyte.
-
Optimize the MS/MS parameters for the analyte and both internal standards (precursor and product ions, collision energy, etc.).
-
Analyze the prepared samples.
-
-
Data Analysis and Performance Evaluation:
-
Chromatographic Co-elution: Compare the retention times of the analyte, ¹³C-IS, and ²H-IS.
-
Accuracy and Precision: Construct calibration curves for both sets of samples and calculate the accuracy and precision of the QC samples.
-
Matrix Effect Evaluation: Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Analyte and IS spiked into the matrix before extraction.
-
Calculate the matrix factor (MF) and recovery to assess the ability of each IS to compensate for matrix effects.
-
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the comparison of internal standards.
Caption: Experimental workflow for comparing ¹³C and ²H internal standards.
Caption: Logical relationship of properties affecting analytical outcome.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and reliability in their quantitative analyses, ¹³C-labeled internal standards are unequivocally the superior choice.[1][2] Their ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.[2][4] While deuterated internal standards are often more readily available and less expensive, they introduce a higher risk of chromatographic shifts and isotopic instability, which can compromise data integrity.[3][5] When data quality is non-negotiable, the investment in ¹³C-labeled internal standards is a scientifically sound decision that leads to more robust and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Octanoic Acid-d2: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of Octanoic acid-d2, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for carboxylic acids and are intended to ensure the safe handling and disposal of this compound in a laboratory setting.
Key Hazard and Safety Information
This compound is a deuterated form of octanoic acid and should be handled with care. It is classified as a hazardous substance with multiple risk factors.
GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Skin Corrosion | 1A | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Corrosive to Metals | 1 | H290: May be corrosive to metals |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
| Source: Cayman Chemical Safety Data Sheet[1] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield are recommended.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][3] A lab coat is mandatory. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Work should be conducted in a chemical fume hood.[2] |
| Hand Protection | Chemical-resistant gloves are required.[3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.
Small Spills:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.[2]
-
Contain the Spill: Use an inert absorbent material such as dry clay, sand, or diatomaceous earth to soak up the spilled liquid.[2][4][5]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[2][3]
-
Clean the Area: Thoroughly clean the spill area.[3]
Large Spills:
-
Evacuate the Area: Immediately evacuate personnel from the affected area.[2][3]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately.[3]
-
Control Ignition Sources: If the material is flammable, turn off any potential ignition sources if it is safe to do so.[6]
Disposal Protocol for this compound
Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[2] The following is a general step-by-step protocol for the disposal of this compound.
Step 1: Waste Collection and Segregation
-
Collect Waste: Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated hazardous waste container.[3]
-
Container Material: The container must be compatible with organic acids, such as high-density polyethylene (B3416737) (HDPE) or glass, and have a secure, tight-fitting lid.[3] Do not use metal containers due to the corrosive nature of the acid.[3]
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[3] Do not mix with incompatible waste streams such as bases, oxidizers, or flammable liquids.[6]
Step 2: Labeling
-
Clear Identification: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[3]
Step 3: Neutralization of Small Quantities (with caution)
For very small volumes of corrosive wastes with no other hazardous characteristics, neutralization may be an option. This procedure should only be performed by trained personnel who are confident in their understanding of the process and have the proper PPE.[7]
-
Safety First: Perform the neutralization in a fume hood, behind a safety shield, while wearing a lab coat, gloves, and safety goggles with a face shield.[7]
-
Prepare a Base Solution: Create a dilute solution of a base like sodium carbonate, calcium hydroxide (B78521), or sodium hydroxide in an ice water bath (1:10 ratio of base to ice water).[7]
-
Slow Addition: While stirring, slowly add the acidic waste to the large volume of the cold base solution.[7] This process can generate heat and vapors.[7]
-
pH Check: Monitor the pH of the solution. Once a pH between 5.5 and 9.5 is achieved and stable, the neutralized solution can be disposed of down the drain, followed by a large volume of water (at least 20 parts water to the neutralized solution).[7]
Step 4: Disposal of Containers
-
Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste.[5] They should be taken to an approved waste handling site for recycling or disposal.[5]
Step 5: Final Disposal
-
Professional Disposal: For larger quantities or when neutralization is not feasible, the labeled hazardous waste container should be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Octanoic Acid-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Octanoic acid-d2, a deuterated carboxylic acid that requires careful management due to its hazardous properties. Adherence to these protocols will help mitigate risks and ensure proper disposal, fostering a secure research environment.
Chemical Safety Profile: this compound
This compound is classified as a hazardous substance requiring stringent safety measures. The following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Statement |
| Acute Dermal Toxicity | H311: Toxic in contact with skin |
| Corrosive to Metals | H290: May be corrosive to metals |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage |
| Acute Oral Toxicity | H302: Harmful if swallowed |
| Chronic Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical when handling this compound to prevent exposure through skin contact, eye contact, or inhalation.[1][2]
Primary Barriers:
-
Gloves: Chemical-resistant gloves are mandatory. Materials such as nitrile, neoprene, or PVC should be selected based on the specific breakthrough time for carboxylic acids.[2] Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Eye Protection: Chemical splash goggles are the minimum requirement.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length to protect from splashes.
Secondary Barriers for High-Risk Operations:
For tasks with a higher risk of splashing, such as transferring large volumes or working outside of a fume hood, the following additional PPE is required:[4][5]
-
Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles to protect the entire face.[4][5]
-
Chemical-Resistant Apron: A chemical-resistant apron provides an additional layer of protection for the torso.[1][4]
Operational Plan: Safe Handling and Use
A systematic workflow is essential to minimize the risk of exposure and contamination. The following step-by-step procedure outlines the safe handling of this compound from preparation to the completion of an experimental step.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Inspect Equipment: Check that all glassware is free from cracks or defects.[3]
Experimental Procedure (Example: Preparing a Solution):
-
Don PPE: Put on all required personal protective equipment as outlined above.
-
Tare Vessel: Place a clean, dry, and appropriately sized container on a calibrated analytical balance within the fume hood and tare the balance.
-
Dispense Acid: Carefully dispense the required amount of this compound into the tared container. Use a clean pipette or spatula. Avoid sudden movements to prevent splashing.
-
Add Solvent: Slowly add the desired solvent to the container. Be aware that reactions involving corrosive chemicals can be exothermic.[5]
-
Mixing: If required, mix the solution using a magnetic stirrer or gentle swirling. Keep the container covered as much as possible during mixing.
-
Labeling: Immediately and clearly label the container with the chemical name ("this compound"), concentration, date, and your initials.[6][8]
Post-Procedure:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the acid using an appropriate cleaning agent.[5]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the apron, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
Waste Segregation:
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[6] The container should be stored in a secondary containment bin.
-
Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[9] Seek immediate medical attention.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Neutralize: For small acid spills, a neutralizing agent (such as sodium bicarbonate) can be carefully applied from the outside in.
-
Clean-Up: Once neutralized, the absorbed material should be collected into a designated hazardous waste container.
-
Report: Report all spills to your laboratory supervisor and EHS department.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. sc.edu [sc.edu]
- 5. safeti.com [safeti.com]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. vumc.org [vumc.org]
- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
